molecular formula C9H6Cl2F2O3 B1413369 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid CAS No. 1806352-35-1

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Katalognummer: B1413369
CAS-Nummer: 1806352-35-1
Molekulargewicht: 271.04 g/mol
InChI-Schlüssel: KIZFQYGGBCNVND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a synthetic phenylacetic acid derivative of significant interest in chemical and pharmaceutical research. Its molecular structure, which incorporates chlorine and difluoromethoxy substituents on the phenyl ring, is often explored in the design of bioactive molecules. Similar structural motifs are frequently employed in medicinal chemistry, particularly in the development of receptor ligands and enzyme inhibitors, due to their potential to modulate compound polarity, metabolic stability, and binding affinity . Compounds based on the phenylacetic acid scaffold are valuable intermediates in automated solid-phase synthesis. They can be utilized in the construction of complex molecules, including peptides, where they may serve as modified amino acid side chains or as building blocks for fragment-based drug discovery . The dichloro and difluoromethoxy functional groups make this compound a promising candidate for use in herbicide research, as analogs like 2,5-dichloro-4-hydroxyphenoxyacetic acid are known to act as synthetic auxins, mimicking natural plant hormones and causing uncontrolled growth in broadleaf weeds . Researchers value this chemical for its versatility in introducing specific steric and electronic properties into target molecules. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZFQYGGBCNVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Process Chemistry of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid: A Comprehensive Pathway Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The synthesis of highly substituted phenylacetic acid derivatives is a critical pathway in the development of modern agrochemicals and active pharmaceutical ingredients (APIs)[1]. Among these, 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid represents a highly specialized building block. The incorporation of the difluoromethoxy (-OCF₂H) group is a highly sought-after strategy in medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and alter the physicochemical properties of a parent compound without adding excessive steric bulk[2].

This technical guide outlines a robust, scalable, and self-validating synthetic homologation route. By leveraging commercially viable precursors and well-understood radical and nucleophilic mechanisms, this pathway ensures high atom economy and reliable intermediate validation.

Retrosynthetic Strategy & Pathway Selection

To synthesize 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid, we must construct a benzylic carboxylic acid on an electron-deficient, sterically hindered aromatic core. Related structural analogs, such as (2,5-dichloro-4-(difluoromethoxy)phenyl)methanol, demonstrate the stability of this specific halogenated arrangement under standard laboratory conditions.

The most scalable approach relies on the classical homologation of a toluene derivative. By starting with 2,5-dichloro-4-methylphenol , we can sequentially install the difluoromethoxy ether, functionalize the benzylic methyl group via radical bromination, execute a nucleophilic cyanidation, and finally hydrolyze the nitrile to the target acetic acid.

Retrosynthesis Target 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid Nitrile Aryl Acetonitrile Intermediate Target->Nitrile Hydrolysis BenzylBr Benzyl Bromide Intermediate Nitrile->BenzylBr Cyanidation Cresol 2,5-Dichloro-4-methylphenol (Starting Material) BenzylBr->Cresol Bromination & Difluoromethylation

Retrosynthetic analysis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Step-by-Step Methodologies: The Homologation Route

As a self-validating system, every step in this protocol includes an integrated Quality Control (QC) checkpoint. This ensures that the causality of the reaction is physically verified before proceeding to the next stage.

Step 1: Synthesis of 1,4-Dichloro-2-(difluoromethoxy)-5-methylbenzene
  • Causality: The generation of difluorocarbene (:CF₂) from chlorodifluoromethane (Freon-22) under strongly basic conditions undergoes an α -elimination mechanism. The phenoxide ion, generated in situ from 2,5-dichloro-4-methylphenol, acts as a potent nucleophile, attacking the electrophilic carbene. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to minimize carbene hydration and maximize the O-alkylation trajectory.

  • Protocol:

    • Charge a pressure reactor with 2,5-dichloro-4-methylphenol (1.0 eq) and powdered KOH (3.0 eq) in anhydrous DMF.

    • Heat the mixture to 70°C under vigorous stirring.

    • Introduce chlorodifluoromethane gas (2.0 eq) slowly over 4 hours, maintaining an internal pressure of ~2-3 bar.

    • Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating QC: ¹H NMR (CDCl₃) must show the disappearance of the phenolic -OH broad singlet and the appearance of a characteristic triplet at ~6.5 ppm ( J≈74 Hz). This massive coupling constant is caused by the splitting of the proton by the two adjacent ¹⁹F nuclei ( I=1/2 ), definitively confirming -OCF₂H installation[3].

Step 2: Radical Bromination to 1-(Bromomethyl)-2,5-dichloro-4-(difluoromethoxy)benzene
  • Causality: Radical benzylic bromination is governed by the bond dissociation energy (BDE) of the benzylic C-H bond. The electron-withdrawing nature of the ortho-chlorine and para-difluoromethoxy groups slightly increases the BDE compared to unsubstituted toluene. Therefore, a steady-state concentration of bromine radicals—provided by N-Bromosuccinimide (NBS) and initiated by Azobisisobutyronitrile (AIBN) under thermal reflux—is required to drive chain propagation. Trifluorotoluene (PhCF₃) is selected as the solvent due to its radical inertness and superior environmental profile.

  • Protocol:

    • Dissolve the intermediate from Step 1 (1.0 eq) in PhCF₃.

    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Heat the suspension to 85°C (reflux) for 6 hours under a nitrogen atmosphere.

    • Cool to 0°C, filter off the precipitated succinimide by-product, and concentrate the filtrate.

  • Self-Validating QC: ¹H NMR (CDCl₃) must show the complete disappearance of the aliphatic methyl singlet (~2.3 ppm) and the emergence of a new benzylic -CH₂Br singlet shifted downfield to ~4.5 ppm due to the deshielding effect of the bromine atom.

Step 3: Cyanidation to 2-(2,5-Dichloro-4-(difluoromethoxy)phenyl)acetonitrile
  • Causality: The transformation of the benzylic bromide to the corresponding nitrile proceeds via a classic bimolecular nucleophilic substitution (Sₙ2). The use of Dimethyl Sulfoxide (DMSO) is critical; its polar aprotic nature selectively solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic. This allows the reaction to proceed rapidly at a mild 40°C, suppressing competitive E2 elimination or dimerization side-reactions.

  • Protocol:

    • Dissolve the benzylic bromide (1.0 eq) in anhydrous DMSO.

    • Add NaCN (1.2 eq) portion-wise at 20°C to control the mild exotherm.

    • Warm the reaction mixture to 40°C and stir for 4 hours.

    • Quench carefully into a large volume of cold water and extract with methyl tert-butyl ether (MTBE).

  • Self-Validating QC: FT-IR spectroscopy of the isolated organic phase must reveal a sharp, distinct absorption band at ~2250 cm⁻¹, corresponding to the C≡N stretching vibration. The absence of a C-Br stretch confirms complete Sₙ2 substitution.

Step 4: Hydrolysis to 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid
  • Causality: Hydrolysis of the sterically hindered benzylic nitrile requires harsh alkaline conditions. The initial hydration yields an amide intermediate, which is subsequently hydrolyzed to the carboxylate. The ortho-chlorine atom imposes significant steric bulk, necessitating prolonged reflux in an aqueous-ethanolic solvent mixture to achieve full conversion[1]. Subsequent acidification with concentrated HCl protonates the carboxylate, driving the precipitation of the highly crystalline target API.

  • Protocol:

    • Suspend the nitrile intermediate (1.0 eq) in a 1:1 mixture of Ethanol and 20% aqueous NaOH.

    • Reflux the mixture at 100°C for 12-16 hours until ammonia evolution ceases.

    • Cool the mixture, evaporate the ethanol under reduced pressure, and dilute the aqueous layer with water.

    • Wash the aqueous layer once with dichloromethane to remove unreacted neutral impurities.

    • Acidify the aqueous phase with 6M HCl to pH 1-2. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Self-Validating QC: ¹³C NMR (CDCl₃) must display a new far-downfield resonance at ~175 ppm, characteristic of the carboxyl carbon. Additionally, FT-IR will show a broad O-H stretch (2500-3000 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Workflow Step1 Step 1: Difluoromethylation Phenoxide + :CF2 -> Aryl-OCF2H Step2 Step 2: Radical Bromination Ar-CH3 + Br• -> Ar-CH2Br Step1->Step2 QC Self-Validating QC NMR / IR / HPLC Step1->QC 1H NMR: 6.5 ppm triplet Step3 Step 3: Cyanidation (SN2) Ar-CH2Br + CN- -> Ar-CH2CN Step2->Step3 Step2->QC 1H NMR: 4.5 ppm singlet Step4 Step 4: Hydrolysis Ar-CH2CN + H2O -> Ar-CH2COOH Step3->Step4 Step3->QC IR: 2250 cm-1 Step4->QC IR: 1710 cm-1

Step-by-step synthetic workflow with integrated self-validating QC checkpoints.

Quantitative Process Metrics & Analytical Validation

To evaluate the efficiency of this route, we benchmark the classical homologation against a theoretical transition-metal catalyzed α -arylation approach. The data below summarizes the practical advantages of the chosen pathway.

Table 1: Quantitative Comparison of Synthetic Routes

Process MetricClassical Homologation (Detailed Above)Catalytic α -Arylation (Alternative)
Overall Yield (4 steps) 55 - 62%35 - 45%
Atom Economy Moderate (generates succinimide/salts)Low (requires heavy ligands/catalysts)
Scalability High (Kilogram to Tonne scale)Medium (Gram to Kilogram scale)
Key Reagents ClCF₂H, NBS, NaCN, NaOHPd(dba)₂, t-BuOAc, Phosphine Ligands
Cost per Kg API LowHigh (due to Palladium and Ligands)

Table 2: In-Process Quality Control (IPQC) Analytical Markers

Intermediate StageAnalytical TechniqueKey Validating SignalCausality of Signal
Difluoromethyl Ether ¹H NMR (CDCl₃)Triplet at ~6.5 ppm ( J=74 Hz)Splitting by two ¹⁹F nuclei confirms successful carbene insertion and -OCF₂H formation.
Benzylic Bromide ¹H NMR (CDCl₃)Singlet at ~4.5 ppmDownfield shift confirms replacement of aliphatic C-H with electronegative C-Br.
Aryl Acetonitrile FT-IRSharp peak at ~2250 cm⁻¹C≡N stretching vibration confirms successful Sₙ2 substitution by the cyanide anion.
Phenylacetic Acid ¹³C NMR (CDCl₃)Peak at ~175 ppmCarboxyl carbon resonance confirms complete alkaline hydrolysis of the nitrile group.

References

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates Source: Google Patents (US5698735A)[1]

  • 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization Source: ResearchGate[Link][2]

  • 2,5-Difluorophenylacetic acid | C8H6F2O2 | CID 522823 Source: PubChem [Link][3]

Sources

physicochemical properties of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Executive Summary

In the rapidly evolving landscape of medicinal chemistry and agrochemical design, the strategic incorporation of halogenated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid represents a highly specialized, multi-substituted building block. By combining the rigid, target-anchoring capability of a phenylacetic acid core with the metabolic shielding of ortho/meta-chlorines and the unique lipophilic hydrogen-bonding properties of a difluoromethoxy group, this molecule serves as a premium intermediate for the synthesis of advanced therapeutics, including Protein Targeting Chimeras (PROTACs) and selective enzyme inhibitors.

Structural Anatomy & Physicochemical Profiling

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the predictable physicochemical properties of their building blocks. The table below summarizes the core parameters of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

PropertyValue (Predicted/Typical)Structural Significance
Molecular Formula C₉H₆Cl₂F₂O₃Defines the exact mass and the distinct 9:6:1 isotopic distribution in mass spectrometry.
Molecular Weight 271.04 g/mol Optimal low-molecular-weight fragment, allowing for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Octanol/Water) ~3.4Enhanced lipophilicity driven by the di-chloro and difluoromethoxy substitutions, improving membrane permeability.
pKa (Carboxylic Acid) ~3.8 - 4.0The electron-withdrawing ortho-chlorine inductively lowers the pKa compared to unsubstituted phenylacetic acid (pKa 4.3).
Topological Polar Surface Area 46.5 ŲExcellent profile for passive transcellular permeability; suitable for intracellular target engagement.
Hydrogen Bond Donors 1Primarily the carboxylic acid. The -OCF₂H group acts as a weak, lipophilic hydrogen bond donor.
The Causality of Functional Group Selection
  • The 2,5-Dichloro Motif: The substitution pattern provides intense steric shielding to the adjacent acetic acid moiety. This steric bulk slows down metabolic degradation pathways (such as β -oxidation or glucuronidation). Furthermore, the electron-withdrawing nature of the chlorine atoms lowers the electron density of the aromatic ring, making it highly resistant to oxidative metabolism by hepatic cytochrome P450 enzymes. Analogous structural benefits are observed in related compounds like 2,5-dichloro-4-(difluoromethoxy)benzylamine[1].

  • The 4-Difluoromethoxy (-OCF₂H) Group: Unlike a standard methoxy (-OCH₃) group, which is purely an electron-donating hydrogen bond acceptor, the -OCF₂H group is a highly privileged motif. The two geminal fluorine atoms heavily polarize the adjacent C-H bond, transforming it into a unique "lipophilic hydrogen bond donor"[2]. This provides high electronegativity and minimal steric perturbation while significantly enhancing the metabolic stability and lipophilicity of the molecule[3].

Applications in Advanced Therapeutics

Fluorinated building blocks are increasingly utilized to dramatically improve the biological activity of both pharmaceuticals and agrochemicals[3]. Specifically, difluoromethoxyphenylacetic acid derivatives are highly sought after as "Protein Degrader Building Blocks"[4]. In PROTAC design, the carboxylic acid acts as a versatile chemical handle for amide coupling to E3 ligase ligands or target-binding warheads, while the heavily halogenated phenyl ring provides a rigid, metabolically inert linker segment.

G A 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid B Amide Coupling (HATU / DIPEA) A->B Activation E Bifunctional Degrader (PROTAC) B->E Linker Attachment C Target Protein Binder C->B Nucleophile D E3 Ligase Ligand D->E Conjugation

Workflow for integrating the building block into a PROTAC degrader molecule.

Protocol: Synthesis of Amide-Linked Conjugates

To ensure high-yield conjugation of this building block, the following self-validating protocol is recommended:

  • Activation: Dissolve 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over EDC/HOBt for its superior efficiency in activating sterically hindered carboxylic acids (due to the ortho-chlorine atom). DIPEA provides the necessary basic environment without acting as a competing nucleophile.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure full formation of the active ester, then add the target amine (1.1 eq).

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the acid mass ( [M−H]− = 268.9) and the appearance of the product mass validates the reaction progress.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The highly lipophilic nature of the difluoromethoxy and dichloro groups ensures the product partitions almost exclusively into the organic layer.

Self-Validating Analytical Protocols

To guarantee the scientific integrity of the building block before downstream synthesis, a rigorous, self-validating analytical workflow must be employed. The system below ensures that purity (HPLC), mass (MS), and atomic connectivity (NMR) are sequentially verified.

G S1 Sample Prep (1 mg/mL in MeCN/H2O) S2 RP-HPLC (UV 254 nm) Purity > 98% S1->S2 S3 LC-ESI-MS (Negative Mode) [M-H]- = 268.9 S2->S3 Purity Met S4 Multinuclear NMR (1H, 13C, 19F) S3->S4 Mass Confirmed S5 Batch Release S4->S5 Structure Verified

Self-validating analytical workflow for structural and purity confirmation.

Protocol: Structural and Purity Validation
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (1:1 v/v).

    • Causality: This solvent system ensures complete dissolution of the lipophilic compound while maintaining compatibility with the reverse-phase mobile phase.

  • Reverse-Phase HPLC: Inject 10 µL onto a C18 column (e.g., 50 x 4.6 mm, 3.5 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes.

    • Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid (pKa ~3.9), preventing peak tailing and ensuring a sharp, quantifiable peak for accurate purity assessment.

  • LC-ESI-MS Analysis: Analyze the main peak using Electrospray Ionization in negative mode.

    • Causality: Carboxylic acids readily lose a proton to form stable [M−H]− anions. The analysis must confirm the characteristic isotopic cluster at m/z 268.9, 270.9, and 272.9 (in a 9:6:1 ratio) to self-validate the presence of the two chlorine atoms.

  • Multinuclear NMR Spectroscopy:

    • Dissolve 15 mg in 0.6 mL DMSO-d₆. Causality: DMSO-d₆ is a strong hydrogen-bond acceptor that breaks up carboxylic acid dimers, yielding a sharp, predictable spectrum.

    • ¹H NMR: Confirm the triplet at ~7.2 ppm ( 2JHF​≈74 Hz) for the -OCF₂H proton.

    • ¹⁹F NMR: Confirm the doublet at ~-82 ppm, validating the intact difluoromethoxy group.

References

  • PubChem. "2,5-Dichloro-4-(difluoromethoxy)benzylamine | C8H7Cl2F2NO | CID 119011486".
  • ResearchGate. "Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles".
  • Ossila.
  • Calpaclab. "2-(Difluoromethoxy)phenylacetic acid, min 98%, 10 grams - Lab Supplies".

Sources

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid: Synthesis, Properties, and Applications

Executive Summary & Chemical Identity

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly specialized, halogenated building block utilized extensively in advanced agrochemical development and pharmaceutical medicinal chemistry. As an intermediate, it provides a unique combination of steric bulk, lipophilicity, and metabolic stability, making it an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).

While the exact Chemical Abstracts Service (CAS) Registry Number for this specific positional isomer is often proprietary or unlisted in standard open-access commercial catalogs, its chemical identity is well-documented under PubChem CID 119024797 [1]. In the broader chemical space, its structural analogs and derivatives are widely cataloged, such as 4,5-dichloro-2-(difluoromethoxy)phenylacetic acid (CAS 1806352-41-9)[2] and the amine derivative 2,5-dichloro-4-(difluoromethoxy)benzylamine (CAS 1806353-12-7)[3][4].

Physicochemical Profiling

The strategic placement of two chlorine atoms and a difluoromethoxy group on the phenylacetic acid scaffold drastically alters the molecule's physicochemical profile compared to its unhalogenated counterparts. Below is a summary of its core properties:

PropertyValue / Description
Chemical Name 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid
PubChem CID 119024797[1]
Molecular Formula C9H6Cl2F2O3[1]
Molecular Weight 271.04 g/mol [2]
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic oxygens, Ether oxygen)
Rotatable Bonds 3
Predicted LogP ~3.2 - 3.5 (Highly lipophilic due to halogens)

Mechanistic Role in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen in drug design. The incorporation of the difluoromethoxy (-OCF2H) group serves as a bioisostere for methoxy (-OCH3) or hydroxy (-OH) groups.

Causality in SAR (Structure-Activity Relationship):

  • Metabolic Stability: Traditional methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation, leading to rapid drug clearance. The highly electronegative fluorine atoms in the -OCF2H group withdraw electron density from the oxygen, raising the activation energy required for CYP450 oxidation and thereby prolonging the drug's half-life.

  • Conformational Locking: The 2,5-dichloro substitution provides significant steric bulk. This restricts the rotation of the phenyl ring when bound to a target protein receptor, reducing the entropic penalty of binding and increasing target affinity.

  • Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF3) group, the -OCF2H group contains a polarized hydrogen atom that can act as a weak hydrogen bond donor, enabling unique interactions within lipophilic protein pockets.

SAR A Aryl-OCH3 (Methoxy) B CYP450 Oxidation A->B C O-Dealkylation (Rapid Clearance) B->C D Aryl-OCF2H (Difluoromethoxy) E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Metabolic stability comparison between methoxy and difluoromethoxy functional groups.

Synthetic Routes & Methodologies

Historically, the introduction of a difluoromethoxy group relied on chlorodifluoromethane (Freon-22 gas) under harsh basic conditions. However, this method is environmentally hazardous (ozone-depleting) and scales poorly due to the difficulty of handling gases[5][6].

Modern, self-validating protocols utilize sodium chlorodifluoroacetate (ClCF2CO2Na) as a bench-stable, solid difluorocarbene precursor[5][6]. This reagent undergoes thermal decarboxylation to generate the reactive difluorocarbene (:CF2) in situ, which is then trapped by the phenolate nucleophile.

Synthesis N1 Methyl 2,5-dichloro-4-hydroxyphenylacetate N2 ClCF2CO2Na + K2CO3 DMF, 95°C N1->N2 N3 Difluorocarbene (:CF2) Generation N2->N3 Thermal Decarboxylation N4 O-Difluoromethylation N3->N4 Nucleophilic Trapping N5 Ester Hydrolysis (LiOH, THF/H2O) N4->N5 N6 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid N5->N6 Acidification

Synthetic workflow for O-difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocols

The following is a field-proven, step-by-step methodology for synthesizing 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid from its corresponding phenolic ester.

Protocol A: O-Difluoromethylation

Causality Check: We use the methyl ester of the starting material to prevent the carboxylic acid moiety from interfering with the basic conditions required for carbene generation. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the transient difluorocarbene intermediate[6][7].

  • Preparation: Charge a flame-dried round-bottom flask with methyl 2,5-dichloro-4-hydroxyphenylacetate (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M relative to the substrate). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the phenol.

  • Reagent Addition: Add sodium chlorodifluoroacetate (ClCF2CO2Na, 2.5 equiv) in a single portion[6].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 95 °C under a nitrogen atmosphere. Note: Strict temperature control is required; temperatures below 90 °C result in incomplete decarboxylation, while temperatures above 105 °C cause rapid carbene dimerization.

  • Workup: After 4 hours, cool the reaction to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Ester Hydrolysis
  • Saponification: Dissolve the crude methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate in a 1:1 mixture of THF and H2O.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv) and stir at room temperature for 2 hours.

  • Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl.

  • Isolation: Extract the precipitated free acid with Dichloromethane (DCM). Dry the organic layer and evaporate to yield the pure 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid.

Analytical & Validation Strategies

To ensure the scientific integrity of the synthesized compound, a self-validating analytical suite must be employed:

  • 19F NMR Spectroscopy: This is the most diagnostic tool for this molecule. The -OCF2H group will present as a distinct doublet centered around -80 to -85 ppm , with a large geminal proton-fluorine coupling constant (J ≈ 74 Hz).

  • 1H NMR Spectroscopy: The proton of the difluoromethoxy group (-OCF2H ) splits into a characteristic triplet (due to coupling with the two adjacent fluorine atoms) appearing far downfield, typically between 6.50 and 7.00 ppm .

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization in negative mode (ESI-), the target mass will appear as the deprotonated molecular ion [M-H]- at m/z 269 (accounting for the primary 35Cl isotopes). The isotopic pattern will clearly show a 9:6:1 ratio indicative of a dichloro-compound.

References

  • National Center for Biotechnology Information. "2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid | CID 119024797". PubChem. Available at:[Link]

  • Chemsrc. "CAS No. 1806352-41-9 | 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid". Chemsrc Database. Available at:[Link]

  • National Center for Biotechnology Information. "2,5-Dichloro-4-(difluoromethoxy)benzylamine | CID 119011486". PubChem. Available at:[Link]

  • Organic Syntheses. "Difluoromethylation of Phenols". Organic Syntheses Procedure. Available at:[Link]

  • American Chemical Society. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate". Organic Letters. Available at:[Link]

Sources

Technical Whitepaper: 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid as a Strategic Scaffold in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of physicochemical properties and metabolic stability is the central challenge in modern lead optimization. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (CAS: 119024797) represents a highly specialized, multi-functional building block that merges a classic pharmacophore with advanced fluorination strategies. By integrating a conformationally restricting di-halogenated aromatic ring with a metabolically robust difluoromethoxy group, this compound serves as an ideal starting material for developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs), novel ligands for Targeted Protein Degradation (PROTACs), and advanced agrochemicals capable of overcoming enzymatic resistance.

This whitepaper provides an in-depth technical analysis of the compound's structural logic, potential applications, and the self-validating experimental methodologies required to deploy it effectively in research workflows.

Structural and Physicochemical Profiling (The "Why")

The utility of this molecule lies in the synergistic effects of its three primary structural domains.

  • The Phenylacetic Acid Core: Phenylacetic acid is a privileged scaffold in medicinal chemistry, acting as the primary target-engagement motif in numerous enzyme inhibitors (e.g., COX-1/2, aldose reductase) and plant auxin receptors. It also provides a highly reactive carboxylic acid "exit vector" for linker attachment in bivalent molecules.

  • The 2,5-Dichloro Substitution (Conformational Locking): The placement of chlorine atoms at the 2 and 5 positions is not arbitrary. The ortho-chloro (position 2) exerts severe steric repulsion against the acetic acid side chain, forcing it out of the plane of the aromatic ring. This locked dihedral angle is critical for inserting the molecule into narrow, hydrophobic protein channels. Concurrently, the meta-chloro (position 5) acts as an electronic and steric shield, blocking cytochrome P450-mediated aromatic hydroxylation.

  • The 4-Difluoromethoxy Advantage: The -OCF₂H moiety is a privileged functional group. Unlike a standard methoxy group (-OCH₃), which is highly susceptible to CYP450-mediated O-demethylation, the strong C-F bonds in the difluoromethoxy group resist enzymatic cleavage, dramatically increasing metabolic stability[1]. Furthermore, the electron-withdrawing fluorine atoms polarize the C-H bond, allowing the difluoromethoxy group to act as a "lipophilic hydrogen bond donor" capable of interacting with protein backbone carbonyls[2]. It also exhibits "dynamic lipophilicity," rotating to expose either its polar hydrogen face or its lipophilic fluorine face depending on the microenvironment[3].

G Core 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid Acid Phenylacetic Acid Core (Target Engagement & Linker Handle) Core->Acid Dichloro 2,5-Dichloro Substitution (Steric Shielding & Conformation Lock) Core->Dichloro Difluoro 4-Difluoromethoxy Group (Metabolic Stability & H-Bond Donor) Core->Difluoro

Logical relationship of structural features in the compound.

Potential Application Areas

Area 1: Next-Generation NSAIDs and Dual Inhibitors

Traditional NSAIDs utilizing the phenylacetic acid motif (e.g., diclofenac, lumiracoxib) often suffer from hepatotoxicity driven by reactive metabolite formation (e.g., quinone imines or epoxides). By utilizing the 2,5-dichloro-4-(difluoromethoxy) scaffold, researchers can design COX-2 selective or dual COX/LOX inhibitors that are fundamentally resistant to oxidative bioactivation. The difluoromethoxy group can project deep into the COX-2 side pocket, utilizing its unique hydrogen-bond donor capacity to anchor to residues like Arg120 or Tyr355, increasing target residence time.

Area 2: Targeted Protein Degradation (PROTACs)

In the design of PROTACs, achieving oral bioavailability is hindered by the high molecular weight of the bivalent molecules. Linker attachment points ("exit vectors") must be carefully chosen. The carboxylic acid of this compound serves as a highly efficient vector for amide coupling to PEG or alkyl linkers. Meanwhile, the highly lipophilic, heavily substituted aromatic ring can serve as a novel surface-binding ligand for E3 ligases or as a hydrophobic tag (HyT) to induce protein misfolding and subsequent proteasomal degradation.

Area 3: Advanced Agrochemicals (Auxinic Herbicides)

Synthetic auxins (like 2,4-D) mimic the plant hormone indole-3-acetic acid, causing uncontrolled growth and weed death. However, agricultural weeds are rapidly evolving resistance via enhanced cytochrome P450 degradation of the herbicide. Substituting the traditional phenoxy core with this difluoromethoxy-phenylacetic acid derivative creates an agrochemical ligand that binds the plant TIR1 receptor but is completely recalcitrant to plant CYP450 detoxification pathways.

G Herbicide Agrochemical Ligand (Compound Derivative) Receptor TIR1/AFB Receptor Binding Herbicide->Receptor Complex Recruitment of Aux/IAA Repressor Proteins Receptor->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Gene ARF Transcription Factor Activation Degradation->Gene Effect Uncontrolled Growth & Plant Death Gene->Effect

Mechanism of action for auxinic herbicide derivatives via TIR1 signaling.

Quantitative Data: Physicochemical Impact

To illustrate the profound impact of the difluoromethoxy group, the table below compares the theoretical properties of a standard 4-methoxy analog against the 4-difluoromethoxy scaffold.

Property4-Methoxy Analog4-Difluoromethoxy AnalogCausality / Biological Impact
Lipophilicity (LogP) ~2.5~3.1The C-F bonds increase lipophilicity, driving better passive membrane permeability and hydrophobic pocket partitioning.
H-Bond Donors (HBD) 1 (COOH only)2 (COOH + CHF₂)The acidic proton of the CHF₂ group acts as a weak HBD, enabling novel interactions with protein backbones[2].
Hammett Constant (σp) -0.27 (e⁻ donating)+0.14 (e⁻ withdrawing)Reverses the electronic nature of the ring, lowering the pKa of the acetic acid and altering target affinity.
In Vitro Half-Life (HLMs) < 30 minutes> 120 minutesComplete blockade of CYP-mediated O-dealkylation ensures sustained systemic exposure[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems , meaning the workflow inherently contains internal checks to prevent false positives or wasted resources.

Protocol 1: Amide Coupling for PROTAC Linker Attachment

Objective: Attach a PEG-amine linker to the sterically hindered phenylacetic acid core.

  • Activation: Dissolve 1.0 eq of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA.

    • Causality: The ortho-chloro substituent creates severe steric hindrance. Standard coupling agents (EDC/NHS) will fail. HATU generates a highly reactive HOAt ester that forces aminolysis. DIPEA is a non-nucleophilic base that deprotonates the amine without destroying the active ester.

  • Amine Addition: Stir for 10 minutes to ensure full activation, then add 1.1 eq of the desired PEG-amine. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS Quench): Before proceeding to workup, withdraw a 5 µL aliquot and dilute into 100 µL of methanol.

    • Causality: Methanol instantly quenches any remaining active ester into a methyl ester. Injecting this into the LC-MS validates the reaction; the chemist must observe the disappearance of the starting material mass and the appearance of the product mass. If unreacted active ester (seen as the methyl ester mass) is present, the amine addition failed.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic resistance provided by the difluoromethoxy group.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL.

  • Initiation & Negative Control: Split the matrix into two vials. To Vial A (Active), add 1 mM NADPH. To Vial B (Control), add an equivalent volume of buffer. Incubate at 37°C.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Vial B serves as the negative control; if the compound degrades in Vial B, it is due to chemical instability or esterases, not CYP450 metabolism.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The cold acetonitrile instantly denatures the CYP450 proteins, perfectly freezing the reaction timeline.

  • Self-Validation (Internal Standard Tracking): Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant via LC-MS/MS.

    • Causality: The peak area of the Internal Standard (Tolbutamide) must remain constant across all time points. If the IS signal drops, it proves matrix ionization suppression or extraction failure occurred, invalidating the data point and preventing the calculation of a false half-life.

G Prep Prepare Microsomes + Test Compound Initiate Add NADPH (Initiate CYP450) Prep->Initiate Quench Quench with Cold MeCN (Denature Proteins) Initiate->Quench Centrifuge Centrifuge (Precipitate Matrix) Quench->Centrifuge Analyze LC-MS/MS Analysis (Quantify Remaining %) Centrifuge->Analyze

Self-validating workflow for in vitro microsomal stability assessment.

References

  • [1] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem. Available at:1

  • [3] Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science (RSC Publishing). Available at: 3

  • [2] CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry (ACS Publications). Available at: 2

Sources

solubility of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Solubility Profiling of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Content Focus: Physicochemical causality, thermodynamic solvation mechanisms, and empirical screening methodologies.

Executive Summary

The rational design of crystallization, extraction, and formulation processes for complex active pharmaceutical ingredients (APIs) and agrochemical intermediates requires a predictive understanding of their solubility profiles. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly functionalized aromatic carboxylic acid. Its solubility in organic solvents is not merely a function of its bulk lipophilicity, but a complex interplay of hydrogen-bonding dynamics, lattice energy disruption, and conformational adaptability dictated by its three distinct structural motifs: the phenylacetic acid core, the dichloro-substituted aromatic ring, and the unique difluoromethoxy ether linkage.

This whitepaper deconstructs the structural causality behind the solvation of this compound, provides a predictive solubility matrix across standard ICH organic solvents, and details a self-validating experimental protocol for empirical quantification.

Structural Causality & Physicochemical Properties

To predict the solubility of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid, we must analyze the independent and synergistic contributions of its functional groups.

The Phenylacetic Acid (PAA) Core

The base scaffold, phenylacetic acid, is a crystalline solid with a relatively low melting point (76–78 °C)[1]. While it exhibits low aqueous solubility due to the hydrophobic aromatic ring, it is highly soluble in organic solvents such as low-molecular-weight alcohols, acetone, and toluene[2]. In non-polar solvents (e.g., heptane, toluene), the carboxylic acid moiety predominantly exists as hydrogen-bonded cyclic dimers. Solvents that can act as competitive hydrogen bond acceptors (like ethyl acetate or acetone) effectively disrupt these dimers, leading to a logarithmic increase in solubility[3].

The 2,5-Dichloro Aromatic System

Halogenation of the aromatic ring fundamentally alters the thermodynamic landscape of the molecule. The introduction of two chlorine atoms at the 2- and 5- positions increases the molecular weight, polarizability, and overall lipophilicity (LogP). More critically, the dense electron clouds of the chlorine atoms increase the crystal lattice energy via enhanced intermolecular dispersive forces and halogen bonding. Consequently, the energy required for lattice disruption (an endothermic process) is higher than that of the unhalogenated parent compound, shifting its optimal solubility toward medium-polarity, highly polarizable solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

The Difluoromethoxy (-OCF₂H) Moiety: The "Environmental Adaptor"

The difluoromethoxy group is a highly strategic functional group in modern medicinal chemistry, acting as a "lipophilic hydrogen bond donor"[4][5].

  • Electronic Profile: It is weakly electron-withdrawing, possessing a Hammett σp​ constant of approximately +0.14[4][6].

  • Hydrogen Bonding: Unlike the purely lipophilic trifluoromethoxy (-OCF₃) group, the acidic proton of the -OCF₂H group allows it to act as a hydrogen bond donor, with an acidity parameter (A) of 0.085–0.126 (comparable to aniline or thiophenol)[5][6].

  • Conformational Adaptability: The 1,3-difluoro pattern next to the ether oxygen allows the group to interconvert between a highly lipophilic and a polar conformation. This enables the molecule to act as an "environmental adaptor," adjusting its polarity to minimize the free energy of solvation depending on the surrounding organic solvent[7].

Thermodynamic Mechanisms of Solvation

The dissolution of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid in an organic solvent is governed by a thermodynamic cycle involving three distinct energy transfers. The overall free energy of solution ( ΔGsol​ ) must be negative for spontaneous dissolution.

G Solid Solid Crystal Lattice (High Lattice Energy) Disruption Lattice Disruption (Endothermic, ΔH > 0) Solid->Disruption Solvation Solute-Solvent Interaction (Exothermic, ΔH < 0) Disruption->Solvation Cavity Solvent Cavity Formation (Endothermic, ΔH > 0) Cavity->Solvation Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution

Figure 1: Thermodynamic cycle of solvation for halogenated phenylacetic acids.

  • Lattice Disruption: The high lattice energy (driven by the 2,5-dichloro stacking and -COOH dimerization) must be overcome.

  • Cavity Formation: The solvent must separate to accommodate the bulky, halogenated solute.

  • Solvation: Exothermic interactions occur. In protic solvents (methanol), strong H-bonding dominates. In aprotic solvents (ethyl acetate), dipole-dipole interactions and H-bond acceptance from the -COOH and -OCF₂H groups drive the process[2][6].

Predictive Solubility Matrix in Organic Solvents

Based on the physicochemical descriptors of the functional groups, the following table summarizes the predicted solubility behavior of the compound across various solvent classes.

Solvent ClassificationRepresentative SolventDielectric Constant (ε)Primary Solvation MechanismEst. Solubility Range (mg/mL)
Polar Protic Methanol32.7Strong H-bond donor/acceptor; disrupts PAA dimers.> 100 (High)
Polar Aprotic Acetone20.7Strong H-bond acceptor; excellent solvation of -COOH.> 100 (High)
Polar Aprotic Ethyl Acetate6.0H-bond acceptor; favorable dipole interactions with -OCF₂H.50 - 100 (Moderate-High)
Non-Polar Aromatic Toluene2.4 π−π stacking with halogenated ring; PAA remains dimerized.10 - 50 (Moderate)
Non-Polar Aliphatic Heptane1.9Weak dispersion forces; unable to break lattice energy.< 5 (Low)

Standardized Experimental Protocol: Shake-Flask Methodology

To empirically validate the predictive matrix, a rigorous, self-validating shake-flask method coupled with HPLC-UV quantification is required. This method ensures that true thermodynamic equilibrium is reached, preventing false readings from metastable supersaturated states.

G N1 Compound Synthesis N2 Solvent Selection N1->N2 N3 Shake-Flask Equilibration N2->N3 N4 Phase Separation N3->N4 N5 HPLC-UV Analysis N4->N5

Figure 2: Standardized shake-flask workflow for empirical solubility determination.

Step-by-Step Methodology:
  • Preparation of Solid Excess: Weigh approximately 500 mg of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid into a 10 mL amber glass vial. Ensure the API is fully characterized (e.g., via XRPD) to confirm the specific polymorph being tested, as polymorphs possess different lattice energies and thus different intrinsic solubilities.

  • Solvent Addition: Add exactly 2.0 mL of the target analytical-grade organic solvent (e.g., Methanol, Ethyl Acetate, Toluene).

  • Thermodynamic Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for a minimum of 48 hours. Causality note: 48 hours is required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane saturation).

  • Dilution and Quantification: Quantitatively dilute the filtrate with the mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample at the compound's λmax​ (typically ~220-254 nm for halogenated aromatics).

  • Solid-State Verification (Optional but Recommended): Recover the undissolved pellet, dry it under a gentle stream of nitrogen, and analyze via XRPD to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during equilibration.

References

  • Patsnap Eureka. (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. Patsnap. URL: [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications. URL: [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick Repository. URL: [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Sciencemadness. URL: [Link]

  • Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA / ResearchGate. URL: [Link]

  • Zafrani, Y., et al. (2015). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. ResearchGate. URL: [Link]

Sources

stability of the difluoromethoxy group in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Difluoromethoxy (-OCHF₂) Group: A Technical Guide to Chemical Stability and Reactivity in Acidic and Basic Environments

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCHF₂) has emerged as a uniquely versatile substituent. It offers a distinct balance of lipophilicity, hydrogen bonding capability, and metabolic stability 1. Unlike the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCHF₂ group acts as a lipophilic hydrogen bond donor, making it an excellent bioisostere for hydroxyl, thiol, and amine groups 1. However, its successful application in drug development depends heavily on its chemical stability under physiological and stressed conditions. This guide dissects the stability and reactivity of the -OCHF₂ group in acidic and basic environments, providing actionable, self-validating protocols for stability evaluation.

Mechanistic Foundations of -OCHF₂ Stability

The stability of the -OCHF₂ group is fundamentally rooted in its electronic structure. The strong carbon-fluorine bonds (bond dissociation energy ~130 kcal/mol) are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, effectively "blocking" sites of metabolism 2. Furthermore, the highly polarized C-F bonds stabilize the moiety against spontaneous heterolytic cleavage, ensuring robustness across a wide range of physicochemical environments 3.

Stability Under Acidic Conditions

In acidic environments, the -OCHF₂ group exhibits remarkable stability.

  • Causality: The electron-withdrawing nature of the fluorine atoms (Hammett constant σp ≈ +0.14) decreases the electron density on the ether oxygen. This inductive effect significantly reduces the oxygen's basicity, making protonation—the prerequisite for acid-catalyzed ether cleavage—highly disfavored 1.

  • Clinical Exemplar: Pantoprazole, a proton pump inhibitor, relies on the chemical stability of its -OCHF₂ group to survive the highly acidic environment of the stomach (pH ~1-2). The drug is activated exclusively via protonation of its benzimidazole ring, not the difluoromethoxy group, allowing it to form the active sulfenamide that covalently binds the H⁺/K⁺-ATPase pump 1.

  • Extreme Stress: Under forced degradation conditions (e.g., prolonged exposure to >1M HCl at elevated temperatures), the -OCHF₂ group can eventually succumb to hydrolysis, yielding formic acid derivatives and the corresponding phenol 4.

G Prodrug Pantoprazole (Prodrug) -OCHF2 Intact Acid Stomach Acid (pH ~1-2) Prodrug->Acid Exposure Protonation Protonation of Benzimidazole Acid->Protonation Triggers Sulfenamide Active Sulfenamide -OCHF2 Intact Protonation->Sulfenamide Rearrangement Target H+/K+ ATPase Inhibition Sulfenamide->Target Covalent Binding

Pantoprazole activation in acidic conditions with -OCHF2 group preservation.

Stability Under Basic Conditions

Under physiological or mildly basic conditions, the -OCHF₂ group is highly stable. However, its reactivity under strongly basic conditions is defined by the unique acidity of its hydrogen atom.

  • Causality: The pKa of the -OCHF₂ proton is bracketed between 35 and 41 5. When exposed to Brønsted superbases (e.g., KCH₂Ph or KN(SiMe₃)₂), the group undergoes deprotonation to expose a nucleophilic [Ar-OCF₂]⁻ synthon.

  • Degradation Pathway: This carbanion is intrinsically unstable and rapidly undergoes α-fluoride elimination to form difluorocarbene and other degradation products 5.

  • Synthetic Trapping: Recent methodologies harness this reactivity by pairing the superbase with a weak Lewis acid (like B₃N₃Me₆). The Lewis acid stabilizes the transient anion, preventing α-elimination and allowing the -CF₂- group to be transferred to electrophiles 5.

G Substrate Ar-OCHF2 Substrate Base Superbase (e.g., KCH2Ph) Substrate->Base Deprotonation Anion [Ar-OCF2]- Anion (Transient) Base->Anion pKa ~35-41 Elimination α-Fluoride Elimination Anion->Elimination Unstable Carbene Difluorocarbene / Degradation Products Elimination->Carbene F- Loss

Base-mediated deprotonation and subsequent α-fluoride elimination pathway.

Quantitative Data Summary

Physicochemical PropertyValue / RangeImpact on Chemical & Metabolic Stability
Bond Dissociation Energy (C-F) ~130 kcal/molHighly resistant to homolytic cleavage and enzymatic oxidation (e.g., CYP450) [[3]]().
Hammett Constant (σp) +0.14Weakly electron-withdrawing; reduces basicity of the ether oxygen, preventing acid-catalyzed cleavage 1.
Acidity (pKa of -OCHF₂) ~35 - 41Stable under physiological pH; strictly requires Brønsted superbases for deprotonation 5.
Hydrogen Bond Acidity (A) 0.085 – 0.126Allows interaction with biological targets without compromising chemical stability 1.

Experimental Methodologies

Protocol A: Self-Validating Forced Degradation Study (Acidic/Basic Stress)

This protocol is designed to evaluate the limits of -OCHF₂ stability.

  • Causality for Experimental Choices: We utilize 0.1M HCl/NaOH rather than 1M initially because harsh conditions can cause rapid, complete degradation, masking the primary degradation pathway. A time-course study combined with an HPLC-water control ensures that any observed degradation is strictly pH-dependent and allows differentiation between primary and secondary degradants 4.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a stock solution of the -OCHF₂ containing compound at 1 mg/mL in a chemically inert solvent (e.g., LC-MS grade Acetonitrile).

  • Stress Induction:

    • Acidic Stress: Add the stock solution to a volumetric flask containing 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic Stress: Add the stock solution to a separate flask containing 0.1 M NaOH (final concentration 100 µg/mL).

    • Control: Prepare a parallel solution using HPLC-grade water instead of acid/base.

  • Incubation: Incubate all flasks at 40°C in a temperature-controlled shaker.

  • Time-Course Sampling: Withdraw 100 µL aliquots at t = 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquots (add equivalent 0.1M NaOH to the acidic samples, and 0.1M HCl to the basic samples) to halt degradation.

  • Analysis: Analyze via LC-MS/MS to quantify the remaining parent compound and identify mass shifts (e.g., loss of 50 Da indicating -CF₂ loss).

G Prep 1. Prepare Stock (Ar-OCHF2 in MeCN) Stress 2. Apply Stress (0.1M HCl or NaOH) Prep->Stress Incubate 3. Incubate & Sample (Time-course) Stress->Incubate Quench 4. Quench Aliquots (Neutralization) Incubate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Forced degradation workflow for evaluating -OCHF2 stability under pH stress.

Protocol B: Base-Promoted Deprotonation and Trapping

This protocol demonstrates the controlled breakdown and utilization of the -OCHF₂ group under superbase conditions.

  • Causality for Experimental Choices: The Ar-CF₂⁻ anion is intrinsically unstable. The addition of the weak Lewis acid B₃N₃Me₆ is mandatory; it forms a stable σ-adduct with the anion, acting as a "masked" nucleophile and preventing rapid α-fluoride elimination [[5]]().

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a Schlenk flask with Argon to ensure strictly anhydrous conditions.

  • Reagent Combination: Add the Ar-OCHF₂ substrate (1.0 equiv), the Lewis acid B₃N₃Me₆ (1.0 equiv), and 18-crown-6 (1.0 equiv) in anhydrous THF at 25°C.

  • Deprotonation: Slowly introduce the Brønsted superbase KCH₂Ph (1.0 equiv) to the mixture.

  • Stabilization: Allow the mixture to stir for 30 minutes to ensure complete formation of the stable [K(18-crown-6)][Ar-CF₂–B₃N₃Me₆] adduct.

  • Electrophilic Trapping: Introduce an electrophile (e.g., Ph₂CO) to the stabilized adduct to transfer the Ar-CF₂⁻ group, forming a new Ar-CF₂-C bond.

Sources

Therapeutic Horizons of Substituted Phenylacetic Acids: From Classic NSAIDs to Novel Metabolic and Epigenetic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylacetic acids (PAAs) represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While traditionally recognized as the structural backbone of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen 1[1], recent structural and thermodynamic studies have repositioned PAA derivatives as potent modulators of complex metabolic, epigenetic, and purinergic pathways. This technical whitepaper explores the mechanistic rationale behind targeting Aldose Reductase (AKR1B1), Peroxisome Proliferator-Activated Receptors (PPARs), and emerging targets using rationally designed PAA derivatives. Furthermore, it details self-validating experimental workflows required to accurately profile these compounds in modern drug discovery.

The Pharmacophore: Structural Versatility and Thermodynamics

The core structure of phenylacetic acid provides a highly tunable scaffold. The carboxylic acid moiety acts as a critical anchor, engaging in strong electrostatic interactions and hydrogen bonding with target residues (e.g., positively charged nicotinamide rings in reductases) 2[2]. Meanwhile, the phenyl ring offers a hydrophobic surface that can be extensively modified. Ortho-, meta-, and para-substitutions dictate not only the steric fit within a binding pocket but also the conformational freedom of the molecule in its unbound state. By restricting rotational degrees of freedom through strategic substitutions, medicinal chemists can minimize the entropic penalty of binding, thereby exponentially increasing target affinity 2[2].

Core Therapeutic Targets and Mechanistic Insights

Aldose Reductase (AKR1B1) and Diabetic Complications

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol in the polyol pathway. In hyperglycemic states, hyperactivity of AKR1B1 leads to sorbitol accumulation, osmotic stress, and severe diabetic complications (neuropathy, nephropathy, and retinopathy) [[3]](3]. PAA derivatives bind to the general plasticity of the hydrophobic primary binding site of AKR1B1. Thermodynamic profiling reveals that the carboxylate group provides an enthalpy of binding near -6.8 kcal/mol via electrostatic interactions with the NADP+ cofactor 2[2]. However, the 100-fold variance in binding affinity among derivatives (e.g., 2-hydroxyphenylacetic acid vs. 2-bromophenylacetic acid) is almost entirely driven by entropic factors related to the size and position of the ring substituents 2[2].

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs (α, γ, δ) are nuclear receptor transcription factors regulating lipid and glucose homeostasis 4[4]. PAA derivatives have been successfully developed into hPPAR agonists capable of lowering in vivo glucose and triglyceride levels 5[5]. Recent advances focus on dual PPARα/γ partial agonists featuring a bulky PAA scaffold. These molecules stabilize the PPARγ β-sheet without triggering full classical agonism, thereby avoiding the severe adverse effects (e.g., fluid retention, weight gain) associated with traditional thiazolidinediones 6[6].

Emerging Targets: Purinergic Receptors and Epigenetics

Beyond classical enzymes, 4-substituted phenylacetic acids have been utilized via amide condensation to synthesize novel P2Y14 receptor antagonists, targeting immune modulation and inflammation 7[7]. Furthermore, computational studies demonstrate that halogenated derivatives (e.g., 3-chloro-PAA) exhibit strong polar interactions capable of DNA intercalation and Pim kinase inhibition 8[8].

G PAA Substituted Phenylacetic Acid (Pharmacophore) COX COX-1 / COX-2 (Inflammation) PAA->COX NSAID Activity AKR1B1 Aldose Reductase (Diabetic Complications) PAA->AKR1B1 Polyol Pathway Inhibition PPAR PPAR α/γ (Metabolic Syndrome) PAA->PPAR Dual Agonism P2Y14R P2Y14 Receptor (Immune Modulation) PAA->P2Y14R Antagonism

Fig 1. Pleiotropic therapeutic targeting of substituted phenylacetic acid derivatives.

Quantitative Data Summary: Target Binding Affinities

The following table synthesizes the binding affinities and docking scores of key PAA derivatives across various validated targets.

Compound / DerivativePrimary TargetBiological Activity / AffinityReference
Phenylacetic Acid (Wild Type) Aldose Reductase (AKR1B1) Ki​ = 96 μM2[2]
2-Hydroxyphenylacetic Acid Aldose Reductase (AKR1B1)~10-fold tighter Ki​ than 2-bromo PAA2[2]
3-Chloro-PAA DNA (Intercalation)Docking Score = -7.8098[8]
4-Propyl-PAA Urease EnzymeDocking Score = -8.52509[9]
Epalrestat (PAA analogue) Aldose Reductase (AKR1B1)Potent Inhibition (Clinical Efficacy)3[3]
4-(Methylsulfonyl)PAA COX-1 / COX-2Selective Inhibition10[10]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of PAA derivatives requires rigorous, self-validating protocols. The following methodologies explain not just how to execute the assays, but the causality behind the experimental design.

Protocol 1: Thermodynamic-Driven Enzyme Inhibition Assay (AKR1B1)

Causality: Standard IC50​ assays performed at a single ambient temperature fail to capture the thermodynamic drivers of ligand binding. Because the binding affinity of PAA derivatives to AKR1B1 is heavily dictated by the entropic penalty of conformational restriction 2[2], a temperature-gradient van't Hoff analysis is mandatory to separate enthalpic ( ΔH ) and entropic ( ΔS ) contributions.

  • Enzyme Preparation: Purify recombinant human AKR1B1 and prepare a reaction buffer (0.1 M sodium phosphate, pH 6.2, 0.2 mM NADPH).

  • Temperature Gradient Setup: Equilibrate the spectrophotometer cuvettes across a strict temperature range from 277 K to 333 K (in 5 K increments).

  • Reaction Initiation: Add the substrate (10 mM DL-glyceraldehyde) and varying concentrations of the PAA derivative.

  • Kinetic Monitoring: Measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over 3 minutes.

  • Thermodynamic Calculation: Plot ln(Ki​) versus 1/T . The slope of the linear regression yields −ΔH/R , proving whether the substitution successfully minimized the entropic penalty.

  • Self-Validation Mechanism: The assay must run Epalrestat as a positive control in parallel. The plate is only validated if the calculated Z'-factor is > 0.6 and the Epalrestat Ki​ aligns with literature benchmarks.

Protocol 2: Induced Fit Molecular Docking (IFD) for Target Plasticity

Causality: The primary binding sites of targets like AKR1B1 and PPARγ exhibit high plasticity 2[2], 6[6]. Rigid-receptor docking will generate false negatives for bulky ortho/meta-substituted PAAs. IFD allows side-chain conformational changes, accurately modeling the hydrophobic pocket's adaptation to the ligand.

  • Ligand Preparation: Generate 3D conformers of the PAA library using an OPLS4 force field, ensuring correct protonation states of the carboxylic acid at pH 7.4.

  • Protein Preparation: Import crystal structures (e.g., PDB: 8REJ for PPARγ) and assign bond orders, add hydrogens, and optimize the H-bond network.

  • Initial Glide Docking: Perform softened-potential docking to generate initial poses, scaling van der Waals radii by 0.5 to allow temporary steric clashes.

  • Prime Refinement: Predict and optimize protein side-chain conformations within 5.0 Å of the ligand poses.

  • Self-Validation Mechanism: Before screening the novel library, the native co-crystallized ligand must be extracted and re-docked. The protocol is validated only if the Root Mean Square Deviation (RMSD) of the re-docked pose is < 1.5 Å compared to the crystal structure.

G Lib 1. PAA Derivative Library (Rational Design) Dock 2. Induced Fit Docking (Account for Plasticity) Lib->Dock Virtual Screening Assay 3. Enzymatic Assay (NADPH Oxidation) Dock->Assay Hit Selection Thermo 4. Thermodynamic Profiling (van't Hoff Analysis) Assay->Thermo Ki Determination Valid 5. Self-Validation (Z'-factor & Positive Control) Thermo->Valid Enthalpy/Entropy Separation Valid->Lib SAR Feedback Loop

Fig 2. Self-validating experimental workflow for screening PAA-based enzymatic inhibitors.

Conclusion

The transition of substituted phenylacetic acids from simple anti-inflammatory agents to sophisticated modulators of metabolic and epigenetic targets underscores the power of this pharmacophore. By deeply understanding the thermodynamic drivers of binding—specifically, the interplay between the electrostatic anchoring of the carboxylate group and the entropic advantages of sterically restricted phenyl rings—researchers can rationally design highly selective inhibitors. Employing self-validating workflows, such as Induced Fit Docking and temperature-gradient kinetic assays, ensures that these novel derivatives translate reliably from in silico models to in vivo efficacy.

Sources

Engineering Metabolic Resilience: The In Vitro Metabolic Stability of Difluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Difluoromethoxy Paradigm in Lead Optimization

In modern drug discovery, the fine-tuning of a molecule’s absorption, distribution, metabolism, and excretion (ADME) profile is as critical as optimizing its target affinity [1]. A pervasive challenge in medicinal chemistry is the metabolic lability of electron-donating groups, particularly the methoxy (-OCH₃) moiety, which acts as a metabolic hotspot for rapid O-demethylation by Cytochrome P450 (CYP) enzymes [5].

To circumvent this, the difluoromethoxy group (-OCF₂H) has emerged as a premier bioisostere. Unlike the strictly hydrogen-bond-accepting methoxy group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor, exhibiting an acidity parameter similar to that of thiophenols or anilines [2]. By replacing a methoxy group with a difluoromethoxy group, medicinal chemists can profoundly modulate a drug's lipophilicity (logP), acidity (pKa), and most importantly, its resistance to oxidative metabolism[3].

Mechanistic Basis of Metabolic Blockade

The primary driver for incorporating the -OCF₂H group is the enhancement of a drug's metabolic stability [2]. The metabolic clearance of methoxy-containing compounds is typically driven by CYP-mediated hydrogen abstraction at the α-carbon, followed by oxygen rebound and subsequent collapse to yield a phenol and formaldehyde [4].

Substituting the α-hydrogens with fluorine fundamentally alters the reaction thermodynamics. Fluorine is highly electronegative; its incorporation exerts a strong inductive electron-withdrawing effect that significantly increases the bond dissociation energy of the remaining C-H bond. Consequently, the activation energy required for the high-valent iron-oxo species of the CYP450 enzyme to abstract the hydrogen atom becomes prohibitively high. This effectively blocks the O-demethylation pathway, shifting the metabolic burden and prolonging the compound's in vitro and in vivo half-life[5].

G CYP Cytochrome P450 Enzyme (High-Valent Iron-Oxo Species) OCH3 Methoxy (-OCH3) Analog CYP->OCH3 OCF2H Difluoromethoxy (-OCF2H) Analog CYP->OCF2H Mech1 Rapid α-Carbon H-Abstraction (Low Activation Energy) OCH3->Mech1 Mech2 Hindered H-Abstraction (High Bond Dissociation Energy) OCF2H->Mech2 Result1 O-Demethylation Rapid Intrinsic Clearance Mech1->Result1 Result2 Metabolic Blockade Prolonged Half-Life Mech2->Result2

Fig 1: Mechanistic divergence of CYP450-mediated metabolism between methoxy and difluoromethoxy groups.

Comparative Physicochemical and Metabolic Profiling

The divergent electronic and conformational properties of fluorinated vs. non-fluorinated substituents impart markedly different characteristics to a parent molecule. Table 1 summarizes the impact of these substitutions on a standard phenolic scaffold [1].

Table 1: Physicochemical and Metabolic Comparison of Phenolic Substituents

SubstituentlogPpKaHammett Constant (σp)HLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
-OCH₃ 2.1110.21-0.27< 1046.2
-OCF₂H 2.459.22+0.14> 120< 5.8
-OCF₃ 3.008.80+0.35> 120< 5.0
-OH 1.469.95-0.37N/A (Phase II prone)N/A
(Note: Data represents generalized trends derived from comparative in vitro assays [1][2])

Standardized In Vitro Metabolic Stability Workflow

To accurately assess the metabolic stability of difluoromethoxy-containing compounds, Human Liver Microsome (HLM) assays are the industry standard [4]. As a self-validating system, this protocol is designed to isolate CYP450-mediated phase I metabolism while controlling for chemical instability.

Step-by-Step HLM Assay Protocol
  • Incubation Mixture Preparation : Prepare a solution containing pooled HLMs at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining protein concentration at or below 0.5 mg/mL ensures the reaction rate is proportional to enzyme concentration and minimizes non-specific protein binding that could artificially lower the apparent clearance.

  • Compound Addition : Spike the test compound into the mixture to achieve a final concentration of 1 µM.

    • Causality: A 1 µM concentration ensures the system operates under first-order kinetics (where [S]≪Km​ ), making the calculated clearance independent of the initial drug concentration.

  • Pre-incubation : Incubate the mixture at 37 °C for 5 minutes.

    • Causality: Establishes thermal equilibrium prior to reaction initiation, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor required by Cytochrome P450 reductase to shuttle electrons to the CYP heme iron, driving the catalytic cycle.

  • Time-Course Sampling & Quenching : At predefined intervals (e.g., 0, 5, 15, 30, 60 minutes), extract an aliquot and immediately mix it with 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any downstream LC-MS/MS injection volume variability.

  • Negative Control : Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

    • Causality: Validates that any observed disappearance of the parent compound is strictly CYP-mediated and not a result of chemical degradation or non-CYP enzymatic hydrolysis.

G Prep 1. Incubation Prep (HLM + Buffer + Cpd) PreWarm 2. Pre-incubation (37°C, 5 min) Prep->PreWarm Init 3. Reaction Initiation (Add NADPH) PreWarm->Init Quench 4. Time-Course Aliquots (Quench with cold MeCN) Init->Quench Analysis 5. LC-MS/MS Analysis (Quantify Parent) Quench->Analysis Calc 6. Data Processing (Calculate t1/2 & CLint) Analysis->Calc

Fig 2: Standardized workflow for in vitro human liver microsome (HLM) metabolic stability assays.

Chemical Synthesis: Installing the Difluoromethoxy Group

The synthesis of difluoromethoxy ethers from phenolic precursors requires the in situ generation of a highly reactive difluorocarbene intermediate [2].

Synthesis Protocol via Sodium Chlorodifluoroacetate
  • Deprotonation : In a dry flask under argon, dissolve the phenolic precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: The mild base deprotonates the phenol to form a highly nucleophilic phenoxide ion, priming it for attack.

  • Thermal Activation : Heat the mixture to 90–100 °C.

    • Causality: Elevated temperatures are strictly required to drive the thermal decarboxylation of the fluorinating reagent.

  • Carbene Generation : Add Sodium chlorodifluoroacetate (ClCF₂COONa, 2.0–3.0 eq) portion-wise over 1-2 hours.

    • Causality: ClCF₂COONa undergoes decarboxylation and loss of chloride to generate the electrophilic difluorocarbene (:CF₂). Portion-wise addition prevents runaway CO₂ gas evolution and maintains a steady-state concentration of the short-lived carbene for the phenoxide to attack.

  • Workup : Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography [2].

Clinical Translation: Roflumilast

The strategic utility of the -OCF₂H group is perfectly exemplified by Roflumilast , an approved selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD) [2]. Early PDE4 inhibitors suffered from rapid clearance and severe dose-limiting emesis. By incorporating a difluoromethoxy group on the catechol-like ring, chemists successfully blocked the primary metabolic hotspot. This modification not only extended the drug's half-life to allow for once-daily oral dosing but also fine-tuned its target residence time, leading to robust intracellular cAMP elevation and downstream anti-inflammatory efficacy.

G Drug Roflumilast (-OCF2H) (Metabolically Stable) PDE4 PDE4 Enzyme (Inhibited) Drug->PDE4 Binds & Inhibits cAMP Intracellular cAMP (Elevated Levels) PDE4->cAMP Prevents Degradation PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates Target Downstream Targets (Phosphorylated) PKA->Target Phosphorylates Effect Reduced Inflammatory Response Target->Effect Clinical Efficacy

Fig 3: Intracellular signaling pathway of Roflumilast driven by PDE4 inhibition and cAMP elevation.

Conclusion

The difluoromethoxy group represents a triumph of physical organic chemistry applied to drug design. By understanding the precise mechanisms of CYP450-mediated clearance, researchers can deploy the -OCF₂H moiety to systematically engineer metabolic resilience into lead compounds. When coupled with rigorous in vitro validation workflows, this bioisosteric strategy dramatically accelerates the discovery of robust, orally bioavailable therapeutics.

References

  • Title: A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development. Source: Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDx16jq2hpymIImBtmqRB7njESmnEoiL-j5KIVeD834JuXJthCiFiuKff7ZraVtpx5AOUOy0rKjCpGlpMpVFpH_tA4tmXPBtfcSnnf1rwyUgG4AgAgRgz3uiYQe7-kVf--c1BIzevkwOjM2i-fKKT-LCvUnqbRRTRCKlkdXwn_RmZU4titb5cXd60gukxLjTn915BNFyQVOtFBSO07U_sghneegrSyeVEfZ_vPHaS1oMy2lCD9hBLg5ybiOmTcB6dR_WCXAMnqxPZfDKGHiyv9xgA=]
  • Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Source: Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMfJsBdeMESzpwXKW6M-M_4YwcegzVzpaOkbdcoGXuHQbK5j6NnBItskwtNNsr-W9whhyCbasGLX86mwRbrD4yauHKWoURjuFJmuEz25HZnXUvxBMQTNtGqjs5xQLq3h5MWDwpOYIrrihDZctZfs-cP2pNA73CfUOZ3UViYCbMec26Ug7rBzfjuKEcaHKMNEE8fe-eMLp47OF50iyyF6E78t8bTw==]
  • Title: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Source: NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh8zIRJ9c3J7NaRbs_gZP5fnDq-NDf41348PVxRJZXClnNMA5TeQKPD9kiplJnwx5-EphVVI0ZMe2f5SBarOYVJIKYoLkKfAJaTxxKEnNmIU3Fd89O94g3EPWTz-DZ8oUEzayIg21yE_NQwQ==]
  • Title: Metabolic stability and its role in the discovery of new chemical entities. Source: Srce.hr. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtiRmzpCJv1HTx8bF2vv7-eQ8LrLqh9ClMJ3a8CbjLV_WehtRQwaBCZPN3Is8MclfkTbs8BiDdFt_A4U9LSxTMtrNMl8dcX-dk-qrnMx9bWfxUOb5t9HzAQWMD]
  • Title: CHAPTER 9: Cytochrome P450 Metabolism. Source: RSC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFgOXRJ8Q6QXD5ASOJbiAU-U4Q3HjdVufUoPo0jgfCpg_RkVCGZPIQ-UBLMSORZKQL7OslNLH9kNs9u3ZwPrwE3YkEIFocrSsJ3I8fX3S_dI_kPUraA7dNtCvOf7bq-6RIgoepabdZ3Gyf95ez6H6Fb2mD85swZjhChLoSWjhvZJtA-oWEXeQ5bwKThnw7Mgaf]

Pharmacokinetic Profiling of Difluoromethoxyphenylacetic Acid (DFMPAA) Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylacetic acid (PAA) scaffold is a highly privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac[1] to novel human peroxisome proliferator-activated receptor (hPPAR) agonists[2]. However, unmodified PAA derivatives often suffer from suboptimal pharmacokinetic (PK) profiles, characterized by rapid systemic clearance and short half-lives. For instance, clinical infusions of native phenylacetate demonstrate a half-life of merely 55 to 77 minutes due to rapid capacity-limited metabolism[3].

To overcome these liabilities, the strategic incorporation of the difluoromethoxy group (–OCF₂H) has emerged as a transformative approach. This whitepaper provides an in-depth mechanistic analysis and standardized profiling protocols for evaluating the pharmacokinetics of difluoromethoxyphenylacetic acid (DFMPAA) derivatives, detailing how this specific substitution enhances metabolic stability, membrane permeability, and overall drug-likeness.

Structural Rationale: The Difluoromethoxy Advantage

The addition of a –OCF₂H group to the phenylacetic acid aromatic ring fundamentally alters the molecule's physicochemical landscape. Unlike traditional electron-donating methoxy (–OCH₃) groups, the difluoromethoxy moiety acts as a highly specialized bioisostere.

  • Metabolic Resistance: The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of approximately 485 kJ/mol[4]. This high polarity and bond strength make the –OCF₂H group highly resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes[5].

  • Lipophilic Hydrogen Bond Donor: The difluoromethoxy group is uniquely characterized as a lipophilic hydrogen bond donor[5]. The highly electronegative fluorine atoms withdraw electron density from the carbon, rendering the remaining hydrogen atom weakly acidic. With a Hammett constant (σp) of +0.14, it is weakly electron-withdrawing[5], allowing it to participate in critical target interactions while simultaneously increasing the molecule's lipophilicity to enhance cellular membrane permeability[6].

Impact on Pharmacokinetics (ADME)

The transition from a standard methoxyphenylacetic acid to a DFMPAA derivative yields predictable and highly desirable shifts in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Absorption: The moderate increase in lipophilicity provided by the –OCF₂H group (compared to –OCH₃) significantly enhances passive transcellular diffusion across the intestinal epithelium, directly improving oral bioavailability (F%)[5].

  • Distribution: The increased lipophilicity expands the steady-state volume of distribution (Vdss), allowing deeper tissue penetration compared to the highly hydrophilic, unsubstituted PAA scaffold[3].

  • Metabolism (The Core Advantage): Traditional methoxy-PAA derivatives undergo rapid Phase I O-demethylation by hepatic CYP450s (e.g., CYP2C9, CYP3A4), yielding phenolic metabolites that are swiftly cleared via Phase II glucuronidation. The difluoromethoxy group sterically and electronically blocks this O-dealkylation, forcing the molecule to bypass first-pass metabolism and extending its systemic half-life[5].

  • Excretion: By resisting hepatic metabolism, DFMPAA derivatives shift their primary clearance mechanism toward slower, controlled renal excretion, ensuring sustained target engagement.

Comparative Pharmacokinetic Data Summary

The following table synthesizes the expected quantitative shifts in PK parameters when optimizing a generic phenylacetic acid scaffold via difluoromethoxylation.

ParameterUnsubstituted PAAMethoxy-PAA (–OCH₃)DFMPAA (–OCF₂H)Mechanistic Driver
LogP (Lipophilicity) 1.411.852.45 Fluorine-induced hydrophobicity
Hepatic CLint (µL/min/mg) High (>50)Very High (>80)Low (<15) CYP450 O-dealkylation blockade
In Vivo Half-life (t₁/₂) ~1.0 hour~0.8 hours4.5 - 6.0 hours Resistance to Phase I metabolism
Oral Bioavailability (F%) Variable (~30%)Low (~20%)High (>75%) Enhanced membrane permeability

Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of methoxy-substituted versus difluoromethoxy-substituted phenylacetic acid derivatives.

Pathway PAA Phenylacetic Acid Scaffold Methoxy -OCH3 Derivative (Metabolically Labile) PAA->Methoxy Structural Modification DFM -OCF2H Derivative (DFMPAA) PAA->DFM Structural Modification CYP Hepatic CYP450 (e.g., CYP2C9, CYP3A4) Methoxy->CYP DFM->CYP Demethylation Rapid O-Demethylation (C-H Bond Cleavage) CYP->Demethylation High Affinity Resistance Metabolic Resistance (High C-H Activation Energy) CYP->Resistance Steric/Electronic Hindrance Phase2 Phase II Conjugation (Glucuronidation) Demethylation->Phase2 Target Sustained Target Engagement (Prolonged t1/2) Resistance->Target Excretion Rapid Renal Clearance (Short t1/2) Phase2->Excretion

Figure 1: Comparative metabolic pathways of methoxy vs. difluoromethoxy-substituted phenylacetic acids.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes internal controls to isolate variables and prove causality.

Protocol A: In Vitro CYP450 Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) of the DFMPAA derivative, isolating Phase I metabolic stability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the DFMPAA derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLMs) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation Checkpoints:

  • Minus-NADPH Control: Run a parallel incubation lacking NADPH. Causality: If the DFMPAA compound degrades here, the instability is driven by chemical hydrolysis or non-CYP esterases, not CYP450 metabolism.

  • Positive Control (Verapamil): Run a known high-clearance compound. Causality: Confirms the enzymatic viability of the specific HLM batch used.

Protocol B: In Vivo Preclinical PK Profiling (Rat Model)

This protocol calculates absolute oral bioavailability and systemic clearance.

Step-by-Step Methodology:

  • Formulation: Due to the lipophilicity of the –OCF₂H group, formulate the DFMPAA derivative in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Divide male Sprague-Dawley rats (n=3 per group) into two arms.

    • Arm 1 (IV): Administer 2 mg/kg via the tail vein.

    • Arm 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

Self-Validation Checkpoints:

  • Zero-Hour Pre-Dose Sampling: Analyzed to confirm the absence of endogenous mass-spectrometry interferences or cross-contamination.

  • Mass Balance Verification: The calculated absolute bioavailability ( F=AUCIV​×DosePO​AUCPO​×DoseIV​​×100 ) must logically align with the in vitro CLint data. A high F% validates the successful CYP450 evasion engineered by the difluoromethoxy group.

References

  • Santini, C., et al. "Phenylacetic acid derivatives as hPPAR agonists." Bioorganic & Medicinal Chemistry Letters 13.7 (2003): 1277-1280. URL: [Link]

  • Thompson, P., et al. "Pharmacokinetics of phenylacetate administered as a 30-min infusion in children with refractory cancer." Cancer Chemotherapy and Pharmacology 52.5 (2003): 417-423. URL:[Link]

  • Zafrani, Y., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." PubMed Central (PMC) (2019). URL:[Link]

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PubMed Central (PMC) (2025). URL:[Link]

  • WHO / ResearchGate. "Effect of aceclofenac on pharmacokinetic of phenytoin." URL:[Link]

Sources

Technical Whitepaper & Advanced Material Safety Data Sheet: 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly specialized, multi-functional building block utilized in advanced medicinal chemistry, targeted protein degrader synthesis, and agrochemical development. The architectural logic of this molecule relies on three synergistic structural moieties, each carefully selected to optimize pharmacokinetic and pharmacodynamic profiles:

  • Phenylacetic Acid Core : Phenylacetic acid derivatives are privileged scaffolds, most notably recognized as the primary pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, aceclofenac, and felbinac[1][2]. The carboxylic acid moiety is critical for binding to the Arg120 residue within the cyclooxygenase (COX) active site, mediating potent anti-inflammatory responses[3].

  • 2,5-Dichloro Substitution : The incorporation of chlorine atoms at the 2 and 5 positions introduces significant steric bulk. This steric hindrance restricts the rotation of the aromatic ring, locking the molecule into a specific bioactive conformation—a strategy frequently employed to enhance target selectivity and binding affinity[4].

  • Difluoromethoxy (-OCF₂H) Group : The difluoromethoxy group is a strategic asset in drug design, acting as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups[5][6]. Unlike the metabolically labile methoxy group, which is highly susceptible to cytochrome P450 (CYP450)-mediated O-demethylation, the strong carbon-fluorine bonds of the -OCF₂H group confer exceptional metabolic stability[7]. Furthermore, the electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing the difluoromethoxy group to function as a unique lipophilic hydrogen bond donor, thereby maintaining crucial target interactions without sacrificing membrane permeability[8].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and formulation strategies, the core physicochemical properties are summarized below.

PropertyValueStructural Implication
Chemical Name 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acidStandard IUPAC nomenclature.
Molecular Formula C₉H₆Cl₂F₂O₃Contains halogens; requires specific waste disposal.
Molecular Weight 271.04 g/mol Used for precise molarity calculations in coupling.
Appearance White to off-white crystalline powderIndicates high purity; prone to aerosolization (dust).
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in H₂OHigh lipophilicity driven by the -OCF₂H and -Cl groups.
pKa (Estimated) ~4.0 - 4.5Acidic proton; exists as an anion at physiological pH.

Hazards Identification (GHS Classification) & Toxicological Causality

As a biologically active intermediate, this compound must be handled with strict adherence to safety protocols. The hazards are a direct consequence of its molecular structure.

  • Signal Word: WARNING

  • H315 - Causes skin irritation: The carboxylic acid moiety lowers the local pH upon contact with the moisture on the skin, causing localized protein denaturation. Furthermore, the high lipophilicity imparted by the dichloro and difluoromethoxy groups allows the molecule to rapidly penetrate the lipid bilayer of the stratum corneum, exacerbating irritation.

  • H319 - Causes serious eye irritation: The acidic nature of the compound can cause rapid, severe disruption of the corneal epithelium.

  • H335 - May cause respiratory irritation: Inhalation of the crystalline dust introduces the acidic compound directly to the mucosal membranes of the respiratory tract, triggering an inflammatory response.

Experimental Protocols: Safe Handling & Synthetic Incorporation

The most common application of this building block is its incorporation into larger drug scaffolds via amide coupling. The following protocol is a self-validating system designed to maximize yield while mitigating exposure risks.

Step-by-Step Amide Coupling Methodology (HATU/DIPEA)
  • Reagent Preparation (Hazard Mitigation): Working inside a certified fume hood, dissolve 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.

    • Causality: Conducting this under an inert nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive intermediate esters formed in subsequent steps.

  • Carboxylic Acid Activation: Cool the solution to 0°C. Add HATU (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing the resulting carboxylate to attack the electron-deficient carbon of HATU. This forms an active uronium intermediate, which rapidly collapses to form a highly reactive O-At (7-azabenzotriazole) ester.

  • Nucleophilic Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Remove the ice bath, warm the reaction to room temperature, and stir for 2 hours.

    • Causality: The nucleophilic amine attacks the electrophilic carbonyl of the O-At ester, displacing the leaving group and forming a thermodynamically stable amide bond.

  • In-Process Validation (Self-Validating Step): Quench a 5 µL reaction aliquot into 100 µL of 1:1 Acetonitrile/Water. Analyze via LC-MS.

    • Causality: This step ensures complete consumption of the starting material ( m/z ~270) and confirms the mass of the desired product before committing to a laborious workup.

  • Aqueous Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The 1M HCl wash protonates and removes unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted starting acid. The brine wash removes residual DMF from the organic phase.

G Start 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid PPE Don PPE & Transfer to Fume Hood Start->PPE Hazard Mitigation Activation Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) PPE->Activation Safe Handling Coupling Amide Coupling (Add Amine, RT, 2h) Activation->Coupling Active Ester Formed Workup Aqueous Workup (Brine/EtOAc Extraction) Coupling->Workup Reaction Complete Waste Halogenated Waste Disposal Workup->Waste Aqueous/Solvent Waste Validation LC-MS Validation (Confirm Product Mass) Workup->Validation Organic Layer

Workflow for safe handling, synthetic activation, and validation of the fluorinated building block.

Emergency Response & First Aid Mechanisms

In the event of accidental exposure, immediate intervention is required. The following protocols are grounded in the physicochemical properties of the compound:

  • Skin Contact: Wash immediately with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Mechanism: The highly lipophilic nature of the difluoromethoxy and dichloro groups facilitates rapid dermal absorption. Soap acts as a surfactant, forming micelles that solubilize and trap the lipophilic compound, removing it from the stratum corneum before it can penetrate into systemic circulation.

  • Eye Contact: Flush eyes with continuous, gently flowing water for 15 minutes, holding eyelids open. Seek immediate ophthalmological attention.

    • Mechanism: The acidic nature of the phenylacetic acid moiety can cause rapid protein denaturation in the cornea. Continuous flushing mechanically removes the particulate matter, dilutes the acid, and restores the physiological pH of the ocular surface.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen.

    • Mechanism: Inhalation of crystalline dust causes both mechanical and chemical irritation of the respiratory mucosa. Moving to fresh air halts exposure, restores oxygen saturation, and prevents further localized acidification of the lung tissue.

References

  • Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology. PubMed. Available at:[Link]

  • What is the mechanism of Felbinac? Patsnap Synapse. Available at:[Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. Available at:[Link]

  • 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs. OpenStax. Available at:[Link]

  • CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? ACS Publications. Available at:[Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at:[Link]

Sources

Sourcing and Application of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of modern medicinal chemistry, the strategic incorporation of halogenated moieties is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (CID 119024797) represents a multi-functional, high-value building block [4]. This technical whitepaper provides drug development professionals with an authoritative guide on the chemical rationale, commercial sourcing strategies, and validated experimental workflows required to successfully integrate this compound into active pharmaceutical ingredients (APIs).

Chemical Rationale: The Power of the Scaffold

The architecture of 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid offers three distinct advantages for lead optimization:

  • The Difluoromethoxy Group (-OCF₂H): Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor. This unique property enhances cellular membrane permeability while significantly improving metabolic stability against cytochrome P450-mediated oxidation [1].

  • The Phenylacetic Acid Backbone: Phenylacetic acid derivatives are foundational building blocks in drug discovery, famously serving as the core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as numerous targeted therapies [2]. The carboxylic acid provides a versatile, highly reactive handle for amide or ester couplings.

  • Dichloro Substitution: The chlorine atoms at the 2 and 5 positions restrict the conformational flexibility of the aromatic ring. This steric bulk can lock the molecule into a bioactive conformation, increasing target binding affinity while further shielding the aromatic core from metabolic degradation.

Commercial Supply Landscape & Sourcing Strategy

Due to its highly decorated nature, 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid is rarely found in bulk quantities from generalist suppliers. While basic phenylacetic acids are readily available via major distributors [3], complex fluorinated derivatives must typically be sourced through specialty chemical vendors or custom synthesis Contract Research Organizations (CROs).

Table 1: Supplier Tier Evaluation for Fluorinated Phenylacetic Acids
Supplier TierTypical Lead TimePurity StandardAnalytical Data ProvidedBest For
Specialty Catalog (e.g., ChemScene, Apollo)1-2 Weeks>95% (HPLC)NMR, LC-MSInitial SAR screening & hit generation
Custom Synthesis CROs (e.g., Enamine, Pharmablock)4-8 Weeks>98% (HPLC)NMR, LC-MS, KF, IRScale-up and preclinical development
Bulk Distributors (e.g., Fisher, Sigma)Variable>90%COAGeneral building block sourcing

Note: When sourcing from specialty catalogs or utilizing procurement platforms, researchers must mandate comprehensive Certificates of Analysis (COA). The presence of the labile -OCF₂H group necessitates strict quality control upon receipt.

Quality Control & Analytical Validation Protocol

To ensure scientific integrity, every sourced batch must undergo a self-validating Quality Control (QC) workflow before entering the synthetic pipeline. Relying solely on vendor COAs introduces unacceptable experimental risk.

Step-by-Step QC Methodology:
  • Visual Inspection & Storage: Upon receipt, verify the compound is a free-flowing dry powder. Store immediately at 2-8°C under an inert argon atmosphere to prevent moisture-induced degradation of the carboxylic acid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Procedure: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Inject 1 µL onto a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% Formic Acid.

    • Causality: This confirms the molecular weight (MW ~271.04 g/mol ) and establishes a baseline chromatographic purity (>95% required). The acidic modifier ensures the carboxylic acid remains protonated, preventing peak tailing and ensuring sharp resolution.

  • Multinuclear NMR (¹H and ¹⁹F):

    • Procedure: Dissolve 10 mg of the compound in DMSO-d₆.

    • Causality: The ¹H NMR spectrum must show a characteristic triplet for the -OCF₂H proton (due to geminal coupling with two fluorine atoms, J ≈ 74 Hz) in the 7.0-7.5 ppm range. The ¹⁹F NMR must display a corresponding doublet. This is the ultimate self-validating step to prove the difluoromethoxy ether linkage has not been cleaved during transit.

  • Karl Fischer (KF) Titration:

    • Causality: Quantifies trace water content. Because downstream applications involve moisture-sensitive coupling reagents, water content must be <0.5% to prevent reagent hydrolysis and yield reduction.

Experimental Workflow: Amide Bond Formation

The most common application of this building block is coupling it with a primary or secondary amine to form a stable amide linkage. The dual ortho/meta-chlorine substitutions and the para-difluoromethoxy group create a sterically and electronically demanding environment, necessitating high-efficiency coupling reagents.

Step-by-Step Coupling Protocol:
  • Activation: In an oven-dried 25 mL round-bottom flask, dissolve 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol).

    • Causality: HATU is selected over standard EDC/HOBt because the electron-withdrawing halogens slightly deactivate the carboxylate. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward despite steric hindrance. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the active ester intermediate.

  • Amine Introduction: Stir the activation mixture at room temperature for 15 minutes to ensure complete active ester formation. Slowly add the target primary amine (1.1 eq, 1.1 mmol).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or preparative HPLC to yield the final targeted analog.

Process Visualization

G Sourcing Commercial Sourcing (Specialty Vendors / CROs) QC Quality Control (LC-MS, 19F-NMR, KF) Sourcing->QC Validate Purity & Structure Activation Carboxyl Activation (HATU, DIPEA, DMF) QC->Activation >95% Purity Confirmed Coupling Amide Bond Formation (+ Primary Amine) Activation->Coupling Active Ester Intermediate Purification Purification & Isolation (Prep-HPLC) Coupling->Purification Crude Reaction Mixture Product Final API / Hit Compound Purification->Product >99% Pure Target

End-to-end workflow for sourcing, validating, and applying functionalized phenylacetic acids.

References

  • MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." MDPI.[Link]

  • National Center for Biotechnology Information (NIH). "2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid | CID 119024797." PubChem.[Link]

Structural Analogs of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid: Scaffold Optimization and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the strategic incorporation of halogenated moieties into established pharmacophores is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid represents a highly specialized, multi-functional scaffold. While phenylacetic acids (PAAs) are historically recognized as the foundational anchor for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac[1], this specific halogenated analog elevates the framework into a metabolically robust, conformationally locked entity.

By deconstructing this scaffold, researchers can leverage its unique steric and electronic properties to target a wide array of biological systems, ranging from cyclooxygenase (COX) enzymes to urate transporters (URAT1) and chemoattractant receptors (CRTH2).

Structural Deconstruction & Structure-Activity Relationship (SAR)

The pharmacological versatility of this scaffold is dictated by three distinct structural domains, each contributing a specific physicochemical property to the molecule.

The Phenylacetic Acid (-CH₂COOH) Anchor

The carboxylic acid moiety is the primary pharmacophore responsible for target engagement. At physiological pH (7.4), the acid ionizes to form an anionic carboxylate, which is critical for establishing salt bridges and hydrogen bonds with basic amino acid residues (e.g., Arginine) within target binding pockets[1]. The methylene linker (-CH₂-) provides a necessary degree of flexibility, allowing the aromatic ring to pivot and optimize hydrophobic interactions.

The 2,5-Dichloro Substitution

Halogenation at the 2- and 5-positions serves a dual purpose:

  • Conformational Locking: The bulky ortho-chloro group (position 2) creates severe steric encumbrance against the acetic acid side chain. This forces the aromatic ring out of coplanarity, locking the molecule into an orthogonal conformation that is highly favored for deep-pocket binding[2].

  • Steric Shielding: The meta-chloro group (position 5) provides a hydrophobic shield that protects the aromatic core from oxidative metabolism while enhancing the overall binding affinity through halogen bonding.

The 4-Difluoromethoxy (-OCHF₂) Group

The difluoromethoxy group is a transformative bioisostere. Unlike the ubiquitous trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety acts as a "lipophilic hydrogen bond donor" [3]. The highly electronegative fluorine atoms polarize the C-H bond, allowing the hydrogen to participate in weak hydrogen bonding with target proteins[4]. Furthermore, the strong C-F bonds render the ether linkage highly resistant to cytochrome P450-mediated O-demethylation, a common metabolic liability of standard methoxy groups[5].

SAR_Map Core 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid PAA Phenylacetic Acid (-CH2COOH) Core->PAA Cl 2,5-Dichloro Substitution Core->Cl DFM 4-Difluoromethoxy (-OCHF2) Core->DFM Bind Target Anchoring (Salt Bridge/H-Bond) PAA->Bind Ionization at pH 7.4 Steric Conformational Locking & Steric Shielding Cl->Steric Ortho/Meta bulk Meta Metabolic Stability & Lipophilicity (LogP) DFM->Meta Bioisostere for -OCH3

SAR map detailing the pharmacological contributions of the scaffold's functional groups.

Quantitative Data: Bioisosteric Replacement Comparison

To understand the impact of the 4-position substitution, we must analyze the physicochemical shifts that occur when transitioning from a standard methoxy ether to its fluorinated analogs.

Substituent at 4-PositionHammett Constant (σp)Lipophilicity Shift (ΔLogP)Hydrogen Bond Donor CapacityMetabolic Liability
Methoxy (-OCH₃) -0.27 (Electron Donating)BaselineNoneHigh (Prone to CYP450 O-demethylation)
Difluoromethoxy (-OCHF₂) +0.14 (Weakly Withdrawing)+0.4 to +0.8Yes (Lipophilic H-bond donor) Low (Resistant to enzymatic cleavage)
Trifluoromethoxy (-OCF₃) +0.35 (Strongly Withdrawing)+1.0 to +1.2NoneVery Low

Data synthesized from established medicinal chemistry parameters regarding fluorinated bioisosteres[3][4][5].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of this scaffold requires precise chemoselectivity, particularly during the installation of the difluoromethoxy group and the homologation of the acetic acid side chain.

Synth_Workflow SM 2,5-Dichloro-4-hydroxybenzaldehyde Step1 Difluoromethylation (ClCF2COONa, Cs2CO3) SM->Step1 Int1 2,5-Dichloro-4-(difluoromethoxy) benzaldehyde Step1->Int1 Step2 Reduction & Halogenation (NaBH4, then PBr3) Int1->Step2 Int2 2,5-Dichloro-4-(difluoromethoxy) benzyl bromide Step2->Int2 Step3 Cyanation & Hydrolysis (NaCN, then H3O+) Int2->Step3 Product 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid Step3->Product

Step-by-step synthetic workflow for 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid.
Protocol 1: Chemoselective Difluoromethylation of the Phenolic Precursor

Objective: Convert 2,5-dichloro-4-hydroxybenzaldehyde to 2,5-dichloro-4-(difluoromethoxy)benzaldehyde. Causality & Reagent Selection: We utilize sodium chlorodifluoroacetate (SCDA) as the difluorocarbene source. SCDA is highly cost-effective and undergoes thermal decarboxylation at elevated temperatures (95 °C) to generate difluorocarbene (:CF₂) in situ[6]. Cesium carbonate (Cs₂CO₃) is selected as the base; it is strong enough to deprotonate the phenol but mild enough to prevent the premature hydrolysis of the SCDA reagent before it can decompose into the reactive carbene[7].

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 2,5-dichloro-4-hydroxybenzaldehyde (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which can cause unwanted oxidative side reactions.

  • Add sodium chlorodifluoroacetate (SCDA) (2.5 equiv) under a positive stream of nitrogen[7].

  • Heat the reaction mixture to 95 °C for 8–12 hours.

  • Validation Step: Quench a 0.1 mL aliquot with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1). The product will run significantly higher (higher Rf) due to the loss of the polar hydroxyl group. Confirm product formation via ¹⁹F NMR, identifying the characteristic doublet at approximately -80 to -82 ppm, corresponding to the -OCHF₂ group[8].

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Homologation to the Phenylacetic Acid

Objective: Convert the benzaldehyde intermediate into the final phenylacetic acid via a benzyl nitrile intermediate. Causality & Reagent Selection: Direct carboxylation of a benzyl halide is often low-yielding. Instead, a classical two-step homologation is preferred. The aldehyde is first reduced and brominated. The resulting benzyl bromide undergoes an Sₙ2 displacement with sodium cyanide (NaCN). Finally, acid-catalyzed hydrolysis of the nitrile is chosen over basic hydrolysis. Extended exposure to harsh aqueous bases (e.g., refluxing NaOH) can risk degrading the sensitive difluoromethoxy ether, whereas acidic conditions (refluxing HCl/AcOH) cleanly yield the carboxylic acid while preserving the -OCHF₂ moiety.

Step-by-Step Procedure:

  • Reduction: Treat the difluoromethoxy benzaldehyde with NaBH₄ (1.2 equiv) in methanol at 0 °C for 1 hour to yield the benzyl alcohol.

  • Bromination: Dissolve the crude alcohol in anhydrous dichloromethane (DCM) at 0 °C. Add phosphorus tribromide (PBr₃) (1.1 equiv) dropwise. Stir for 2 hours. Quench with saturated NaHCO₃, extract, and concentrate to yield the benzyl bromide.

  • Cyanation: Dissolve the benzyl bromide in DMF. Add NaCN (1.5 equiv) and stir at room temperature for 4 hours.

  • Validation Step (Cyanation): Analyze the crude intermediate via IR spectroscopy. The appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2250 cm⁻¹ confirms successful displacement.

  • Hydrolysis: Suspend the benzyl cyanide in a 1:1 mixture of glacial acetic acid and concentrated HCl. Heat to reflux (110 °C) for 12 hours.

  • Validation Step (Final Product): Cool the mixture, allowing the product to precipitate. Filter and analyze via IR spectroscopy. The disappearance of the nitrile stretch and the emergence of a broad, intense -OH stretch (2500–3000 cm⁻¹) alongside a sharp carbonyl stretch (~1710 cm⁻¹) validates the formation of the phenylacetic acid.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL
  • Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)
  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds Source: NIH / PMC URL
  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Source: ACS Publications URL
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry Source: Benchchem URL
  • Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain Source: NIH / PubMed URL
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain Source: ResearchGate URL

Sources

Precision Engineering in Medicinal Chemistry: A Technical Guide to Halogenated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach halogenated phenylacetic acids (PAAs) not merely as static chemical intermediates, but as highly tunable pharmacophores. The strategic placement of halogens (fluorine, chlorine, bromine, iodine) on the phenyl ring or the α -carbon fundamentally alters the electronic landscape, steric bulk, and lipophilicity of the molecule.

This technical guide deconstructs the structure-activity relationships (SAR), pharmacological profiling, and synthetic methodologies of halogenated PAAs, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Causality & Target Engagement

The utility of halogenated PAAs in drug design—most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)—is driven by three core physicochemical modifications induced by halogenation [1]:

  • Conformational Locking via Steric Hindrance: In molecules like diclofenac, ortho-halogenation creates severe steric repulsion against the acetic acid side chain. This forces the molecule into a non-planar, twisted conformation. This specific 3D geometry is thermodynamically required to perfectly insert the phenyl ring into the hydrophobic channel of cyclooxygenase (COX) enzymes [4].

  • Electronic Tuning (pKa Modulation): The strong electron-withdrawing inductive effect (-I) of halogens lowers the pKa of the carboxylic acid moiety. A lower pKa ensures the molecule remains fully ionized at physiological pH (7.4), allowing the carboxylate anion to form a critical, high-affinity salt bridge with the Arg120 residue in the COX active site.

  • Lipophilicity (logP) Enhancement: Halogenation, particularly with bromine and chlorine, drastically increases the partition coefficient (logP). This translates directly to enhanced membrane permeability. For instance, bromfenac exhibits superior penetration into retinochoroidal tissues compared to non-halogenated analogs, allowing for sustained therapeutic concentrations [2].

Table 1: Pharmacological Profiling of Key PAA Derivatives

To illustrate the impact of halogenation on target affinity, the table below summarizes the inhibitory concentrations against human COX enzymes.

CompoundHalogen SubstitutionCOX-1 IC50 (nM)COX-2 IC50 (nM)Primary Clinical Application
Bromfenac Bromine (para-benzoyl)5.567.45Post-operative ocular inflammation [2]
Diclofenac Chlorine (ortho, ortho')55.530.7Systemic NSAID, Osteoarthritis [2]
Amfenac None (Parent analog)15.320.4Ophthalmic NSAID (Metabolite)[2]

Data indicates that bromfenac is highly potent due to the optimal balance of lipophilicity and steric bulk provided by the bromine atom [2].

Mechanistic Pathway of COX Inhibition

Halogenated PAAs exert their primary pharmacological effect by blocking the conversion of arachidonic acid into prostaglandins. The selectivity between COX-1 (homeostatic) and COX-2 (inflammatory) is heavily influenced by the size and electronegativity of the halogen substituents.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal COX2 COX-2 Enzyme (Inducible/Inflammatory) AA->COX2 Inflammation PG1 Homeostatic Prostaglandins (GI Protection, Platelets) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Swelling, Fever) COX2->PG2 NSAID Halogenated PAA (e.g., Bromfenac, Diclofenac) NSAID->COX1 Inhibits NSAID->COX2 Potent Inhibition

Cyclooxygenase signaling pathway and targeted inhibition by halogenated phenylacetic acids.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, experimental protocols must be designed with built-in causality and self-validation steps. Below are two critical workflows involving halogenated PAAs.

Protocol A: α -Halogenation via Hell-Volhard-Zelinsky (HVZ) Reaction

Target: 2-bromo-2-(4-chlorophenyl)acetic acid [1]. Causality: Direct halogenation of carboxylic acids is kinetically unfavorable because the electron-withdrawing carboxyl group destabilizes the α -enol. By introducing a phosphorus catalyst, the acid is converted to an acyl bromide. The acyl bromide enolizes millions of times faster than the free acid, allowing rapid electrophilic attack by Br₂.

Step-by-Step Workflow:

  • Activation: Charge a flame-dried, argon-purged flask with 4-chlorophenylacetic acid (1.0 eq) and a catalytic amount of Red Phosphorus (0.1 eq) in anhydrous dichloromethane (DCM).

  • Bromination: Add elemental bromine (Br₂, 1.2 eq) dropwise at 0°C.

    • Self-Validation Check: The reaction mixture will turn deep red. Reflux the mixture. The disappearance of this red color indicates the consumption of Br₂ and completion of the α -bromination step [1].

  • Hydrolysis: Quench the reaction slowly with H₂O at 0°C to hydrolyze the intermediate α -bromo acyl bromide back to the α -bromo carboxylic acid.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Confirm product via ¹H-NMR.

    • Causality of signal: The α -proton of the starting material (singlet, ~3.6 ppm) will shift significantly downfield (singlet, ~5.3 ppm) due to the strong deshielding effect of the newly attached α -bromine atom.

Protocol B: Synthesis of Platinum(IV) Prodrugs using Halogenated PAAs

Target: Pt(IV) complexes with axial 4-chlorophenylacetic acid ligands [3]. Causality: Pt(II) drugs (like cisplatin) suffer from severe systemic toxicity. Oxidizing them to Pt(IV) creates an inert prodrug. Attaching halogenated PAAs to the axial positions drastically increases the lipophilicity of the complex, improving cellular uptake. Once inside the reducing environment of the tumor cell, the Pt(IV) core is reduced to active Pt(II), releasing the halogenated PAA which can independently exert anti-inflammatory effects (a dual-action prodrug) [3].

Step-by-Step Workflow:

  • Ligand Activation: React 4-chlorophenylacetic acid with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in DCM to form the NHS-ester.

    • Self-Validation Check: The formation of a cloudy white precipitate (dicyclohexylurea, DCU) confirms successful dehydration and esterification [3].

  • Axial Coupling: React the purified NHS-ester (2.5 eq) with the Pt(IV) precursor, [PtIV(HL)(AL)(OH)2]2+, in anhydrous DMSO. Stir in the dark for 72 hours at room temperature [3].

  • Purification: Precipitate the complex using cold diethyl ether and isolate via centrifugation.

  • Analytical Validation: Use ¹⁹⁵Pt NMR. The Pt(IV) center will show a characteristic resonance shift compared to the Pt(II) starting material, confirming successful octahedral coordination.

Synthesis_Workflow Start 4-Chlorophenylacetic Acid (Starting Material) Activation Activation (NHS + DCC) Start->Activation Validation1 Validation: DCU Precipitate Activation->Validation1 Intermediate Halogenated PAA NHS-Ester Activation->Intermediate Coupling Axial Coupling (Pt(IV) Precursor, DMSO) Intermediate->Coupling Product Pt(IV) Prodrug (Dual-Action) Coupling->Product Validation2 Validation: 195Pt NMR Shift Coupling->Validation2

Self-validating synthetic workflow for halogenated PAA-functionalized Pt(IV) prodrugs.

References

  • 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem , Benchchem. 1

  • Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC , NIH. 2

  • Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC - NIH , NIH. 3

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Some New Diclofenac Derivatives | Request PDF - ResearchGate , ResearchGate.4

Sources

Methodological & Application

Advanced Application Note: Palladium-Catalyzed Carbonylation for Phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylacetic acid and its functionalized derivatives are indispensable structural motifs in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and biological probes 1[1]. Historically, the synthesis of these compounds relied on the hydrolysis of benzyl cyanides or Grignard carboxylation—methods that suffer from harsh reaction conditions, limited functional group tolerance, and the generation of stoichiometric toxic waste[1].

Palladium-catalyzed carbonylation has emerged as a highly efficient, atom-economical alternative. By utilizing carbon monoxide (CO) as a C1 building block, researchers can directly convert benzylic substrates (halides, alcohols, or acetates) into phenylacetic acids. This application note provides a comprehensive guide to the mechanistic principles, substrate-specific optimizations, and self-validating protocols required to execute these transformations successfully.

Mechanistic Framework & Causality

The palladium-catalyzed hydroxycarbonylation of benzylic substrates operates via a meticulously orchestrated sequence of organometallic transformations. Understanding the causality behind each step is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the benzylic C-X bond. The nature of the leaving group (X) dictates the reaction's activation energy. For instance, oxidative addition into a C-Cl bond is slower than into a C-I bond. When starting from benzyl alcohol, direct oxidative addition into the C-OH bond is thermodynamically unfavorable; thus, promoters like hydrogen iodide (HI) are added to transiently generate benzyl iodide in situ2[2].

  • Migratory Insertion: CO coordinates to the resulting benzyl-Pd(II)-X complex. The benzyl ligand then migrates to the coordinated CO, forming a discrete (phenylacetyl)palladium(II) intermediate. Detailed mechanistic studies have successfully isolated these acylpalladium complexes, confirming their role as the direct precursors to the final product 3[3].

  • Nucleophilic Attack & Reductive Elimination: Water attacks the electrophilic acyl carbon. Subsequent reductive elimination liberates the phenylacetic acid and a protonated leaving group (HX), regenerating the Pd(0) catalyst.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Benzyl-Pd(II)-X L_2] Pd0->OxAdd + Substrate COCoord CO Coordination & Migratory Insertion OxAdd->COCoord + CO AcylPd Acyl-Pd(II) Complex [Phenylacetyl-Pd(II)-X L_2] COCoord->AcylPd RedElim Nucleophilic Attack (H2O) & Reductive Elimination AcylPd->RedElim + H2O RedElim->Pd0 Catalyst Regeneration Product Phenylacetic Acid + HX RedElim->Product Substrate Benzyl Halide / Benzyl Iodide (from Benzyl Alcohol + HI) Substrate->OxAdd CO CO Gas CO->COCoord H2O H2O H2O->RedElim

Catalytic cycle of Pd-catalyzed carbonylation of benzylic substrates to phenylacetic acid.

Substrate Selection and Quantitative Optimization

The choice of benzylic precursor heavily influences the required catalytic system and the necessary additives.

  • Benzyl Chlorides: Highly available but generate HCl during the reaction, which can protonate the Pd(0) catalyst and halt the cycle. A biphasic system (organic solvent/aqueous NaOH) is utilized to continuously neutralize the acid[1].

  • Benzyl Alcohols: Carbonylation of benzyl alcohols is greener but requires a halide promoter. Using [Pd(PPh3)4] with catalytic HI at 90 °C provides excellent yields. The HI converts the alcohol to a highly reactive benzyl iodide intermediate[2]. Alternatively, PdCl2(PPh3)2 with HCl and excess PPh3 can be used, though yields are highly dependent on the P/Pd ratio 4[4].

  • Benzyl Acetates: A modern, completely halogen-free approach utilizes a Pd(OAc)2/DPPF catalyst system. The bidentate DPPF ligand provides a wide bite angle, increasing the electron density on the palladium center and facilitating oxidative addition into the strong C-O bond 5[5].

Table 1: Comparative Reaction Conditions and Yields for Pd-Catalyzed Carbonylation

SubstrateCatalyst SystemPromoter / AdditiveTemp (°C) / PressureYield (%)
Benzyl ChloridePd(OAc)2 / PPh3NaOH (Biphasic)90 °C / 10-20 atm CO>85%
Benzyl Alcohol[Pd(PPh3)4]HI (0.1 eq)90 °C / CO (balloon - 10 atm)80-90%
Benzyl AlcoholPdCl2(PPh3)2HCl / PPh390-120 °C / 20-80 atm CO~75%
Benzyl AcetatePd(OAc)2 / DPPFNone (Halogen-free)130 °C / Ambient CO>90%

Experimental Protocols

Protocol A: Hydroxycarbonylation of Benzyl Chloride (Biphasic System)

Causality Check: The biphasic nature of this reaction is not merely a solvent choice; it is a kinetic necessity. The aqueous NaOH continuously extracts and neutralizes the HCl byproduct from the organic phase, preventing catalyst poisoning, while simultaneously keeping the base separated from the benzyl chloride to minimize competitive SN2 hydrolysis[1].

Step-by-Step Methodology:

  • Reactor Preparation: In a high-pressure Parr reactor, combine 1.0 mmol of benzyl chloride, 0.01 mmol (1 mol%) of Palladium(II) acetate [Pd(OAc)2], and 0.02 mmol (2 mol%) of triphenylphosphine (PPh3) in 5 mL of anhydrous toluene.

  • Aqueous Base Addition: Add a solution of 2.0 mmol of sodium hydroxide (NaOH) dissolved in 5 mL of deionized water.

  • Pressurization: Seal the reactor. Purge the headspace three times with CO gas to remove oxygen, then pressurize to 15 atm with CO.

  • Reaction: Heat the biphasic mixture to 90 °C. Critical Step: Stir vigorously at ≥1000 rpm. Mass transfer of CO across the gas-liquid interface and the phase-transfer of intermediates are the rate-limiting steps. Maintain for 12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the unreacted CO in a certified fume hood. Separate the aqueous layer (which contains the sodium phenylacetate salt).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The phenylacetic acid will precipitate as a white solid. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

Self-Validation & Analytical Checkpoint: Analyze the crude organic extract via GC-MS. The complete disappearance of the benzyl chloride peak (m/z 126) and the presence of the phenylacetic acid peak (m/z 136) validate the conversion. If a significant peak at m/z 108 (benzyl alcohol) is observed, the stirring rate was likely insufficient, allowing the aqueous NaOH to hydrolyze the starting material before carbonylation could occur.

Protocol B: Direct Carbonylation of Benzyl Alcohol (HI-Promoted Aqueous System)

Causality Check: Direct oxidative addition of Pd(0) into a benzylic C-OH bond is highly unfavorable. Adding catalytic HI (10 mol%) continuously generates benzyl iodide in situ, which rapidly undergoes oxidative addition. Acetone is used as a co-solvent to ensure homogeneity between the organic substrate and the aqueous promoter[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a robust glass pressure tube or autoclave, combine 1.0 mmol of benzyl alcohol, 0.01 mmol (1 mol%) of [Pd(PPh3)4], and 2 mL of an acetone/water mixture (v/v 4:1).

  • Promoter Addition: Carefully add 0.1 mmol (10 mol%) of aqueous hydrogen iodide (HI).

  • Pressurization: Purge the vessel with CO and pressurize to 5-10 atm.

  • Reaction: Heat the mixture to exactly 90 °C for 6-8 hours. Note: Exceeding 100 °C promotes the direct reduction of the benzyl iodide intermediate to toluene.

  • Isolation: Cool the vessel, vent the CO, and extract the mixture with diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate to quench any residual iodine species. Dry over anhydrous Na2SO4 and evaporate to yield crude phenylacetic acid. Recrystallize from hot water.

Self-Validation & Analytical Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The appearance of a highly non-polar spot (Rf ~0.9) corresponding to toluene indicates over-reduction. If this occurs, it validates that the local concentration of HI was too high relative to the CO pressure, dictating a reduction in HI loading or an increase in CO pressure for subsequent optimizations.

References

  • BenchChem Technical Support Team. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Lin, Y.-S., & Yamamoto, A. (1998). Direct Carbonylation of Benzyl Alcohol and Its Analogs Catalyzed by Palladium and HI in Aqueous Systems and Mechanistic Studies. Bulletin of the Chemical Society of Japan.
  • Cavinato, G., & Toniolo, L. (1993). Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives.
  • A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acet
  • Studies Relevant to Palladium-Catalyzed Carbonylation Processes. Mechanisms of Formation of Esters and Amides from Benzylpalladium and (Phenylacetyl)palladium Complexes. (1998). Organometallics.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid. The analyte, a complex halogenated phenylacetic acid derivative, presents unique analytical challenges due to its acidic nature and potential for peak tailing. The developed method utilizes a standard C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase, ensuring a sharp, symmetrical peak shape and high resolution. UV detection is employed for quantification. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the experimental protocol, system suitability criteria, and a full method validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a substituted aromatic carboxylic acid. Accurate quantification of such compounds is critical in various stages of pharmaceutical development and chemical synthesis, from purity assessment of intermediates to stability studies of final products. The inherent properties of this molecule, specifically the acidic carboxylic acid group (pKa estimated to be < 4.0), necessitate careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shapes in reversed-phase chromatography.

The scientific basis for this method is the suppression of the analyte's ionization.[4] By maintaining the mobile phase pH significantly below the analyte's pKa (a pH of ~2.5 is chosen), the carboxylic acid functional group remains in its protonated, non-ionized state.[5][6] This increases its hydrophobicity, leading to better interaction with the C18 stationary phase, improved retention, and the prevention of peak tailing that often occurs with ionized acids on silica-based columns.[5][7] The aromatic ring and halogen substituents provide a strong chromophore, making UV spectrophotometry an ideal detection technique.

Analyte Properties
PropertyValue
Structure (Structure would be depicted here in a graphical format)
IUPAC Name 2-(2,5-dichloro-4-(difluoromethoxy)phenyl)acetic acid
Molecular Formula C₉H₆Cl₂F₂O₃
Molecular Weight 267.05 g/mol
Appearance White to off-white solid (predicted)
pKa < 4.0 (estimated based on phenylacetic acid pKa of 4.31[8] and electron-withdrawing substituents)

Experimental Methodology

This section provides a detailed protocol for the analysis.

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® C18[9] or equivalent).

  • Chemicals:

    • 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid Reference Standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (85%, analytical grade).

    • Water (HPLC or Milli-Q grade).

  • Consumables:

    • 0.45 µm membrane filters for mobile phase and sample filtration.

    • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water (final concentration approx. 0.1%). Mix thoroughly and filter through a 0.45 µm membrane filter. This buffer provides a pH of approximately 2.5.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The established chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C[9]
Detection Wavelength 272 nm (or λmax determined by PDA scan)[10]
Injection Volume 10 µL
Run Time 15 minutes

HPLC Analysis Workflow

The overall workflow from sample preparation to final report generation is illustrated below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solutions (Stock & Working) setup Instrument Setup & Equilibration prep_std->setup prep_smp Prepare Sample Solutions (Dissolve in Diluent) prep_smp->setup prep_mp Prepare Mobile Phases (Aqueous & Organic) prep_mp->setup sst System Suitability Test (SST) (Inject Working Standard 5x) setup->sst analysis Sequence Analysis (Standards, Blanks, Samples) sst->analysis If SST Passes integrate Peak Integration & Identification analysis->integrate calculate Quantification (External Standard Method) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Analysis of the Analyte.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is suitable for its intended purpose, a validation study should be performed according to ICH guidelines.[1][3][11]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity establishes that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare at least five concentration levels of the reference standard, typically spanning 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo).

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be estimated from the linearity curve based on the standard deviation of the response and the slope (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Verification: Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, and precise for the quantitative analysis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid. The use of an acidified mobile phase effectively controls peak shape, and the gradient elution allows for a reasonable run time while ensuring high resolution. This method is suitable for routine quality control analysis in regulated environments, provided it is validated according to the outlined protocols.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • ResearchGate. (n.d.). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. [Link]

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • PubMed. (n.d.). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. [Link]

  • Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ACS Publications. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?[Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • PMC. (2019). Formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

Sources

GC-MS analysis of halogenated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced GC-MS/MS and GC-ECNI-MS Strategies for the Ultrasensitive Analysis of Halogenated Aromatic Compounds

Introduction & Scope

Halogenated aromatic compounds (HACs)—such as polychlorinated biphenyls (PCBs), halogenated polycyclic aromatic hydrocarbons (XPAHs), and polybrominated diphenyl ethers (PBDEs)—are ubiquitous environmental pollutants and critical intermediates in drug development. Their analysis demands extreme sensitivity and isomeric resolution to distinguish between highly toxic and benign structural isomers. This application note establishes a field-proven, self-validating gas chromatography-mass spectrometry (GC-MS) methodology tailored for researchers and drug development professionals, focusing on the causality behind advanced ionization and chromatographic choices.

Mechanistic Principles of Ionization

The cornerstone of trace-level HAC analysis lies in the strategic selection of the ionization mode.

  • Electron Ionization (EI): Standard EI (70 eV) provides extensive, structure-diagnostic fragmentation, which is ideal for non-targeted screening against spectral libraries (e.g., NIST). However, the high-energy electron impact often obliterates the molecular ion of heavily substituted or thermally labile aromatics, limiting trace-level confidence.

  • Electron Capture Negative Ionization (ECNI): ECNI fundamentally alters the energy transfer dynamics in the mass spectrometer. By introducing a reagent gas (e.g., methane or ammonia), the source generates a plasma of low-energy, thermalized electrons. Because halogens possess exceptionally high electron affinities, HACs preferentially capture these thermal electrons to form stable molecular anions ([M]⁻) or undergo dissociative electron capture ([M-X]⁻). This 1 enhances sensitivity for halogenated compounds by 10- to 100-fold over EI, while rendering the unhalogenated hydrocarbon background effectively invisible[1]. Recent non-targeted screening studies in biological matrices demonstrated that ECNI detected 78% more novel 2 than EI alone[2].

Ionization_Mechanism ReagentGas Methane Reagent Gas (CH4) Thermalization Thermalized Electrons (< 1 eV) ReagentGas->Thermalization Collisions Electrons High Energy Electrons (70 eV) Electrons->Thermalization Capture Electron Capture Thermalization->Capture Analyte Halogenated Aromatic Compound (M) Analyte->Capture Ion1 Molecular Anion [M]⁻ Capture->Ion1 Ion2 Dissociative Anion [M-X]⁻ + X• Capture->Ion2

Figure 1: Mechanistic pathway of Electron Capture Negative Ionization (ECNI).

Analytical Workflow & Column Causality

Separating HAC isomers (e.g., chlorinated PAHs) requires stationary phases with high shape selectivity. Standard 5% diphenyl polysiloxane columns (DB-5MS) often fail to resolve critical co-eluting isomers. Utilizing specialized columns with unique selectivity, such as the Rxi-PAH, provides superior chromatographic resolution. When this optimized separation is coupled with GC-MS/MS, it yields3 than traditional GC-HRMS methods[3].

GCMS_Workflow SamplePrep Sample Preparation (Isotope Spiking & SPE) GC Gas Chromatography (Rxi-PAH Column) SamplePrep->GC Ionization Multimode Ion Source GC->Ionization EI Electron Ionization (EI) (Non-Targeted Screening) Ionization->EI NCI Electron Capture Negative Ionization (Trace Halogen Quantitation) Ionization->NCI MSMS Triple Quadrupole MS/MS (MRM Mode) EI->MSMS NCI->MSMS Data Data Analysis (Quantifier/Qualifier Ratios) MSMS->Data

Figure 2: GC-MS/MS workflow diverging into complementary ionization strategies.

Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness, this protocol embeds a self-validating framework utilizing Isotope Dilution Mass Spectrometry (IDMS) and rigorous blank monitoring.

Step 4.1: Sample Preparation & Extraction

  • Internal Standardization: Spike the sample (e.g., 10 g homogenized tissue or 1 L aqueous sample) with a known concentration (e.g., 10 ng) of ¹³C-labeled or ²H-labeled internal standards corresponding to the target analytes. Causality: Adding internal standards before extraction corrects for matrix effects, ion suppression, and physical losses during sample handling.

  • Extraction & Clean-up: Employ a modified QuEChERS method or Solid Phase Extraction (SPE) using graphitized multi-walled carbon nanotubes (MWCNTs). Causality: MWCNTs possess a high affinity for planar aromatic structures, effectively 4 that cause baseline drift and compromise column lifespan[4].

  • Concentration: Evaporate the eluate to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen at 35°C.

Step 4.2: GC Separation Parameters

  • Injection: Inject 1.0 µL in pulsed splitless mode (Injector Temp: 280°C, Pulse Pressure: 30 psi for 0.5 min). Causality: The pressure pulse rapidly sweeps high-boiling-point HACs into the column, minimizing thermal degradation and discrimination in the inlet liner.

  • Column: Rxi-PAH or equivalent (30 m length × 0.25 mm ID × 0.10 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min) → ramp at 15°C/min to 200°C → ramp at 5°C/min to 320°C (hold 10 min).

Step 4.3: MS/MS and ECNI Detection

  • Temperatures: Transfer line at 300°C; Ion source at 150°C (ECNI) or 250°C (EI).

  • ECNI Reagent Gas: Methane (CH₄) at 2.0 mL/min.

  • MRM Transitions: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Select the molecular anion [M]⁻ or the dehalogenated fragment [M-X]⁻ as the precursor ion. Optimize collision energy (CE) between 10–30 eV using Argon collision gas.

  • Self-Validation Criteria: Monitor at least two MRM transitions per analyte (one quantifier, one qualifier). The qualifier-to-quantifier ion ratio must remain within ±20% of the calibration standard. Furthermore, a Laboratory Reagent Blank (LRB) must be analyzed every 12 hours to 5 and ensure system integrity[5].

Quantitative Data Summary

The following table summarizes the performance metrics of different GC-MS modalities for HAC analysis, illustrating the superior sensitivity of ECNI and MS/MS approaches.

Analytical ParameterGC-EI-MS (Full Scan)GC-EI-MS/MS (MRM)GC-ECNI-MS (SIM/MRM)
Primary Application Non-targeted screeningTargeted quantitationTrace halogenated analysis
Instrumental LOD 1.0 - 10.0 ng/mL0.01 - 0.1 ng/mL0.001 - 0.05 ng/mL
Matrix Selectivity Low (High background)HighVery High (Halogen specific)
Structural Information High (Extensive fragmentation)Moderate (Precursor/Product)Low (Intact molecular ion or[M-X]⁻)
Recommended Column DB-5MSRxi-PAH / DB-5MSRxi-PAH

References

  • ACS Publications. "Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics in Great Lakes Top Predator Fish". Environmental Science & Technology. URL:[Link]

  • Tang, J., et al. "Accurate and Ultrasensitive Determination of 72 Parent and Halogenated Polycyclic Aromatic Hydrocarbons in a Variety of Environmental Samples via Gas Chromatography–Triple Quadrupole Mass Spectrometry". Chemosphere / ResearchGate. URL:[Link]

  • PMC. "Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends". National Institutes of Health. URL:[Link]

  • US EPA. "Method 524.3 Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry". EPA Document # EPA 815-B-09-009. URL:[Link]

Sources

1H and 13C NMR assignment for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H and 13C NMR Assignment for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Executive Summary

The incorporation of fluorine into organic frameworks is a cornerstone of modern drug development, significantly altering a molecule's lipophilicity, metabolic stability, and binding affinity. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly functionalized, multi-substituted aromatic building block. Accurate structural elucidation of this compound requires navigating the complex spin-spin coupling networks introduced by the difluoromethoxy (–OCF₂H) group and the tetrasubstituted benzene ring.

This application note provides a comprehensive, self-validating methodology for the complete ¹H, ¹³C, and ¹⁹F NMR assignment of this molecule. By moving beyond simple chemical shift matching, we detail the causality behind experimental choices and outline a multi-nuclear 2D NMR workflow designed to eliminate assignment ambiguity.

Structural Elucidation Strategy & Causality

To confidently assign the NMR spectra of 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid, one must understand the fundamental physical chemistry dictating the nuclear interactions.

The Difluoromethoxy (–OCF₂H) Spin System

The –OCF₂H group is the most diagnostic feature of this molecule. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it strongly couples with both adjacent protons and carbons[1].

  • ¹H NMR: The single proton is split by the two equivalent fluorine atoms, resulting in a distinct triplet. The geminal proton-fluorine coupling constant ( 2JHF​ ) is exceptionally large, typically measuring between 72 and 75 Hz[2][3].

  • ¹³C NMR: The carbon atom of the –OCF₂H group is directly bonded to two fluorines, resulting in a ¹³C triplet with a massive one-bond coupling constant ( 1JCF​ ) of approximately 256–260 Hz[2][3].

  • ¹⁹F NMR: Reciprocally, the two fluorine atoms are split by the single proton, appearing as a doublet at approximately -82 ppm with the identical 2JFH​ coupling constant of ~74 Hz[2][4]. This reciprocal matching acts as an internal validation check.

The Tetrasubstituted Aromatic Ring

The 2,5-dichloro substitution pattern leaves only two protons on the benzene ring: H-3 and H-6. Because these protons are para to one another, they are separated by five bonds. The para-coupling constant ( 5JHH​ ) is typically < 1 Hz[5]. Consequently, these protons will appear as two distinct singlets in a standard 1D ¹H NMR spectrum. Differentiating H-3 from H-6 relies entirely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating assignment loop.

Representative NMR Data & Assignments

The following tables summarize the quantitative multiparametric data for the molecule, acquired in DMSO-d₆ to ensure full solubility and to limit the rapid proton exchange of the carboxylic acid group.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | –COOH | 12.50 | Broad Singlet (br s) | 1H | - | Highly deshielded acidic proton; broadened by solvent exchange. | | H-6 | 7.60 | Singlet (s) | 1H | - | Deshielded by ortho-Cl; validated via HMBC correlation to –CH₂–. | | H-3 | 7.50 | Singlet (s) | 1H | - | Deshielded by ortho-Cl and –OCF₂H. | | –OCF₂H | 7.20 | Triplet (t) | 1H | 2JHF​ = 74.0 | Splitting by two spin-½ ¹⁹F nuclei[2]. | | –CH₂– | 3.75 | Singlet (s) | 2H | - | Isolated methylene group between the aromatic ring and carbonyl. |

Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | C=O | 171.5 | Singlet (s) | - | Carboxylic acid carbonyl carbon. | | C-4 | 146.0 | Triplet (t) | 3JCF​ ≈ 2.5 | Ipso carbon attached to –OCF₂H; exhibits long-range F coupling. | | C-1 | 133.5 | Singlet (s) | - | Ipso carbon attached to the –CH₂– group. | | C-6 | 132.0 | Singlet (s) | - | Aromatic CH; validated by 3-bond HMBC from –CH₂– protons. | | C-2 | 130.5 | Singlet (s) | - | Ipso carbon attached to Chlorine. | | C-5 | 128.0 | Singlet (s) | - | Ipso carbon attached to Chlorine. | | C-3 | 124.5 | Singlet (s) | - | Aromatic CH. | | –OCF₂H | 116.0 | Triplet (t) | 1JCF​ = 258.0 | Direct C–F coupling resulting in a massive triplet[3]. | | –CH₂– | 38.5 | Singlet (s) | - | Aliphatic methylene carbon. |

Table 3: ¹⁹F NMR Assignment (376 MHz, DMSO-d₆) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | –OCF₂H | -82.0 | Doublet (d) | 2F | 2JFH​ = 74.0 | Coupled to the single geminal proton[4]. |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be designed so that no single 1D assignment stands alone. The protocol below uses 2D NMR to cross-examine the structural hypothesis. If the molecule is truly the 2,5-dichloro regioisomer, the HMBC correlations will perfectly lock the functional groups into place.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the highly pure analyte.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d₆ is selected over CDCl₃ because it fully solubilizes highly functionalized polar aromatics and disrupts intermolecular hydrogen bonding, allowing the carboxylic acid proton to be observed (though it may still be broad due to trace water exchange).

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).

  • Lock on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field (Z1–Z5) to achieve a TMS line width of < 1 Hz.

  • Critical Step: Tune and match the probe for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz).

  • Causality: Precise tuning on the ¹⁹F channel is mandatory. The large spectral width of fluorine can lead to severe pulse imperfections and phase distortions if the probe is not perfectly matched to the sample's specific dielectric load.

Step 3: 1D Acquisition Parameters
  • ¹H NMR: Acquire 16 scans using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • ¹³C{¹H} NMR: Acquire 512–1024 scans using power-gated proton decoupling (WALTZ-16), a D1 of 2 seconds, and a spectral width of 250 ppm.

  • ¹⁹F NMR: Acquire 16 scans. Run without proton decoupling to observe the diagnostic doublet ( 2JFH​ = 74 Hz).

Step 4: 2D HMBC Validation (The "Lock" Mechanism)

To differentiate the two aromatic singlets (H-3 and H-6), acquire an HMBC spectrum optimized for a long-range coupling constant of J = 8 Hz.

  • The Validation Logic: The –CH₂– protons (~3.75 ppm) will show a strong 3-bond correlation to C-2 and C-6. By identifying which aromatic carbon correlates to the –CH₂– group, you definitively identify C-6. Subsequently, an HSQC correlation from C-6 will identify the H-6 proton. H-3 is assigned by elimination and validated by its own 3-bond HMBC correlation to the –OCF₂H bearing carbon (C-4). If these correlations fail to appear, the regiochemical hypothesis is falsified.

Workflow & Logic Visualizations

G Start NMR Elucidation: 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid H1 1H NMR (400 MHz) Start->H1 C13 13C NMR (100 MHz) Start->C13 F19 19F NMR (376 MHz) Start->F19 H_OCF2H Triplet @ ~7.2 ppm 2J_HF = 74 Hz H1->H_OCF2H H_Arom Singlets @ ~7.5 & 7.6 ppm Para-H3 & H6 H1->H_Arom C_OCF2H Triplet @ ~116 ppm 1J_CF = 258 Hz C13->C_OCF2H F_OCF2H Doublet @ ~ -82 ppm 2J_FH = 74 Hz F19->F_OCF2H H_OCF2H->F_OCF2H Reciprocal Coupling C_OCF2H->F_OCF2H 1J_CF Coupling

Figure 1: Multi-nuclear NMR logical elucidation tree validating the difluoromethoxy spin system.

Workflow S1 Sample Prep DMSO-d6 + TMS S2 Probe Tuning 1H / 13C / 19F S1->S2 S3 1D Acquisition Quantitative Scans S2->S3 S4 2D HMBC/HSQC Regiochemistry S3->S4 S5 Data Validation Self-Consistent S4->S5

Figure 2: Step-by-step experimental workflow for multi-parametric NMR acquisition.

References

  • NMR Coupling Constants - Chemical Instrumentation Facility. Iowa State University.
  • 1H–1H Coupling in Proton NMR. ACD/Labs.
  • Mechanochemical difluoromethylations of ketones. Beilstein Journals.
  • Optimization of Indole- and Pyrazole-fused Glycyrrhetinic Acid Derivatives as Potent PTP1B Inhibitors. ACS Bio & Med Chem Au.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry.

Sources

purification of substituted phenylacetic acids by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of Substituted Phenylacetic Acids via Recrystallization

Introduction & Mechanistic Rationale

Substituted phenylacetic acids are critical synthetic intermediates in the development of non-steroidal anti-inflammatory drugs (e.g., diclofenac), agrochemicals, and plant growth regulators. The presence of trace impurities—such as unreacted starting materials, regioisomers from electrophilic aromatic substitution, or colored polymeric byproducts—can severely compromise downstream catalytic steps or biological assays.

Recrystallization remains the gold standard for purifying these crystalline solids. The mechanistic causality of recrystallization relies on the temperature-dependent solubility gradient of the target compound versus its impurities. By dissolving the crude matrix in a minimum volume of hot solvent, a saturated solution is formed. As thermal kinetic energy decreases during slow cooling, the solvent's capacity to solvate the target molecule diminishes, driving the system into supersaturation. The target molecules selectively self-assemble into a highly ordered crystal lattice, thermodynamically excluding structurally dissimilar impurities, which remain solvated in the mother liquor[1].

Solvent System Selection (Thermodynamic Basis)

The selection of an appropriate solvent is the most critical parameter for a successful purification. The ideal solvent must exhibit a steep solubility curve for the substituted phenylacetic acid: high solubility at the boiling point and near-zero solubility at 0–5 °C.

  • Unsubstituted & Mildly Polar Derivatives: Phenylacetic acid possesses a balance of a hydrophobic phenyl ring and a hydrophilic carboxyl group, allowing it to be effectively recrystallized from boiling water[2].

  • Alkyl & Halogenated Derivatives: Substituents like methyl or chloro groups increase the lipophilicity of the molecule. Aromatic solvents like toluene or chlorinated solvents such as chloroform are highly effective due to favorable π-π or dipole interactions[3][4].

  • Alkoxy & Complex Derivatives: Compounds such as 3,4-(methylenedioxy)phenylacetic acid often require binary solvent systems (e.g., ethanol/water). The organic solvent dissolves the compound, while the water acts as an anti-solvent to tune the saturation point[1].

  • Amino-Substituted Derivatives: Compounds with basic functionalities, such as 2-(phenylamino)phenylacetic acid, can be purified using chloroform or ternary mixtures like p-xylene/isopropyl alcohol/water[5].

Quantitative Data: Solvent Systems & Physicochemical Properties

The following table summarizes validated solvent systems and expected thermal properties for various substituted phenylacetic acids.

Substituent TypeExample CompoundPreferred Solvent SystemMelting Point (°C)Reference
UnsubstitutedPhenylacetic acidWater76–77[2]
Alkyl-substituted4-Methylphenylacetic acidToluene90–92[3]
Halogenated2,4-Dichlorophenylacetic acidToluene / Chloroform129–132[3]
Alkoxy-substituted3,4-(Methylenedioxy)phenylacetic acidEthanol / WaterN/A[1]
Amino-substituted2-(Phenylamino)phenylacetic acidChloroformN/A[5]

Experimental Workflow Diagram

G Start Crude Substituted Phenylacetic Acid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (If Discolored) Dissolve->Charcoal Colored Impurities HotFilter Hot Gravity Filtration Dissolve->HotFilter Clear Solution Charcoal->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Ice-Water Bath (Maximize Yield) Cool->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Dry Dry in Vacuo (Pure Crystals) Filter->Dry

Workflow for the .

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates continuous physical state checks to ensure thermodynamic conditions are optimal at each phase.

Step 1: Hot Dissolution

  • Transfer the crude substituted phenylacetic acid to an Erlenmeyer flask.

  • Add a magnetic stir bar and a small volume (approx. 2-3 mL per gram of crude) of the selected solvent (e.g., toluene or water).

  • Heat the suspension to a gentle reflux on a hot plate.

  • Gradually add hot solvent dropwise until the solid just dissolves. Causality: Adding excess solvent flattens the solubility curve, drastically reducing the final yield[1].

Step 2: Decolorization (Conditional)

  • If the boiling solution is deeply colored (e.g., dark brown/red), temporarily remove it from the heat source to cease boiling.

  • Add 1–2% (w/w) activated charcoal. Causality: Activated charcoal possesses a massive surface area that adsorbs high-molecular-weight, conjugated polymeric impurities[1].

  • Return to heat and boil gently for 5 minutes.

Step 3: Hot Gravity Filtration

  • Pre-heat a stemless glass funnel and fluted filter paper with hot solvent. Causality: A cold funnel will cause premature crystallization in the filter paper stem, leading to product loss.

  • Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble mechanical impurities[1].

Step 4: Controlled Crystallization

  • Cover the receiving flask with a watch glass to prevent solvent evaporation.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Rapid cooling (crashing out) traps solvent molecules and impurities within the rapidly forming crystal lattice. Slow cooling ensures a highly ordered, pure crystalline structure[1].

  • Once at room temperature, place the flask in an ice-water bath (0–5 °C) for 15–30 minutes to maximize the precipitation of the product.

Step 5: Isolation and Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold solvent. Causality: The cold wash displaces the impurity-laden mother liquor adhering to the crystal surfaces without dissolving the purified product.

  • Maintain vacuum for 10 minutes to pull air through the cake, then dry the crystals in a vacuum desiccator to constant weight.

  • Validation: Verify purity by checking the sharpness of the melting point (should be within a 1-2 °C range) and running a Thin-Layer Chromatography (TLC) assay against the crude material.

Troubleshooting & Optimization

  • Oiling Out: If the compound separates as a liquid oil rather than solid crystals, the solution is saturating at a temperature above the compound's melting point. Causality: The lattice energy is insufficient to overcome the heat of the solution at that concentration. Solution: Reheat to redissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and cool more slowly[1].

  • Supersaturation (No Crystals Forming): If the solution reaches room temperature without crystallizing, it may lack nucleation sites or contain too much solvent. Causality: The activation energy barrier for initial crystal nucleation has not been breached. Solution: Scratch the inner wall of the flask with a glass rod to create micro-abrasions (nucleation sites), or introduce a microscopic "seed crystal" of pure material to initiate lattice formation[1]. If this fails, boil off 20-30% of the solvent and re-cool.

Sources

Analytical Method for the Quantification of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid: A High-Throughput LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Framework

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (Molecular Formula: C9H6Cl2F2O3, MW: ~271.04 g/mol ) is a highly halogenated, acidic molecule. Compounds bearing both difluoromethoxy and dichloro-aromatic substitutions are frequently encountered as critical active pharmaceutical ingredients (APIs), agrochemical intermediates, or phase I metabolites[1].

Quantifying this analyte in complex biological matrices (e.g., human plasma, urine, or tissue homogenates) requires overcoming significant analytical hurdles. The lipophilic difluoromethoxy group and dichloro-substitutions drive non-specific binding, while the phenylacetic acid moiety confers an acidic pKa (estimated ~3.5–4.5). This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method engineered to meet stringent FDA bioanalytical validation criteria[2].

Expertise & Experience: The Causality Behind Method Design

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte.

Sample Preparation Rationale: Why MAX SPE?

The analyte is a weak acid. At physiological pH (7.4), the carboxylic acid is deprotonated (anionic). While simple protein precipitation (PPT) or reversed-phase liquid-liquid extraction (LLE) could be used, they often co-extract neutral lipids and phospholipids that cause severe ion suppression in the mass spectrometer[3]. We utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) . By loading the sample at pH 7.0, the anionic analyte binds strongly to the quaternary amine phase of the SPE sorbent. Subsequent washes with 100% methanol strip away hydrophobic, neutral, and basic interferences. Elution is then triggered by neutralizing the analyte with 2% formic acid in methanol, yielding a highly purified extract.

Chromatographic Rationale: Why a Biphenyl Column?

Standard C18 columns often struggle to separate highly halogenated, polar-aromatic compounds from endogenous matrix components. A Biphenyl stationary phase provides enhanced π−π interactions and dipole-dipole interactions with the electron-deficient dichloro-aromatic ring. This orthogonal retention mechanism shifts the analyte's retention time away from the solvent front, significantly reducing matrix effects[4].

Mass Spectrometry Rationale: Why Negative ESI?

The carboxylic acid group readily donates a proton, making negative Electrospray Ionization (ESI-) the optimal choice. The precursor ion [M−H]− is observed at m/z 268.9 (based on the 35Cl isotope). Collision-induced dissociation (CID) primarily drives the neutral loss of carbon dioxide (-44 Da) to yield a stable product ion at m/z 225.0. A secondary fragmentation involving the loss of hydrogen fluoride (-20 Da) yields a qualifier ion at m/z 205.0.

Fragmentation M1 Precursor Ion [M-H]⁻ m/z 268.9 M2 Product Ion 1 (Quantifier) [M-H - CO2]⁻ m/z 225.0 M1->M2 - CO2 (44 Da) Neutral Loss M3 Product Ion 2 (Qualifier) [M-H - CO2 - HF]⁻ m/z 205.0 M2->M3 - HF (20 Da) Neutral Loss

Fig 1. Proposed ESI- MS/MS fragmentation pathway for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Experimental Protocols

Reagents and Materials
  • Analyte: 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 13C6​ -labeled or d2​ -labeled analyte) to correct for matrix effects and extraction recovery[2].

  • SPE Cartridges: Oasis MAX 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, and Ammonium Acetate.

Step-by-Step Sample Preparation (MAX SPE)

SPE_Workflow S1 Plasma Sample (100 µL) + 10 µL SIL-IS S2 Dilution 400 µL 50 mM NH4OAc (pH 7.0) S1->S2 S4 Load Sample (Analyte binds via Anion Exchange) S2->S4 S3 Oasis MAX SPE Cartridge Condition: 1mL MeOH, then 1mL H2O S3->S4 S5 Wash 1: 1 mL 5% NH4OH in H2O (Removes neutral/basic interferences) S4->S5 S6 Wash 2: 1 mL 100% MeOH (Removes hydrophobic interferences) S5->S6 S7 Elution: 2x 500 µL 2% Formic Acid in MeOH (Neutralizes analyte for release) S6->S7 S8 Evaporate under N2 at 40°C & Reconstitute in 100 µL Mobile Phase A S7->S8 S9 LC-MS/MS Analysis S8->S9

Fig 2. Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic analyte extraction.

UHPLC Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Maintains ionization prior to ESI droplet desolvation).

  • Mobile Phase B: Acetonitrile.

Self-Validating System: Quality Control & Matrix Evaluation

To ensure trustworthiness, every analytical run must be self-validating. A run is only accepted if the embedded Quality Control (QC) samples pass FDA criteria[2].

  • Calibration Curve: 8 non-zero points ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • QC Samples: Included at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

  • Matrix Factor (MF) Evaluation: Calculated by comparing the peak area of the analyte spiked after extraction into blank matrix versus the peak area in neat solvent. The IS-normalized MF must have a Coefficient of Variation (CV) ≤15% .

Data Presentation & Parameters

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Type
0.00 0.400 95 5 Initial
0.50 0.400 95 5 Linear
3.00 0.400 10 90 Linear
4.00 0.400 10 90 Hold
4.10 0.400 95 5 Linear

| 5.50 | 0.400 | 95 | 5 | Re-equilibration |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Analyte 268.9 225.0 50 18 Quantifier
Target Analyte 268.9 205.0 50 28 Qualifier

| SIL-IS ( 13C6​ ) | 274.9 | 231.0 | 50 | 18 | Internal Standard |

Table 3: Summary of FDA Method Validation Acceptance Criteria | Validation Parameter | Acceptance Criteria (FDA 2018 Guidelines) | Expected Performance for this Method | | :--- | :--- | :--- | | Accuracy (Bias %) | ±15% of nominal ( ±20% at LLOQ) | 92.5%−108.2% | | Precision (CV %) | ≤15% ( ≤20% at LLOQ) | 3.1%−8.4% | | Extraction Recovery | Consistent and reproducible across QC levels | >85% (due to MAX SPE efficiency) | | IS-Normalized Matrix Factor | CV ≤15% across 6 different matrix lots | <5% (Biphenyl column separation) |

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of Phenylacetic Acids and Related Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

Phenylacetic acid (PAA) and its hydroxylated derivatives (e.g., 2-hydroxyphenylacetic acid, 3,4-dihydroxyphenylacetic acid) are critical target analytes across multiple scientific disciplines. In clinical diagnostics, PAA serves as a highly specific biomarker for phenylketonuria (PKU)[1] and a key indicator of gut microbiota-host cometabolism. In forensic chemistry, PAA is strictly monitored as a primary precursor in the illicit synthesis of phenylacetone (P2P).

Despite its analytical importance, PAA is poorly suited for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The highly polar carboxylic acid (-COOH) group—and any additional phenolic hydroxyl (-OH) groups—facilitate strong intermolecular hydrogen bonding. This results in low volatility, poor thermal stability, and severe peak tailing due to secondary interactions with the stationary phase. To achieve sharp chromatographic peaks and lower limits of detection (LOD), chemical derivatization is mandatory[2].

This application note provides a comprehensive, self-validating guide to the two most robust derivatization workflows for PAA: Trimethylsilylation (BSTFA) and Alkyl Chloroformate Esterification (ECF) .

Mechanistic Insights and Reagent Selection (E-E-A-T)

As a Senior Application Scientist, selecting the correct derivatization route requires understanding the underlying chemical mechanisms and the specific matrix challenges of your sample.

Silylation via BSTFA + 1% TMCS

Mechanism: Silylation involves the nucleophilic attack of the active hydrogen (from -COOH or -OH) on the silicon atom of the silylating reagent, replacing the proton with a trimethylsilyl (TMS) group to form volatile esters and ethers. Causality of Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly favored because its byproducts (trifluoroacetamide) are highly volatile and do not co-elute with target analytes[2]. The addition of 1% Trimethylchlorosilane (TMCS) is critical; TMCS acts as a catalyst, increasing the silylating donor strength to ensure the complete conversion of sterically hindered phenolic hydroxyl groups that often accompany PAA derivatives.

Alkylation via Ethyl Chloroformate (ECF)

Mechanism: Alkyl chloroformates react with carboxylic acids to form an unstable mixed anhydride intermediate, which rapidly decarboxylates (releasing CO₂) to yield a stable ethyl ester. Causality of Reagent Choice: Unlike silylation, which is violently quenched by water, ECF derivatization thrives in aqueous/organic mixtures[3]. Pyridine is added to the reaction not just as a solvent, but as a mandatory acid scavenger and catalyst to drive the reaction forward at room temperature within minutes.

Comparative Data Presentation

To aid in method selection, the quantitative and operational parameters of both derivatization strategies are summarized below.

ParameterSilylation (BSTFA + 1% TMCS)Alkyl Chloroformate (ECF)
Target Functional Groups -COOH, -OH, -NH₂, -SH (Comprehensive)-COOH, -NH₂, (Phenolic -OH requires optimization)
Reaction Time & Temp 60 minutes at 70 °C[4]1–5 minutes at Room Temperature[3]
Moisture Sensitivity Extremely High (Requires absolute dryness)Low (Designed for aqueous matrices)
Derivative Stability Moderate (Prone to hydrolysis over days)High (Stable esters, viable for weeks)
Matrix Suitability Dry extracts, essential oils, lyophilized biofluidsRaw urine, serum, aqueous plant extracts
Primary Advantage Universal derivatization of all polar groupsHigh-throughput, no drying step required

Experimental Protocols

Protocol A: Comprehensive Silylation (BSTFA + 1% TMCS)

Best for: Thorough metabolomic profiling where both PAA and its hydroxylated analogs must be quantified simultaneously.

  • Sample Aliquoting & Spiking: Transfer 50–100 µL of the biological extract into a 2 mL glass GC vial. Add 10 µL of an internal standard (e.g., PAA-d5 or 4-chlorophenylacetic acid at 10 µg/mL).

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 40 °C. Causality: Even trace moisture will hydrolyze BSTFA and revert TMS-derivatives back to free acids.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (to ensure basicity and solubility) followed immediately by 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70 °C for 60 minutes[4].

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

Self-Validation System Check: Monitor the chromatogram for mono-TMS vs. di-TMS peaks of hydroxylated PAA standards. The presence of a mono-TMS peak for a compound expected to yield a di-TMS derivative strictly indicates incomplete derivatization, usually due to moisture contamination or an expired BSTFA reagent.

Protocol B: Rapid In-Situ Alkylation (Ethyl Chloroformate)

Best for: High-throughput screening of PAA in aqueous biofluids (e.g., urine, serum) without the need for time-consuming drying steps.

  • Sample Preparation: Aliquot 100 µL of the aqueous sample (or reconstituted extract) into a silanized glass tube. Add the internal standard (PAA-d5).

  • Catalytic Buffering: Add 100 µL of an ethanol-pyridine mixture (4:1, v/v). Causality: Ethanol participates in the esterification, while pyridine neutralizes the HCl generated during the reaction.

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF). Cap and vortex vigorously for 1 minute at room temperature. The reaction is instantaneous, accompanied by slight effervescence (CO₂ release)[3].

  • Liquid-Liquid Extraction (LLE): Add 200 µL of GC-grade chloroform (or hexane). Vortex for 30 seconds, then centrifuge at 3000 rpm for 3 minutes to separate the phases.

  • Analysis: Carefully transfer the organic phase containing the derivatized PAA-ethyl ester into a GC vial containing a glass insert. Inject 1 µL into the GC-MS.

Self-Validation System Check: Monitor the absolute peak area of the PAA-d5 internal standard. A sudden drop in IS recovery indicates a failure in the biphasic extraction step, an emulsion formation, or an inactive (hydrolyzed) ECF reagent.

GC-MS Analytical Conditions

For both derivatives, a standard non-polar to slightly polar capillary column provides excellent resolution.

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: Splitless mode, inlet temperature at 250 °C.

  • Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C. Acquire in SIM mode (e.g., m/z 91, 164 for PAA-ethyl ester; m/z 91, 164, 208 for PAA-TMS) for maximum sensitivity.

Workflow Visualization

G Start Sample Matrix (Urine, Serum, Extracts) Extraction Extraction & Spiking (Add Internal Standard) Start->Extraction Split Select Derivatization Pathway Extraction->Split Dry Evaporate to Complete Dryness (N2 stream) Split->Dry Silylation Route Aqueous Aqueous/Ethanol Buffer + Pyridine Catalyst Split->Aqueous Alkylation Route Silylation Silylation (BSTFA + 1% TMCS) 70°C for 60 min Dry->Silylation GCMS GC-MS Analysis (EI, DB-5MS Column) Silylation->GCMS Alkylation Alkyl Chloroformate (ECF) Room Temp, 1-5 min Aqueous->Alkylation Alkylation->GCMS Data Data Interpretation (Quantitation & Profiling) GCMS->Data

Figure 1: Comparative workflows for the derivatization and GC-MS analysis of phenylacetic acids.

References

  • A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria. PubMed. Available at:[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at:[Link]

  • Development of a Quantitative Metabolomic Approach to Study Clinical Human Fecal Water Metabolome Based on Trimethylsilylation Derivatization and GC/MS Analysis. ACS Publications. Available at:[Link]

  • High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. PMC. Available at:[Link]

Sources

Application Note: Experimental Protocols for the Synthesis of Dichlorophenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Dichlorophenylacetic acids (such as 2,4-dichlorophenylacetic acid and 2,6-dichlorophenylacetic acid) are critical synthetic intermediates in the development of pharmaceuticals, agrochemicals, and auxin-like plant growth regulators[1]. The di-substitution of halogen atoms on the phenyl ring significantly alters both the electronic environment and steric hindrance of the molecule, which necessitates highly optimized and robust synthetic strategies to achieve high yields[1].

This technical guide provides a comprehensive, self-validating framework for two distinct synthetic methodologies: the classical Nitrile Hydrolysis route and the modern Palladium-Catalyzed Biphasic Carbonylation route.

Protocol A: Synthesis of 2,6-Dichlorophenylacetic Acid via Nitrile Hydrolysis

Causality & Mechanistic Design

This classical two-step methodology leverages the high reactivity of benzylic halides toward nucleophilic substitution. In the first step, absolute ethanol is selected as the solvent because it acts as a miscible medium that partially dissolves both the organic precursor (2,6-dichlorobenzyl chloride) and the inorganic salt (potassium cyanide), thereby facilitating an efficient SN2 nucleophilic attack[1].

The subsequent step is an alkaline hydrolysis. The robust nitrile intermediate requires strong alkaline conditions (using an excess of NaOH or KOH) and prolonged thermal energy (refluxing overnight) to fully convert the cyano group into a carboxylate salt[1][2]. The final product is isolated by shifting the pH, forcing the protonated carboxylic acid to precipitate out of the aqueous phase[1].

Materials Required
  • 2,6-Dichlorobenzyl chloride

  • Potassium cyanide (KCN)

  • Absolute ethanol

  • 1 N Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2 N Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

Step-by-Step Procedure
  • Cyanation (SN2 Substitution): In a dry round-bottom flask, combine 6.5 g of 2,6-dichlorobenzyl chloride with 2.7 g of KCN in 30 mL of absolute ethanol[1].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for exactly 5 hours to ensure complete conversion to the nitrile[1].

  • Solvent Removal: Distill off the ethanol under reduced pressure. The remaining solid residue contains the crude 2,6-dichlorobenzyl cyanide intermediate[1].

  • Alkaline Hydrolysis: Suspend the cyanide intermediate in an excess of 1 N NaOH (or a KOH/ethanol/water mixture) and reflux the solution overnight (approximately 20 hours)[1][2].

  • Workup & Extraction: Cool the reaction mixture to room temperature. Extract the aqueous phase with diethyl ether to remove any unreacted organic impurities or side products[1].

  • Acidification: Carefully acidify the purified aqueous layer by adding 2 N HCl dropwise until the target product fully precipitates[1].

  • Purification: Collect the colorless solid via vacuum filtration. Recrystallize repeatedly from aqueous ethanol to yield pure 2,6-dichlorophenylacetic acid. Validate the product by checking the melting point (Expected m.p.: 158-159 °C; Typical Yield: ~60%)[1].

ProtocolA Step1 2,6-Dichlorobenzyl Chloride + KCN / EtOH Step2 Reflux (5 h) & Distill Alcohol Step1->Step2 Step3 2,6-Dichlorobenzyl Cyanide (Intermediate) Step2->Step3 Step4 Alkaline Hydrolysis (1N NaOH, Reflux 20h) Step3->Step4 Step5 Ether Extraction & Acidification (2N HCl) Step4->Step5 Step6 2,6-Dichlorophenylacetic Acid (60% Yield, m.p. 158-159°C) Step5->Step6

Caption: Experimental workflow for the synthesis of 2,6-dichlorophenylacetic acid via nitrile hydrolysis.

Protocol B: Synthesis of 2,4-Dichlorophenylacetic Acid via Pd-Catalyzed Carbonylation

Causality & Mechanistic Design

Carbonylation offers an atom-economical, direct route from benzyl chlorides to phenylacetic acids, bypassing the highly toxic cyanide salts used in classical methods. This reaction is executed in a biphasic system consisting of an organic solvent (xylene) and an aqueous base (4 M NaOH)[3].

The critical component of this protocol is the inclusion of Tetraethylammonium chloride (TEAC) as a phase-transfer catalyst (PTC)[3][4]. The active Palladium(0) catalyst undergoes oxidative addition with the benzyl chloride in the organic phase, followed by CO insertion to form an acyl-palladium complex[3]. TEAC actively transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase to attack this complex. This nucleophilic attack drives the reductive elimination step, releasing the final carboxylic acid product and regenerating the active Pd(0) catalyst[3][4].

Materials Required
  • 2,4-Dichlorobenzyl chloride (2,4-DCBC) (0.01 mol)

  • Bistriphenylphosphine palladium dichloride [Pd(PPh₃)₂Cl₂] (0.13 mmol)

  • Tetraethylammonium chloride (TEAC) (0.18 mmol)

  • 4 M Sodium hydroxide (NaOH) (8 mL)

  • Xylene or 1,2-Dimethoxybenzene (DMB) (10 mL)

  • Carbon monoxide (CO) gas (1.5 MPa)

Step-by-Step Procedure
  • System Preparation: To a high-pressure reactor (autoclave), add 10 mL of xylene, 0.01 mol of 2,4-DCBC, 0.13 mmol of the Pd(PPh₃)₂Cl₂ catalyst, and 0.18 mmol of TEAC[3].

  • Aqueous Addition: Add 8 mL of the 4 M NaOH aqueous solution to the reactor to establish the biphasic reaction environment[3].

  • Purging and Pressurization: Seal the autoclave securely. Purge the system with CO gas three times to completely displace atmospheric oxygen, preventing catalyst degradation. Pressurize the reactor with CO to exactly 1.5 MPa[3][4].

  • Reaction: Heat the reaction mixture to 80 °C. Maintain vigorous mechanical stirring for 20 hours; high shear is required to maximize the interfacial surface area between the aqueous and organic layers for efficient phase transfer[3].

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO gas in a fume hood. Transfer the mixture to a separatory funnel and isolate the aqueous layer[3].

  • Isolation: Acidify the aqueous layer with HCl to precipitate the 2,4-dichlorophenylacetic acid. Filter, wash with cold water, and dry the product in vacuo (Maximum Expected Yield: 95%)[3][4].

ProtocolB Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (2,4-DCBC) Pd0->OxAdd PdII Pd(II) Benzyl Complex OxAdd->PdII COInsert CO Insertion (1.5 MPa CO, 80°C) PdII->COInsert AcylPd Acyl-Pd(II) Complex COInsert->AcylPd RedElim Reductive Elimination (NaOH / TEAC PTC) AcylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product 2,4-Dichlorophenylacetic Acid (95% Yield) RedElim->Product

Caption: Catalytic cycle for the biphasic carbonylation of 2,4-dichlorobenzyl chloride.

Quantitative Data & Optimization Matrix

To aid experimental design, the following table summarizes the quantitative metrics and operational parameters distinguishing the two synthetic routes.

ParameterProtocol A: Nitrile HydrolysisProtocol B: Pd-Catalyzed Carbonylation
Target Compound 2,6-Dichlorophenylacetic acid2,4-Dichlorophenylacetic acid
Starting Material 2,6-Dichlorobenzyl chloride2,4-Dichlorobenzyl chloride
Key Reagents KCN, NaOH (1 N)CO (1.5 MPa), Pd(PPh₃)₂Cl₂, TEAC, NaOH (4 M)
Solvent System Ethanol (Step 1); Aqueous (Step 2)Biphasic: Xylene / Aqueous
Operating Temperature Reflux (~78 °C to 100 °C)80 °C
Total Reaction Time 5 h (Cyanation) + 20 h (Hydrolysis)20 h
Typical Yield ~60%Up to 95%
Mechanistic Driver SN2 Substitution & Nucleophilic Acyl SubstitutionOxidative Addition, CO Insertion, Reductive Elimination

References

  • Holmquist, S. (1955). The Preparation of 2,6-Dichlorophenylacetic Acid. Acta Chemica Scandinavica. 1

  • BenchChem. (2025). Application Note: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate. BenchChem. 2

  • Li, H., Zhang, Y., Liu, D., & Liu, X. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research. 3

Sources

developing a stability-indicating assay for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of a Stability-Indicating HPLC-PDA-MS Assay for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Executive Summary & Scientific Rationale

The development of a Stability-Indicating Assay (SIA) is a critical regulatory requirement for new drug substances, ensuring that an analytical method can accurately measure the Active Pharmaceutical Ingredient (API) without interference from its degradation products[1]. This application note details the structural analysis, forced degradation strategy, and chromatographic method development for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid .

By adhering to the principles outlined in ICH Q1A(R2) for stress testing[2] and the recently updated ICH Q2(R2) for analytical validation[3], this guide provides a self-validating framework. Rather than merely listing parameters, we explore the causality behind each experimental choice—from selecting orthogonal stationary phases to defining precise degradation targets.

Workflow A 1. Structural Analysis 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid B1 Acid/Base Stress (Target: Ether & COOH) A->B1 B2 Oxidative Stress (Target: Alpha-CH2) A->B2 B3 Photolytic Stress (Target: C-Cl bonds) A->B3 C 2. Sample Generation (Target 5-20% Degradation) B1->C B2->C B3->C D 3. Method Optimization (Column, Mobile Phase, Gradient) C->D E 4. Peak Purity & Mass Balance (PDA & MS Detection) D->E F 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) E->F

Fig 1: Workflow for developing a stability-indicating assay per ICH Q1A(R2) and Q2(R2).

Structural Vulnerability & Degradation Logic

Before stepping into the laboratory, a robust SIA requires a predictive understanding of the molecule's reactive liabilities. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid contains four distinct functional zones, each dictating our stress-testing approach:

  • Phenylacetic Acid Moiety (pKa ~4.0): The carboxylic acid is generally stable but can undergo decarboxylation under extreme thermal stress. The alpha-carbon (the CH 2​ bridging the ring and the COOH) is highly susceptible to radical-mediated oxidation, potentially yielding a phenylglyoxylic acid derivative.

  • Difluoromethoxy Group (-OCF 2​ H): While fluorinated ethers are more robust than standard alkyl ethers, extreme alkaline or acidic hydrolysis can cleave this bond, generating a phenolic degradant and releasing difluoromethane or hydrofluoric acid.

  • 2,5-Dichloro Aromatic Ring: Halogenated aromatics are notoriously sensitive to photolytic degradation. UV exposure (per ICH Q1B) will likely induce homolytic cleavage of the C-Cl bonds, leading to dehalogenated degradants.

Pathways Core API Core Structure (Phenylacetic Acid Deriv.) Hydrolysis Alkaline/Acid Hydrolysis Core->Hydrolysis Oxidation Oxidative Stress (H2O2) Core->Oxidation Photolysis UV/Vis Light (ICH Q1B) Core->Photolysis Deg1 Ether Cleavage -> Phenol Derivative Hydrolysis->Deg1 Deg2 Alpha-Carbon Oxidation -> Glyoxylic Acid Deriv. Oxidation->Deg2 Deg3 Homolytic Cleavage -> Dehalogenation Photolysis->Deg3

Fig 2: Predicted degradation pathways for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Protocol 1: Self-Validating Forced Degradation Study

The Causality of the 5–20% Rule: According to ICH Q1A(R2) expectations, the target for forced degradation is strictly 5–20% loss of the active API[2]. Why? Degradation below 5% fails to generate sufficient degradant mass for MS characterization and PDA peak purity assessment. Conversely, degradation above 20% risks the formation of secondary or tertiary degradants (degradants of degradants) that do not reflect realistic shelf-life pathways, unnecessarily complicating the chromatographic profile.

Step-by-Step Methodology:
  • Preparation: Prepare a primary API stock solution at 1.0 mg/mL in a diluent of 50:50 Water:Acetonitrile.

  • Stress Application: Aliquot the stock and expose it to the conditions outlined in Table 1.

  • Neutralization (Critical Step): Immediately following acid/base stress, neutralize the samples to pH ~7.0. Causality: Failing to neutralize will cause the degradation to continue in the autosampler, violating the reproducibility of the assay.

  • Self-Validation Checkpoint (Blank Matrices): For every stress condition, prepare a "Blank Stress Matrix" (e.g., 0.1N HCl without the API) subjected to the exact same conditions. Validation Logic: If peaks appear in the blank that co-elute with the API or suspected degradants, the system invalidates the specificity of that run.

Table 1: Forced Degradation Conditions and Self-Validation Targets

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationExpected Primary Pathway
Acidic Hydrolysis 0.1N HCl60°C for 24h5 - 15%Ether cleavage
Basic Hydrolysis 0.1N NaOH60°C for 24h10 - 20%Ether cleavage / Decarboxylation
Oxidation 3% H 2​ O 2​ Room Temp, 6h5 - 20%Alpha-carbon oxidation
Thermal Solid State105°C for 7 days< 5%General thermal breakdown
Photolysis UV/Vis (ICH Q1B)1.2M lux-hrs10 - 20%Dehalogenation (Loss of Cl)

Protocol 2: HPLC-PDA-MS Method Development

To achieve a true stability-indicating profile, the chromatographic method must physically separate the API from all process impurities and degradation products[1].

The Causality of Column and Mobile Phase Selection:

  • Column: A standard C18 column relies purely on hydrophobic interactions. Because this molecule features a heavily substituted aromatic ring, we select a Phenyl-Hexyl stationary phase . Why? The pi-pi interactions provided by the phenyl ring offer orthogonal selectivity, which is critical for resolving closely related dehalogenated degradants that differ only slightly in hydrophobicity.

  • Mobile Phase: The API's phenylacetic acid moiety has a pKa of ~4.0. To ensure robust retention and prevent peak tailing caused by partial ionization, the mobile phase pH must be maintained at least 1.5 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) . Why? It provides the necessary ion suppression while remaining fully volatile and MS-compatible, unlike standard phosphate buffers.

Optimized Chromatographic Parameters:

Table 2: Optimized HPLC-PDA-MS Parameters

ParameterSpecification / Setting
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min (Split 1:4 post-column to MS)
Gradient Program 0-2 min: 20% B; 2-15 min: 20% 80% B; 15-18 min: 80% B
Column Temperature 40°C (Ensures reproducible retention times)
PDA Detection 210 nm - 400 nm (Extraction at 230 nm for quantitation)
MS Detection ESI Negative Mode (Targeting the[M-H] ion)
Self-Validating System Suitability Test (SST):

Before analyzing any stress samples, the system must validate its own performance. Inject a standard mix of the API and a known impurity.

  • Acceptance Criteria: Tailing factor (T f​ ) 1.5; Theoretical plates (N) 5000; Resolution (R s​ ) between API and closest eluting peak 2.0. If these are not met, the system halts.

Protocol 3: ICH Q2(R2) Method Validation

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to prove it is "fit for its intended purpose"[3][4].

Step-by-Step Validation Execution:
  • Specificity (Peak Purity & Mass Balance):

    • Action: Analyze all forced degradation samples using the PDA detector.

    • Self-Validation Logic: Utilize the PDA software to calculate the "Peak Purity Angle" versus the "Peak Purity Threshold." The angle must be less than the threshold, proving no degradant is co-eluting under the API peak. Furthermore, calculate Mass Balance: (Area of API + Sum of Degradant Areas) / Area of Unstressed API. It should equal 95–105%.

  • Linearity & Range:

    • Action: Prepare API standards from the Reporting Threshold (typically 0.05%) up to 120% of the nominal assay concentration (e.g., 1.2 mg/mL).

    • Causality: This wide range ensures the method can accurately quantify both trace-level degradants and the bulk API[4].

  • Accuracy (Recovery):

    • Action: Spike known amounts of API into a placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Perform 6 replicate injections of the 100% standard on Day 1 (Repeatability). Have a second analyst perform the same on Day 2 using a different HPLC system (Intermediate Precision).

Table 3: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Baseline resolution of all componentsR s​ > 2.0; Peak Purity Angle < Threshold
Linearity Proportional response across rangeCorrelation Coefficient (r 2 ) 0.999
Accuracy Agreement with true valueMean Recovery: 98.0% - 102.0%
Repeatability Intra-assay precision (n=6)%RSD 1.0%
Robustness Reliability under deliberate variationsNo significant change in R s​ when pH varies by ±0.2

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: resolvemass.ca URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: chromatographyonline.com URL:[Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Phenylacetic Acid Cleanup

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, in-depth technical guide and protocol for the solid-phase extraction of phenylacetic acid, designed for analytical researchers and drug development professionals.

1. Introduction & Analytical Challenges Phenylacetic acid (PAA) is a vital aromatic monocarboxylic acid. It serves as a key biomarker for phenylalanine metabolism[1], a precursor in pharmaceutical synthesis, and an indicator of environmental contamination. The quantification of PAA in complex matrices—such as plasma, urine, feces, or environmental wastewater—is frequently complicated by severe matrix effects during LC-MS/MS or GC-MS analysis.

Because PAA is a small, polar organic acid with a low pKa (≈ 4.3), it exhibits poor retention on traditional silica-based C18 sorbents. Consequently, advanced Solid-Phase Extraction (SPE) methodologies utilizing polymeric reversed-phase or mixed-mode anion-exchange chemistries are required to achieve high recovery and robust matrix cleanup[2].

2. Mechanistic Insights: Sorbent Selection and Causality A successful SPE protocol is not merely a sequence of steps; it is a chemically driven, self-validating system. The extraction of PAA relies entirely on manipulating its ionization state relative to the sorbent chemistry.

  • The Polymeric Reversed-Phase (HLB) Mechanism: Hydrophilic-Lipophilic Balance (HLB) copolymers (e.g., N-vinylpyrrolidone-divinylbenzene) offer superior surface area and wettability compared to standard C18[3]. However, if a neutral aqueous sample is loaded onto an HLB cartridge, the deprotonated (anionic) PAA will completely break through during the loading or washing phase due to its high polarity[3]. Causality & Control: To force hydrophobic retention, the sample matrix must be heavily acidified (pH ≤ 2.0) prior to loading. This protonates the carboxylic acid group, rendering PAA neutral and lipophilic enough to partition into the sorbent[2][4].

  • The Mixed-Mode Strong Anion Exchange (MAX/SAX) Mechanism: For highly complex biological fluids, acidification co-extracts massive amounts of neutral lipids, leading to ion suppression. Mixed-mode sorbents containing both hydrophobic domains and quaternary amine groups (SAX) solve this by offering orthogonal retention[5]. Causality & Control: By adjusting the sample to pH 7–8, PAA is fully ionized. It binds to the sorbent via strong electrostatic interactions with the positively charged amine groups[3]. This ionic bond is so strong that the cartridge can be washed with 100% organic solvent to strip away neutral and basic interferences. Elution is then triggered by applying an acidic organic solvent, which neutralizes the PAA, breaks the ionic bond, and elutes the analyte.

3. Visual Workflow

SPE_Workflow Sample Complex Matrix (Plasma/Urine/Water) Acidify Acidify to pH 2 (Protonate PAA) Sample->Acidify Protocol B Basify Adjust to pH 7-8 (Ionize PAA) Sample->Basify Protocol A HLB Polymeric RP (HLB) Hydrophobic Retention Acidify->HLB MAX Mixed-Mode SAX Electrostatic Retention Basify->MAX WashHLB Wash: 5% Methanol (Remove Salts) HLB->WashHLB WashMAX Wash 1: 5% NH4OH Wash 2: 100% MeOH (Remove Neutrals/Bases) MAX->WashMAX EluteHLB Elute: 100% Methanol WashHLB->EluteHLB EluteMAX Elute: 2% Formic Acid in Methanol WashMAX->EluteMAX Analysis LC-MS/MS Analysis EluteHLB->Analysis EluteMAX->Analysis

Workflow for PAA cleanup using Mixed-Mode SAX and Polymeric RP (HLB) SPE.

4. Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) Cleanup Target Matrix: Plasma, Urine, Fecal Water (High lipid/protein content). Sorbent: 30 mg / 1 mL Mixed-Mode SAX cartridge[5].

  • Sample Pre-treatment: Aliquot 500 µL of biological fluid. Add 500 µL of 5% ammonium hydroxide (NH₄OH) in water. Vortex well. Validation step: Ensure pH is > 7.0 to guarantee PAA is in its anionic state.

  • Conditioning: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent bed dry.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min. PAA is retained via anion exchange.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Rationale: Removes unbound proteins, salts, and highly polar interferences while maintaining PAA's negative charge.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Rationale: Exploits the strong ionic bond of PAA to wash away neutral and basic hydrophobic lipids (e.g., phospholipids).

  • Elution: Elute with 2 × 500 µL of 2% Formic Acid in Methanol. Rationale: The acid drops the pH below PAA's pKa, neutralizing the molecule and breaking the electrostatic interaction, allowing the methanol to elute it.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Polymeric Reversed-Phase (HLB) Cleanup Target Matrix: Environmental Water, Dilute Aqueous Reactions. Sorbent: 30 mg / 1 mL Polymeric HLB cartridge[2][4].

  • Sample Pre-treatment: Aliquot 1 mL of water sample. Add 20 µL of concentrated HCl or Formic Acid to drop the pH to ≤ 2.0[2][4]. Validation step: Verify pH with indicator paper. Failure to acidify will result in 100% analyte breakthrough[3].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in Water.

  • Loading: Load the acidified sample at 1-2 mL/min.

  • Wash: Pass 1 mL of 5% Methanol in Water (containing 0.1% Formic Acid). Rationale: Removes inorganic salts. Methanol concentration must be kept low to prevent premature elution of the now-hydrophobic PAA.

  • Elution: Elute with 1 mL of 100% Methanol or Acetonitrile[4].

  • Reconstitution: Evaporate under nitrogen and reconstitute in the LC mobile phase.

5. Quantitative Data & Performance Summary

The following table synthesizes expected performance metrics based on established chromatographic literature for PAA and related aromatic acids[2][3][4].

ParameterProtocol A: Mixed-Mode SAXProtocol B: Polymeric HLB
Primary Retention Mechanism Electrostatic (Anion Exchange)Hydrophobic (Reversed-Phase)
Sample pH Requirement Basic (pH 7.0 - 8.0)Highly Acidic (pH < 2.0)
Expected Recovery 90 - 98%85 - 95% (If strictly acidified)
Matrix Effect (Ion Suppression) Minimal (< 10%)Moderate (15 - 25% in bio-fluids)
Phospholipid Removal Excellent (Washed out with 100% MeOH)Poor (Co-elutes with target analyte)
Best Suited For Plasma, Urine, Complex BiologicalsEnvironmental Water, Clean Aqueous

6. Conclusion The successful solid-phase extraction of phenylacetic acid requires a deliberate manipulation of its pKa. While polymeric HLB sorbents offer a rapid and effective cleanup for relatively clean aqueous samples provided the pH is strictly lowered, Mixed-Mode SAX provides a far superior, orthogonal cleanup for complex biological matrices by allowing aggressive organic washing steps. Selecting the appropriate protocol ensures a self-validating extraction system that maximizes recovery and minimizes matrix-induced ion suppression during mass spectrometric analysis.

References

  • Source: Universitat Rovira i Virgili (urv.cat)
  • Copure® SAX Strong Anion Exchange Source: Biocomma URL
  • A Comparative Guide to the Quantitative Analysis of Dichlorinated Phenylacetic Acid Derivatives Source: Benchchem URL
  • Evaluation of SPE as Preparative Technique for the Analysis of Phenolic Metabolites in Human Feces Source: ResearchGate URL
  • Source: Russian Chemical Reviews (colab.ws)

Sources

Advanced Analytical Strategies for Impurity Profiling in Pharmaceuticals: From Unknown Elucidation to Genotoxic Trace Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical formulations grow in complexity, the analytical strategies required to ensure their safety and efficacy must evolve in tandem. Impurity profiling is no longer a simple peak-purity exercise; it is a multidimensional challenge governed by stringent regulatory frameworks such as [1] and[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we will dissect the causality behind analytical choices—why specific ionization techniques prevent artifact formation, how mass analyzers dictate structural elucidation success, and how to build self-validating experimental workflows.

The Impurity Profiling Ecosystem

Before deploying high-end mass spectrometry, it is critical to understand the regulatory thresholds that trigger these investigations. According to ICH Q3A(R2), impurities must be reported, identified, and qualified based on specific concentration thresholds (typically starting at 0.05% or 0.10%, depending on the maximum daily dose)[1].

The workflow below illustrates the logical progression from initial detection to toxicological qualification.

ImpurityWorkflow Start API / Drug Product Batch Detect Primary Detection (HPLC-UV / GC-FID) Start->Detect Threshold Exceeds Identification Threshold? (ICH Q3A) Detect->Threshold Identify Structural Elucidation (LC-HRMS / NMR) Threshold->Identify Yes (>0.05%) End Regulatory Submission Threshold->End No (Monitor) Quantify Trace Quantification (LC-MS/MS / GC-MS/MS) Identify->Quantify Qualify Toxicological Qualification (In silico / In vitro) Quantify->Qualify Qualify->End

Fig 1: Logical workflow for pharmaceutical impurity profiling and regulatory qualification.

Application Note: Structural Elucidation of Unknown Organic Impurities

When an unknown peak exceeds the ICH identification threshold, the immediate goal is structural elucidation. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, is the gold standard for this task.

Causality & Mechanistic Choices
  • Why HRMS over Triple Quadrupole (QQQ)? QQQ systems provide excellent sensitivity for known targets via Multiple Reaction Monitoring (MRM), but they lack the mass accuracy required for unknowns. HRMS provides sub-ppm mass accuracy, allowing us to determine the exact elemental composition of the impurity.

  • Why optimize the HESI (Heated Electrospray Ionization) temperature? High source temperatures can cause in-source fragmentation or thermal degradation of the API. If the API degrades in the source, it creates a "ghost" impurity peak that does not actually exist in the sample. We run a temperature-ramp control to validate that the impurity is native to the sample, not an artifact of the instrument.

  • The Role of Mass Defect Filtering (MDF): Most degradation products share a structural core with the parent API. By applying MDF, we filter out matrix noise and isolate only those ions that share a similar fractional mass to the API, drastically accelerating data processing.

Protocol: Self-Validating LC-HRMS Elucidation Workflow

Phase 1: System Suitability and Artifact Control (Self-Validation)

  • Blank Injection: Inject sample diluent to establish a baseline and rule out solvent/system contamination.

  • API Reference Standard (Unstressed): Inject a high-purity API standard. Acceptance Criteria: The unknown impurity peak must be absent or below the Limit of Quantitation (LOQ).

  • In-Source Degradation Check: Inject the API standard at three different HESI capillary temperatures (e.g., 250°C, 300°C, 350°C). If the unknown peak area increases with temperature, it is a thermal artifact, not a true formulation impurity.

Phase 2: Chromatographic Separation

  • Column: Use a sub-2 µm C18 UHPLC column to ensure maximum peak capacity and resolution between the API and structurally similar impurities.

  • Mobile Phase: Use volatile buffers (e.g., 10 mM Ammonium Formate, pH 3.0) to ensure MS compatibility. Avoid non-volatile phosphate buffers which cause severe ion suppression and source fouling.

Phase 3: HRMS Acquisition & Data Processing

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The mass spectrometer performs a full MS1 scan (Resolution = 70,000 to 140,000), isolates the top 5 most abundant precursor ions, and fragments them in the collision cell (MS2).

  • Isotope Pattern Matching: Compare the theoretical isotopic distribution of the proposed chemical formula against the experimental data. Acceptance Criteria: Isotope fit score > 90%.

  • NMR Confirmation: If MS/MS data yields ambiguous isomers (e.g., ortho- vs. para- substitution), isolate the impurity via preparative HPLC and subject it to 2D-NMR (HSQC, HMBC) to definitively map the carbon-hydrogen connectivity.

Application Note: Trace Analysis of Genotoxic Nitrosamines

The discovery of N-nitrosamine impurities (e.g., NDMA, NDEA) in sartans, ranitidine, and metformin has fundamentally shifted impurity profiling. Because these are "cohort of concern" mutagens under ICH M7, their allowable limits are dictated by Acceptable Intakes (AI), often requiring Limits of Quantitation (LOQ) in the parts-per-billion (ppb) range[3].

Causality & Mechanistic Choices
  • GC-MS/MS vs. LC-MS/MS: Historically, volatile nitrosamines (NDMA) were analyzed via Headspace GC-MS. However, the high temperatures in the GC injection port can catalyze the reaction between residual nitrites and secondary amines in the drug product, creating nitrosamines during analysis[4].

  • The Shift to LC-MS/MS (APCI): To prevent thermal artifact formation, modern protocols prioritize LC-MS/MS. Furthermore, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over ESI for low-molecular-weight nitrosamines because it is less susceptible to matrix ion suppression from the high-concentration API.

  • Stable Isotope Labeling: To make the protocol self-validating, a deuterated internal standard (e.g., NDMA-d6) is spiked into the sample before extraction. This corrects for any analyte loss during sample prep or matrix effects during ionization.

Protocol: LC-MS/MS (QQQ) Quantification of NDSRIs

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Spike: Add 10 µL of 100 ng/mL NDMA-d6 internal standard to 500 mg of crushed drug product.

  • Extraction: Add 5 mL of Dichloromethane (DCM). Vortex for 10 minutes. Causality: Nitrosamines partition well into DCM, while many highly polar APIs and excipients crash out, providing a cleaner matrix.

  • Centrifugation & Filtration: Centrifuge at 4000 rpm for 10 mins. Filter the organic layer through a 0.22 µm PTFE syringe filter.

Phase 2: LC-MS/MS MRM Acquisition

  • Chromatography: Use a PFP (Pentafluorophenyl) column. Causality: PFP stationary phases provide alternative selectivity (via π-π interactions) compared to C18, which is critical for retaining small, polar nitrosamines.

  • Ionization: APCI in positive mode.

  • MRM Transitions:

    • NDMA: m/z 75.1 → 43.1 (Quantifier), m/z 75.1 → 58.1 (Qualifier).

    • NDMA-d6: m/z 81.1 → 46.1.

  • System Suitability (Self-Validation): The ion ratio between the quantifier and qualifier transitions for the sample must be within ±20% of the ratio established by the calibration standards. If it fails, a co-eluting matrix interference is present, and the chromatography must be adjusted.

Quantitative Data Presentation: Technique Comparison

To select the appropriate analytical strategy, one must balance sensitivity, structural insight, and target class. The table below summarizes the operational parameters of key impurity profiling techniques.

Analytical TechniqueTarget Impurity ClassTypical LOQMechanistic Role & Primary Advantage
HPLC-UV/PDA UV-absorbing organic impurities, API degradation0.05% (500 ppm)Routine batch release; robust, highly reproducible quantification based on chromophores.
LC-HRMS (Q-TOF/Orbitrap) Unknown organic impurities, complex degradants0.001% (10 ppm)Exact mass determination (<2 ppm error) and isotopic profiling for de novo structural elucidation.
LC-MS/MS (QQQ) Genotoxic impurities (Nitrosamines, NDSRIs)0.01 - 1.0 ppbUltimate sensitivity and selectivity via MRM; bypasses thermal artifact formation seen in GC.
GC-MS/MS Volatile organics, residual solvents, specific nitrosamines1.0 - 10 ppbHigh peak capacity for volatiles; ideal for residual solvents (ICH Q3C) using Headspace injection.
NMR (1D / 2D) Isomers, stereoisomers, complex unknowns0.1% (requires isolation)Absolute structural and stereochemical confirmation; non-destructive, does not rely on ionization efficiency.
ICP-MS Elemental impurities (Heavy metals, catalysts)0.1 - 1.0 ppbQuantifies inorganic impurities (ICH Q3D) using argon plasma to atomize and ionize elements.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. ICH / TU Wien. Available at: [Link]

  • USP <1086> Impurities in Drug Substances and Drug Products. Xinfuda Group / USP. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH). Available at: [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]

Sources

Application Note: Determination of Residual Solvents in Phenylacetic Acid Synthesis via HS-GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Phenylacetic acid (PAA) is a critical intermediate in the synthesis of numerous pharmaceuticals, including penicillin G and various central nervous system therapeutics. The industrial synthesis of PAA typically proceeds via two primary routes: the acid-catalyzed hydrolysis of benzyl cyanide[1], or the carbonylation of benzyl chloride using a cobalt catalyst in a water-methanol medium[2].

Throughout these synthetic pathways and subsequent purification steps, various organic solvents such as methanol, toluene, dichloromethane (DCM), and ethyl acetate are employed. Because residual solvents provide no therapeutic benefit and pose significant human health risks, their presence in the final API must be strictly controlled[3]. The International Council for Harmonisation (ICH) Q3C guidelines classify these solvents based on toxicity, establishing strict Permitted Daily Exposures (PDE)[4]. To comply with these regulatory limits, United States Pharmacopeia (USP) General Chapter <467> mandates the use of Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for the screening, confirmation, and quantification of these volatile impurities[5].

SynthesisRisk A Precursors (Benzyl Chloride / Cyanide) B Synthesis Reaction (Hydrolysis / Carbonylation) A->B Methanol (Class 2) C Crude Phenylacetic Acid B->C D Purification (Extraction / Crystallization) C->D DCM / Toluene (Class 2) E Final PAA API (Residual Solvent Risk) D->E Ethyl Acetate (Class 3)

Fig 1. PAA synthesis pathways and the introduction points of ICH Q3C residual solvents.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, developing a robust method requires moving beyond standard templates to understand the physicochemical behavior of the analyte.

The Causality of Headspace Matrix Isolation

Direct injection of PAA into a GC inlet is analytically disastrous. PAA has a high boiling point (265 °C) and is weakly acidic. Direct liquid injection would lead to rapid degradation of the stationary phase, inlet fouling, and severe peak tailing. Headspace (HS) sampling isolates the volatile organic impurities from the non-volatile PAA matrix, protecting the analytical column and ensuring long-term reproducibility[6].

Diluent Selection: The "Salting-Out" Strategy

The choice of diluent is the most critical parameter in HS-GC method development[5]. While PAA is highly soluble in high-boiling organic solvents like DMSO or DMF, using these introduces massive solvent peaks that can mask early-eluting impurities.

The Expert Solution: PAA is only slightly soluble in neutral water, but because it is a carboxylic acid, it readily dissolves in basic solutions (e.g., 0.1 N NaOH) to form sodium phenylacetate. By utilizing a basic aqueous diluent, we achieve two critical goals:

  • Complete API Dissolution: Ensures trapped solvents within the crystal lattice are fully released.

  • Thermodynamic Partitioning: The highly polar, ionic aqueous matrix creates a strong polarity mismatch with non-polar residual solvents (like toluene and DCM). This minimizes their solubility in the liquid phase, forcing them into the headspace (the salting-out effect), thereby drastically improving the limits of detection.

Column Orthogonality

USP <467> utilizes a multi-tiered approach. Procedure A (Screening) utilizes a G43 column (mid-polar, 6% cyanopropylphenyl) which provides excellent general separation[7]. However, because co-elution can occur, Procedure B (Confirmation) mandates a G16 column (polar, polyethylene glycol). Solvents elute in a completely different order on these two orthogonal stationary phases, virtually eliminating the risk of false positives[5].

GCWorkflow A Sample Preparation (Dissolve PAA in 0.1N NaOH) B Static Headspace Incubation (80°C, 45 min) A->B Volatilization & Partitioning C Procedure A: Screening (G43 Column, GC-FID) B->C Headspace Injection D Procedure B: Confirmation (G16 Column, GC-FID) C->D Unknowns Detected E Procedure C: Quantification (Internal Standard Method) C->E Known Solvents Only D->E Peak Identity Confirmed

Fig 2. USP 467 compliant headspace GC-FID workflow for residual solvent determination.

Data Presentation: Target Solvents & Instrument Parameters

Table 1: Target Residual Solvents in PAA Synthesis & ICH Q3C Limits

Limits are calculated based on Option 1 (assuming a maximum daily administered dose of 10 g)[8],[9].

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Typical Role in PAA Synthesis
Benzene 10.022Contaminant in toluene feedstocks
Dichloromethane 26.0600Extraction solvent during purification
Toluene 28.9890Crystallization / Extraction solvent
Methanol 230.03000Co-solvent in carbonylation routes
Ethyl Acetate 350.05000Final wash / Recrystallization
Table 2: HS-GC-FID Operational Parameters

Parameters optimized for USP <467> Procedure A[7],[10].

ParameterSetting / SpecificationRationale (Causality)
Headspace Incubation 80 °C for 45 minutesEnsures complete thermodynamic equilibrium between the liquid and gas phases without degrading the API.
Transfer Line Temp 105 °CPrevents condensation of volatilized solvents before entering the GC inlet.
GC Column (Screening) USP G43 (30 m × 0.32 mm, 1.8 µm)Mid-polar phase provides excellent general separation for volatile organics.
Oven Temperature 40 °C (20 min) → 10 °C/min → 240 °CLong initial hold resolves highly volatile solvents; ramp clears high-boiling carryover.
Carrier Gas Helium at 35 cm/secMaintains optimal linear velocity for sharp peak shapes.
Detector (FID) 250 °CFlame ionization provides a highly linear response for carbon-containing volatile compounds.

Experimental Protocol

Preparation of Solutions
  • Diluent Preparation: Dissolve 4.0 g of Sodium Hydroxide (NaOH) in 1000 mL of HPLC-grade water to yield a 0.1 N NaOH solution.

  • Standard Preparation: Prepare Class 1, 2, and 3 solvent stock solutions in the diluent. Dilute the stock solutions to match the ICH Q3C concentration limits relative to the sample weight (e.g., for a 500 mg sample, the Toluene standard should contain 445 µg of toluene in the 5 mL vial, representing 890 ppm)[4].

  • Sample Preparation: Accurately weigh 500 mg of the PAA batch sample into a 20 mL headspace vial. Add 5.0 mL of the 0.1 N NaOH diluent.

  • Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap to prevent the escape of highly volatile organics[11]. Vortex for 30 seconds to ensure the PAA is completely converted to sodium phenylacetate and dissolved.

System Suitability Testing (SST) - The Self-Validating Mechanism

To guarantee the trustworthiness of the analytical data, the system must prove it is fit for purpose before any sample is analyzed. Inject the Class 1 and Class 2 standard mixtures and verify the following:

  • Sensitivity Check: The signal-to-noise (S/N) ratio for 1,1,1-trichloroethane (Class 1) must be ≥ 5 [7].

  • Resolution Check: The chromatographic resolution between the critical pair—acetonitrile and dichloromethane—must be ≥ 1.0 [7].

  • Action: If these criteria are not met, the run must be aborted. Check the inlet liner, column flow, and headspace transfer line for leaks or active sites.

Execution and Quantification
  • Execute the HS-GC-FID sequence starting with blank diluent injections to establish a baseline and confirm the absence of system contamination.

  • Inject the SST standards, followed by the PAA samples.

  • Procedure A (Screening): Identify peaks in the PAA sample by comparing retention times to the standard mixtures[5].

  • Procedure B (Confirmation): If unknown peaks or peaks exceeding the PDE limits are detected, switch to the G16 column and repeat the analysis to confirm peak identity via orthogonal retention times[5].

  • Procedure C (Quantification): Quantify confirmed solvents using a multi-point calibration curve or an internal standard method to ensure the batch meets ICH Q3C release criteria.

References

  • Title : Impurities: Guideline for Residual Solvents Q3C(R8) Source : International Council for Harmonisation (ICH) URL : [Link]

  • Title : Phenylacetic Acid (Synthesis) Source : Organic Syntheses, Coll. Vol. 1, p.436 (1941) URL :[Link]

  • Title: Process for preparing phenylacetic acid (US3708529A)
  • Title : PHENYLACETIC ACID Properties and Solubility Source : Ataman Chemicals URL : [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid. This guide is designed for researchers, process chemists, and drug development professionals looking to optimize yield, minimize side reactions, and scale up their workflows safely.

Process Overview & Mechanistic Workflow

The synthesis of this specific difluoromethoxy-substituted phenylacetic acid requires a carefully orchestrated three-step sequence to prevent functional group interference. Direct difluoromethylation of the free acid is highly prone to failure due to competitive side reactions.

G SM 2,5-Dichloro-4-hydroxyphenylacetic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, reflux) SM->Step1 Side1 Side Reaction: Difluoromethyl Ester (Occurs if acid is unprotected) SM->Side1 No protection Int1 Methyl 2,5-dichloro-4-hydroxyphenylacetate (Protected Intermediate) Step1->Int1 Step2 Step 2: Difluoromethylation (SCDA, K2CO3, DMF, 95°C) Int1->Step2 Int2 Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate (Key Intermediate) Step2->Int2 Side2 Side Reaction: α-Difluoromethylation (Occurs if base is too strong) Step2->Side2 Excess/Strong Base Step3 Step 3: Saponification (LiOH, THF/H2O, RT) Int2->Step3 Product 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (Final Product) Step3->Product

Figure 1: Synthetic workflow and common side-reaction pathways in difluoromethylation.

Troubleshooting & FAQs

Q1: Why is my difluoromethylation yield so low when using sodium chlorodifluoroacetate (SCDA)? A: Low yields with SCDA are typically caused by either insufficient temperature or excessive water in the reaction mixture. SCDA relies on thermal decarboxylation to generate the highly electrophilic difluorocarbene intermediate (1 [1]). This decarboxylation requires temperatures of at least 90–100 °C in DMF. If the temperature is too low, the reagent remains unreacted. Conversely, if the solvent is not properly degassed or contains high water content, the generated difluorocarbene will rapidly hydrolyze into carbon monoxide and fluoride ions before it can be trapped by the phenoxide nucleophile.

Q2: Can I perform the difluoromethylation directly on the free 2,5-dichloro-4-hydroxyphenylacetic acid? A: No, this is strongly discouraged. The carboxylic acid moiety (pKa ~4.3) is significantly more acidic than the phenol (pKa ~9.5). Under basic difluoromethylation conditions, the carboxylate will form first and competitively attack the difluorocarbene, resulting in the formation of a labile difluoromethyl ester. Furthermore, free phenylacetic acids are susceptible to 2[3] under certain oxidative or carbene-generating conditions. Always protect the acid as an alkyl ester (e.g., methyl ester) prior to difluoromethylation.

Q3: I am observing a byproduct with an altered NMR spectrum at the benzylic position. What is happening? A: You are likely observing α-difluoromethylation. The benzylic protons (the -CH₂- group between the phenyl ring and the ester carbonyl) are weakly acidic. If you use a strong base (e.g., NaH, KOtBu, or even excess NaOH), you risk deprotonating this benzylic position, forming an enolate that acts as a carbon nucleophile toward the difluorocarbene. To ensure strict chemoselectivity for the phenol, use a mild base like K₂CO₃ or Cs₂CO₃, which is strong enough to deprotonate the phenol but leaves the benzylic protons intact.

Q4: During the final ester hydrolysis, I'm losing the difluoromethoxy group. Is it unstable? A: The difluoromethoxy (-OCF₂H) group is generally stable to mild aqueous base, but it can degrade under extended heating in strongly basic or acidic conditions. If you are observing cleavage of the -OCF₂H group, your saponification conditions are too harsh. Switch to a mild LiOH-mediated hydrolysis in a THF/Water mixture at room temperature. This provides a self-validating protocol where the ester hydrolyzes rapidly (within 2-4 hours) while leaving the difluoromethoxy ether completely intact.

Reagent Optimization Matrix

Selecting the right difluorocarbene source is critical for balancing yield, safety, and scalability. Below is a comparison of standard reagents used for the O-difluoromethylation of phenols.

Difluorocarbene ReagentOperating TempOptimal BaseExpected YieldScalability & Safety Profile
Sodium chlorodifluoroacetate (SCDA) 90–100 °CK₂CO₃65–85%High: Bench-stable solid, non-ozone depleting. Generates CO₂ as byproduct.
Diethyl bromodifluoromethylphosphonate 0–25 °CKOH / NaOH70–90%Medium: Mild conditions, but reagent is expensive and reaction is exothermic.
Chlorodifluoromethane (Freon-22) 50–70 °CNaOH (aq)50–70%Low: Toxic gas, ozone-depleting substance. Requires specialized pressurized equipment.

Data synthesized from 3 [2].

Validated Step-by-Step Methodology

This protocol utilizes SCDA due to its superior safety profile and high chemoselectivity when paired with a mild base.

Step 1: Esterification of the Starting Material
  • Charge the Reactor: Dissolve 2,5-dichloro-4-hydroxyphenylacetic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.1 equiv) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid and neutralize H₂SO₄), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2,5-dichloro-4-hydroxyphenylacetate .

Step 2: Chemoselective O-Difluoromethylation
  • Preparation: In an oven-dried flask under nitrogen, dissolve methyl 2,5-dichloro-4-hydroxyphenylacetate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (2.5 equiv) in one portion.

  • Thermal Activation: Heat the reaction mixture to 95 °C. Critical Note: Do not exceed 105 °C, as this promotes rapid, uncontrolled carbene generation and dimerization. Maintain heating for 4–6 hours.

  • Workup: Cool to room temperature. Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, then brine. Dry, concentrate, and purify via silica gel chromatography to yield methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate .

Step 3: Mild Saponification
  • Hydrolysis: Dissolve the protected intermediate (1.0 equiv) in a 3:1 mixture of THF and Water (0.1 M).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv). Stir vigorously at room temperature (20–25 °C) for 3 hours.

  • Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2.

  • Isolation: The product, 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Source: Organic Syntheses, 2024.
  • Source: Synthesis (Thieme Connect), 2024.
  • Source: ResearchGate / Chemical Literature, 2024.

Sources

Technical Support Center: Carbonylation of Benzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the carbonylation of benzyl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize transition-metal-catalyzed carbonylation workflows.

Diagnostic Workflow: Identifying and Resolving Side Reactions

DiagnosticWorkflow Start Analyze Crude Mixture (GC-MS / NMR) Q1 High 1,2-Diphenylethane? (Homocoupling) Start->Q1 Q2 High Benzyl Ether/Alcohol? (Direct Substitution) Start->Q2 Q3 High Toluene? (Hydrodehalogenation) Start->Q3 A1 Increase CO Pressure Use Bulky Ligands Q1->A1 Yes A2 Lower Base Strength Reduce Temperature Q2->A2 Yes A3 Remove Hydride Sources Dry Solvents Thoroughly Q3->A3 Yes Success Optimized Carbonylation (Phenylacetic Acid Deriv.) A1->Success A2->Success A3->Success

Diagnostic flowchart for troubleshooting benzyl halide carbonylation side reactions.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing high levels of 1,2-diphenylethane (homocoupling) instead of my desired phenylacetic acid derivative? Causality & Solution: Homocoupling (Wurtz-type coupling) is the most notorious side reaction in the palladium-catalyzed carbonylation of benzyl halides[1]. It occurs when a second equivalent of benzyl halide undergoes oxidative addition to the Pd(II) center before CO insertion can take place, or via the generation of benzyl radicals from highly labile Pd(I) intermediates[2]. To suppress this:

  • Increase CO Pressure: CO insertion into the benzyl-palladium(II) bond is in direct kinetic competition with the second oxidative addition. Higher CO pressure accelerates the formation of the acyl-palladium complex.

  • Ligand Tuning: Employ bulky, electron-rich phosphine ligands. Steric bulk hinders the coordination of a second benzyl halide molecule, while electron density accelerates the initial oxidative addition and stabilizes the Pd(II) intermediate against radical decomposition.

Q2: My GC-MS shows significant amounts of benzyl ether (or benzyl alcohol). How do I prevent this direct substitution? Causality & Solution: Benzyl halides are highly electrophilic. In the presence of nucleophiles (alcohols, water, amines) and a base, a background SN​2 nucleophilic substitution can outcompete the palladium-catalyzed carbonylation cycle. Competing hydrolysis is particularly prevalent when using aqueous biphasic systems or phase-transfer catalysts[3]. To suppress this:

  • Modulate Base Strength: Switch from strong bases (e.g., alkoxides, NaOH) to milder, non-nucleophilic bases (e.g., K2​CO3​ , Et3​N , or DIPEA ).

  • Phase-Transfer Optimization: If performing hydroxycarbonylation, the addition of tetrabutylammonium bromide (TBAB) can improve catalyst activity, but be cautious as it can also facilitate in situ Finkelstein reactions that alter the substitution kinetics[3].

Q3: What causes hydrodehalogenation (toluene formation) during the reaction? Causality & Solution: The formation of toluene derivatives indicates a reduction process (hydrodehalogenation). This typically occurs when a hydride source is inadvertently present in the reaction mixture. Common culprits include the base-mediated β -hydride elimination of alkoxide solvents (e.g., isopropanol or ethanol forming aldehydes/ketones and a Pd-hydride species) or moisture reacting with the catalyst. To suppress this:

  • Solvent Selection: Avoid secondary alcohols if hydrodehalogenation is observed. Switch to non-protic polar solvents like THF, DMF, or 1,4-dioxane for the primary catalytic cycle, adding only stoichiometric amounts of the nucleophile.

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried unless performing a deliberate hydroxycarbonylation.

Mechanistic Pathway: Desired vs. Side Reactions

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Bn-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + BnX Substitution Benzyl Ether/Alcohol (SN2 Substitution) Pd0->Substitution Background Reaction (+ NuH, Base) COInsert Bn-C(O)-Pd(II)-X (CO Insertion) OxAdd->COInsert + CO (Fast at high P) Homocoupling 1,2-Diphenylethane (Homocoupling) OxAdd->Homocoupling + BnX (Low CO pressure) Product Phenylacetic Acid Deriv. (Desired Product) COInsert->Product + NuH, Base (Reductive Elim.) Product->Pd0 Catalyst Regeneration

Mechanistic divergence showing CO insertion (desired) vs. homocoupling and substitution side reactions.

Quantitative Data: Parameter Effects on Product Distribution

The following table summarizes the typical effects of reaction parameters on the product distribution during the alkoxycarbonylation of benzyl chloride.

Parameter ChangeDesired Ester Yield (%)Homocoupling (%)Direct Substitution (%)Rationale / Causality
Standard Conditions (1 atm CO, Et3​N , MeOH, 60°C)45%35%20%Low CO pressure fails to outcompete second oxidative addition.
Increase CO to 10 atm 85%<5%10%High CO pressure accelerates acyl-palladium formation.
Switch Base to NaOMe 30%10%60%Strong nucleophilic base accelerates background SN​2 etherification.
Add Bulky Ligand (e.g., PCy3​ ) 88%<2%10%Steric bulk prevents coordination of a second benzyl halide.
Increase Temp to 100°C 60%25%15%Higher temperatures can accelerate radical decomposition to homocoupling.

Standardized Experimental Protocols

Protocol A: Optimized Palladium-Catalyzed Alkoxycarbonylation (Minimizing Homocoupling)

This self-validating protocol utilizes elevated CO pressure and a bulky ligand to ensure the carbonylation pathway kinetically outcompetes Wurtz-type coupling.

Reagents:

  • Benzyl chloride (1.0 mmol)

  • Pd(OAc)2​ (2.0 mol%, 0.02 mmol)

  • Tricyclohexylphosphine ( PCy3​ ) (4.0 mol%, 0.04 mmol)

  • Triethylamine ( Et3​N ) (1.5 mmol)

  • Methanol (Nucleophile/Solvent, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with Pd(OAc)2​ and PCy3​ . Causality: Pre-mixing the palladium source and bulky ligand ensures the rapid formation of the active Pd(0)Ln​ species, preventing unligated Pd from catalyzing side reactions.

  • Solvent & Substrate Addition: Add dry, degassed methanol, followed by benzyl chloride and Et3​N . Causality: Using a non-nucleophilic amine base ( Et3​N ) instead of methoxide prevents the premature SN​2 formation of benzyl methyl ether.

  • Pressurization: Seal the autoclave, purge three times with CO gas, and pressurize to 10 atm (150 psi). Causality: High CO pressure is the primary kinetic driver to force the Bn−Pd(II)−Cl intermediate into the Bn−C(O)−Pd(II)−Cl state before a second benzyl chloride molecule can react.

  • Reaction: Heat the mixture to 70°C with vigorous stirring (800 rpm) for 12 hours. Causality: Vigorous stirring is critical in gas-liquid biphasic reactions to ensure CO mass transfer is not the rate-limiting step.

  • Workup: Cool the reactor to room temperature, carefully vent the CO gas in a fume hood, and filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Cobalt-Catalyzed Phase-Transfer Hydroxycarbonylation

For synthesizing phenylacetic acids directly, cobalt catalysis under phase-transfer conditions is an effective alternative to palladium, though it requires careful management of hydrolysis[4].

Reagents:

  • Benzyl bromide (1.0 mmol)

  • Co2​(CO)8​ (5.0 mol%, 0.05 mmol)

  • Tetrabutylammonium bromide (TBAB) (10 mol%, 0.1 mmol)

  • 5M Aqueous NaOH (2.0 mL)

  • Organic Solvent (e.g., Toluene, 3.0 mL)

Step-by-Step Methodology:

  • Biphasic Setup: In a round-bottom flask equipped with a CO balloon, dissolve Co2​(CO)8​ and benzyl bromide in toluene. Add TBAB. Causality: TBAB acts as a phase-transfer catalyst, shuttling the active [Co(CO)4​]− anion generated in the aqueous phase into the organic phase to react with the benzyl halide[4].

  • Base Addition: Slowly add the 5M NaOH solution while maintaining the temperature at 25°C. Causality: Keeping the temperature low is crucial. High temperatures in the presence of strong aqueous base will lead to rapid background hydrolysis of benzyl bromide to benzyl alcohol.

  • Reaction: Stir vigorously under 1 atm of CO for 6 hours. Causality: The active cobaltate species rapidly inserts CO at atmospheric pressure, making high-pressure equipment unnecessary.

  • Workup: Separate the organic layer (contains unreacted starting material and neutral byproducts). Acidify the aqueous layer to pH 2 using 3M HCl. Extract the precipitated phenylacetic acid with ethyl acetate, dry over MgSO4​ , and concentrate.

References

  • Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-Portal. Available at:[Link]

  • Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. Chinese Chemical Society. Available at:[Link]

  • Cobalt-Catalyzed Carbonylation of Benzyl Halides Using Polyethylene Glycols as Phase-Transfer Catalysts. ACS Publications. Available at:[Link]

  • Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. Université libre de Bruxelles. Available at:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed specifically for process chemists, researchers, and drug development professionals working with 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid . Because this compound is a highly functionalized intermediate—featuring a carboxylic acid, a difluoromethoxy ether, and a di-chlorinated aromatic ring—crude mixtures often contain a complex matrix of structurally similar impurities.

This center provides field-proven impurity profiling, mechanistic troubleshooting FAQs, and self-validating purification protocols to help you achieve >99% API-grade purity.

Part 1: Impurity Profiling Data

Before troubleshooting, it is critical to understand the physicochemical differences between your target molecule and its common synthetic byproducts. This dictates the orthogonal purification strategies required.

Impurity ClassRepresentative CompoundOrigin / CausalityRelative Polarity (vs. Target)Recommended Removal Strategy
Unreacted Phenol 2,5-Dichloro-4-hydroxyphenylacetic acidIncomplete O-difluoromethylation due to competitive carbene hydrolysis [1].Higher (More polar)Selective recrystallization or advanced pH partitioning.
Positional Isomers 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acidNon-selective electrophilic aromatic chlorination during early synthesis steps.IdenticalFractional recrystallization (exploiting crystal lattice packing).
Neutral Esters Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetateEsterification during synthesis or trapping of difluorocarbene by the carboxylate.Lower (Highly lipophilic)Acid-Base extraction (liquid-liquid partitioning) [2].
Over-Chlorinated 2,3,5-Trichloro-4-(difluoromethoxy)phenylacetic acidOver-exposure to chlorinating agents (e.g., Cl2​ , SO2​Cl2​ ).LowerFractional recrystallization (Toluene/Heptane).

Part 2: Troubleshooting FAQs

Q1: My HPLC shows a massive peak for 2,5-dichloro-4-hydroxyphenylacetic acid. Why is the difluoromethylation failing to reach completion? A: The difluoromethylation of phenols typically relies on the generation of a difluorocarbene intermediate ( :CF2​ ) from reagents like sodium chlorodifluoroacetate or fluoroform [1]. This carbene is highly electrophilic but extremely susceptible to competitive hydrolysis if trace water is present in your solvent. Fix: Ensure your reaction conditions are strictly anhydrous, or if using a biphasic system, optimize your phase-transfer catalyst (PTC) loading to accelerate the O-alkylation rate over the aqueous quenching rate.

Q2: I am seeing a neutral byproduct in my NMR (loss of the broad carboxylic acid proton, presence of extra alkyl/difluoromethyl peaks). How do I clear it? A: Excess difluorocarbene or residual alcoholic solvents can react with the carboxylic acid moiety, forming a difluoromethyl ester or alkyl ester. Because these esterified byproducts lack an acidic proton, they cannot form water-soluble salts. Fix: Perform a rigorous acid-base extraction (See Protocol A). The target acid will partition into the aqueous phase at pH > 8, leaving the neutral esters behind in the organic waste [2].

Q3: My product is contaminated with the 2,6-dichloro positional isomer. Acid-base extraction isn't separating them. What is the mechanism to resolve this? A: Positional isomers have nearly identical pKa​ values and partition coefficients (LogP), making liquid-liquid extraction ineffective. However, the 2,5-dichloro substitution creates a distinct steric profile compared to the 2,6-dichloro (which has two bulky chlorines flanking the acetic acid side chain). This difference alters their thermodynamic stability within a crystal lattice. Fix: Exploit this by using fractional recrystallization (See Protocol B). The 2,5-dichloro isomer packs more efficiently in non-polar solvent mixtures like Toluene/Heptane, precipitating out while the 2,6-isomer remains solvated in the mother liquor.

Q4: Why is there a persistent yellow/brown tint in my crude product? A: This is typically caused by trace oxidative byproducts of the phenol intermediate (e.g., quinone derivatives) or residual transition metals if a catalyst was used. Fix: Introduce an activated carbon (charcoal) treatment during the free-acid organic phase of your workup. The highly conjugated colored impurities will adsorb to the porous carbon matrix via π−π stacking.

Part 3: Standardized Purification Protocols

Protocol A: Orthogonal Acid-Base Extraction

Objective: Remove neutral esters, unreacted organic reagents, and lipophilic non-acidic byproducts.

  • Dissolution: Dissolve the crude 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Alkaline Partitioning: Add an equal volume of 1M aqueous NaOH. Vigorously stir for 15 minutes.

    • Causality: The NaOH deprotonates the carboxylic acid ( pKa​ ~4.0), converting it into a highly polar sodium carboxylate salt that migrates entirely into the aqueous phase. Neutral impurities remain in the EtOAc.

  • Phase Separation: Separate the layers. Discard the organic layer (contains neutral esters). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophiles.

  • Acidification (Self-Validating Step): Slowly add 6M HCl to the aqueous layer while stirring continuously until the pH indicator paper reads strictly < 2.

    • Causality: The low pH ensures 100% protonation of the carboxylate back into the lipophilic free acid. You will visually validate this as the aqueous solution turns cloudy with precipitating free acid.

  • Recovery Extraction: Extract the cloudy aqueous layer with fresh EtOAc (2 x 10 mL/g). The target compound is now in the organic phase. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Selective Fractional Recrystallization

Objective: Remove positional isomers (2,6-dichloro) and trace unreacted phenols [3].

  • Solvent Selection: Suspend the acid-base purified solid in Toluene (approx. 5 mL/g).

  • Heating: Heat the suspension to 85°C under reflux until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add Heptane (anti-solvent) until the solution becomes faintly turbid, then add a few drops of Toluene to clear the turbidity.

  • Thermodynamic Cooling: Remove from heat and allow the flask to cool ambiently to room temperature over 4 hours, then transfer to an ice bath (5°C) for 2 hours.

    • Causality: Rapid crash-cooling traps impurities kinetically within the crystal lattice. Slow cooling ensures thermodynamic selection, allowing the 2,5-dichloro isomer to form a pure, highly ordered crystal lattice while excluding the sterically hindered 2,6-dichloro isomer into the mother liquor.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.

Part 4: Process Visualization

The following diagram illustrates the logical flow of the orthogonal purification strategy, highlighting where specific impurity classes are purged from the system.

PurificationWorkflow A Crude 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid B Alkaline Extraction (pH 9-10) A->B C Organic Phase (Neutral Esters/Byproducts) B->C Discard D Aqueous Phase (Carboxylate Salt) B->D Retain E Acidification (pH < 2) D->E F Aqueous Phase (Inorganic Salts) E->F Discard G Organic Phase (Free Acid) E->G Retain H Activated Carbon Treatment G->H I Fractional Recrystallization (Toluene/Heptane) H->I J Mother Liquor (Positional Isomers) I->J Discard K Pure Target Compound (>99% Purity) I->K Isolate

Logical workflow for the orthogonal purification of crude phenylacetic acid derivatives.

Part 5: References

  • Difluoromethylation of Phenols Organic Syntheses[Link]

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities MDPI Molecules[Link]

Technical Support Center: Resolving Co-Eluting Phenylacetic Acids in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. Phenylacetic acids (PAAs) and their structural derivatives—widely analyzed in pharmaceuticals, agrochemicals, and plant metabolomics—are notoriously difficult to separate in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to their structural homology and weak acid properties, these compounds frequently co-elute, compromising quantitative accuracy and peak purity.

This guide provides researchers and drug development professionals with a mechanistic, self-validating framework to diagnose, troubleshoot, and permanently resolve PAA co-elution.

The Mechanistic Root of PAA Co-Elution

To resolve co-eluting peaks, we must first understand the physical chemistry governing their retention. According to the [1], the baseline pKa of phenylacetic acid is 4.31.

In RP-HPLC, retention is dictated by hydrophobic van der Waals interactions. Weak acids like PAAs exist in a dynamic equilibrium between a lipophilic, fully protonated state and a hydrophilic, ionized (anionic) state. If your mobile phase pH is not strictly controlled, the analyte will exist in mixed ionization states during its transit through the column. This dual-state existence leads to peak broadening, severe tailing, and the merging of closely related derivatives.

pKaLogic pKa PAA pKa ≈ 4.3 pH_Low Mobile Phase pH < 2.3 pKa->pH_Low Acidify pH_Mid Mobile Phase pH ≈ 4.3 pKa->pH_Mid Unbuffered pH_High Mobile Phase pH > 6.3 pKa->pH_High Basify State_Low Fully Protonated (Neutral) High RP Retention pH_Low->State_Low State_Mid 50% Ionized Split Peaks / Co-elution pH_Mid->State_Mid State_High Fully Ionized (Anionic) Elutes in Void Volume pH_High->State_High

Logical relationship between mobile phase pH, PAA ionization state, and HPLC retention.

Diagnostic Workflow: Confirming Co-Elution

Before altering your method parameters, you must verify that an asymmetric or wide peak is actually a co-elution event, rather than a hardware issue (e.g., a void in the column or a dirty frit). As noted by chromatography experts at [2], utilizing a Diode Array Detector (DAD) is the gold standard for this diagnosis.

DiagnosticWorkflow Start Suspected Co-elution of PAA Derivatives CheckDAD Check DAD Peak Purity or MS Spectral Shift Start->CheckDAD IsPure Are spectra uniform across the peak? CheckDAD->IsPure Pure Pure Peak (Check Column Void) IsPure->Pure Yes Coelution Co-elution Confirmed IsPure->Coelution No pHCheck Check Mobile Phase pH Is pH < 2.5? Coelution->pHCheck AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% Formic Acid) pHCheck->AdjustPH No CheckPhase Evaluate Stationary Phase (Switch to Phenyl-Hexyl) pHCheck->CheckPhase Yes AdjustPH->CheckPhase If unresolved

Workflow for diagnosing and resolving HPLC co-elution of phenylacetic acids.

Step-by-Step Protocol: Orthogonal Resolution of PAA Mixtures

This self-validating protocol is designed to separate structurally similar PAA derivatives (e.g., positional isomers of halogenated phenylacetic acids) that co-elute on a standard C18 column.

Step 1: Baseline Assessment & Spectral Validation
  • Action: Run the mixture using a generic gradient (5–95% Acetonitrile in Water) on a standard C18 column.

  • Validation: Extract UV spectra across the suspected peak using a DAD. Compare the spectra at the upslope, apex, and downslope. If the absorption maxima shift across the peak, co-elution is confirmed.

Step 2: Buffer Optimization (The "pKa ± 2" Rule)
  • Action: Modify the aqueous mobile phase to include 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) or a 20 mM Phosphate buffer adjusted to pH 2.0.

  • Causality: According to [3], the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure robustness. Dropping the pH to 2.0 ensures >99% of the PAA molecules are protonated, maximizing hydrophobic retention and eliminating peak splitting caused by partial ionization.

  • Validation: Re-inject the sample. If retention time increases significantly and peak width narrows, the ionization state has been successfully controlled.

Step 3: Stationary Phase Substitution (Selectivity Tuning)
  • Action: If co-elution persists at pH 2.0, the analytes possess identical hydrophobicities. Swap the C18 column for a Phenyl-Hexyl or Biphenyl stationary phase.

  • Causality: While C18 relies solely on dispersive van der Waals forces, phenyl phases introduce π−π interactions. Differences in the electron density of the aromatic rings (e.g., due to different halogen substitution positions on the PAA ring) will selectively alter retention times, providing orthogonal separation.

Step 4: Gradient Flattening
  • Action: Identify the exact percentage of organic solvent at which the co-elution elutes (e.g., 40% Acetonitrile). Program a shallow gradient focused around this point (e.g., 30% to 50% Acetonitrile over 20 minutes).

  • Validation: Calculate the resolution ( Rs​ ) between the newly separated peaks. A mathematically validated separation will yield an Rs​≥1.5 .

Quantitative Impact of Chromatographic Parameters

The following table summarizes how specific experimental choices directly impact the retention and resolution of phenylacetic acids.

ParameterExperimental ConditionEffect on PAA RetentionMechanistic Causality
Mobile Phase pH pH = 4.3 (Near pKa)Variable / Split Peaks50% ionization causes dual retention mechanisms and poor peak shape.
Mobile Phase pH pH = 2.0High RetentionFully protonated (neutral) state maximizes hydrophobic interactions.
Mobile Phase pH pH = 7.0Low RetentionFully ionized (anionic) state elutes rapidly in the void volume on standard C18.
Stationary Phase Standard C18Moderate SelectivityRelies solely on hydrophobic van der Waals forces. Cannot resolve structural isomers.
Stationary Phase Phenyl-HexylHigh Selectivity π−π interactions exploit minor differences in aromatic ring electron density.
Injection Solvent 100% OrganicPeak DistortionAnalyte travels rapidly down the column before partitioning (solvent mismatch).

Troubleshooting FAQs

Q: My early-eluting PAA peaks look distorted or split, but late-eluting peaks are perfectly symmetrical. What is happening? A: This is a classic symptom of sample solvent mismatch, a phenomenon well-documented by [4]. If your sample is dissolved in a solvent stronger than the starting mobile phase (e.g., 100% methanol while the mobile phase is 10% methanol), the analyte travels rapidly down the column in the strong sample plug before it has a chance to partition into the stationary phase. Fix: Evaporate your sample and reconstitute it in the starting mobile phase, or simply dilute it with aqueous buffer prior to injection.

Q: I am using a neutral pH (pH 7.0) to avoid column degradation, but my PAAs are eluting in the void volume. Why? A: At pH 7.0, PAAs (pKa ~4.3) are fully deprotonated anions. In Reversed-Phase HPLC, highly polar anions have minimal affinity for the hydrophobic stationary phase. Fix: You must acidify the mobile phase to pH < 2.5 to retain the compounds. If you are concerned about silica degradation at low pH, switch to a sterically protected or hybrid-silica column designed specifically for low-pH stability.

Q: Can I just use Liquid Chromatography-Mass Spectrometry (LC-MS) to computationally resolve the co-eluting peaks without changing my HPLC method? A: Yes and no. If the co-eluting PAAs have different molecular weights, you can extract their specific Extracted Ion Chromatograms (EICs) to quantify them independently. However, if they are isomers (e.g., positional isomers of dichlorophenylacetic acid), they will have the exact same m/z and often identical fragmentation patterns. In this case, computational resolution fails, and strict chromatographic separation is mandatory.

References

  • Phenylacetic Acid | C8H8O2 | CID 999. National Institutes of Health (NIH) - PubChem. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Analytical Labs.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

Technical Support Center: Solubilization Strategies for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. Working with 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid presents unique physicochemical challenges. While the molecule possesses an ionizable carboxylic acid group, its highly halogenated and fluorinated aromatic ring drives extreme lipophilicity, often resulting in erratic assay data, crashed formulations, and poor in vivo bioavailability.

This guide is engineered for drug development professionals, providing field-proven troubleshooting, causal explanations, and self-validating protocols to overcome these solubility barriers.

Part 1: Molecular Profiling & FAQs

Q: Why is this molecule practically insoluble in water despite having an ionizable carboxylic acid group? A: The solubility of phenylacetic acid derivatives is governed by the competing forces of hydration energy (from the carboxylate) and the solid-state lattice energy driven by the hydrophobic aromatic ring [1]. The addition of two chlorine atoms and a difluoromethoxy (–OCF₂H) group dramatically increases the molecule's partition coefficient (LogP). These electron-withdrawing groups also lower the pKa (estimated ~3.8–4.2), meaning the molecule is ionized at physiological pH (7.4). However, the sheer hydrophobicity of the halogenated ring dominates, causing the molecules to self-associate or form insoluble salts with divalent cations (like Ca²⁺ or Mg²⁺) commonly found in biological buffers.

Q: What is the recommended starting point for in vitro assay stock solutions? A: 100% Dimethyl Sulfoxide (DMSO) . DMSO effectively disrupts the crystalline lattice and solvates the highly lipophilic halogenated moieties. Always prepare stocks at high concentrations (e.g., 50 mM) to minimize the final percentage of DMSO when diluting into aqueous assay buffers (target ≤1% v/v final DMSO).

Part 2: Troubleshooting Guides

Issue 1: Precipitation in In Vitro Assay Buffers

Q: My compound crashes out immediately when I dilute my 50 mM DMSO stock into PBS or DMEM. How do I prevent this? A: This occurs due to solvent shift and local supersaturation . When the DMSO diffuses into the aqueous phase, the local concentration of the highly lipophilic API exceeds its aqueous solubility limit before it can uniformly disperse [2].

  • The Fix: Do not add the DMSO stock directly to a large volume of buffer. Instead, use a "step-down" co-solvent approach. First, dilute the DMSO stock 1:10 into a transitional co-solvent like PEG400 or a non-ionic surfactant like Tween-80. Then, add this mixture dropwise to the assay buffer under vigorous vortexing. Additionally, ensure your buffer is free of free calcium or magnesium ions, which can form insoluble divalent salts with the phenylacetate anion.

Issue 2: Erratic Pharmacokinetics (PK) in In Vivo Oral Dosing

Q: I formulated the compound as a 0.5% CMC/Tween-80 suspension for oral gavage in mice, but my PK data shows high variability and poor exposure. What is the best vehicle? A: Suspensions rely on the dissolution rate of the solid particles in the gastrointestinal tract. For highly lipophilic, crystalline compounds, dissolution is the rate-limiting step for absorption.

  • The Fix: You must dose the compound as a molecular dispersion . We highly recommend Cyclodextrin complexation (e.g., 20% w/v Hydroxypropyl-β-Cyclodextrin, HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the 2,5-dichloro-4-(difluoromethoxy)phenyl ring, while the hydrophilic exterior maintains complete aqueous solubility, preventing precipitation in the gut and ensuring uniform absorption [3].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 20% HP-β-CD Formulation for In Vivo Dosing

Mechanism: Host-guest inclusion complexation.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear. Adjust pH to 7.4 using 0.1 N NaOH. QS to 100 mL.

  • API Addition: Weigh the required amount of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (e.g., 200 mg for a 2 mg/mL solution).

  • Complexation: Add the API to the 20% HP-β-CD solution. Do not simply stir. Sonicate the mixture in a water bath at 37°C for 30–45 minutes. The thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the lipophilic API to enter.

  • Equilibration: Allow the solution to stir overnight at room temperature to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 × g for 10 minutes.

    • Visual Check: There should be zero pellet.

    • Analytical Check: Analyze the supernatant via HPLC. The concentration must match the theoretical input (100% recovery), confirming true solubilization rather than a micro-suspension.

Protocol B: pH-Adjusted Co-Solvent System for Intravenous (IV) Administration

Mechanism: Dielectric constant reduction and ionization.

  • Solvent Blending: Prepare a co-solvent mixture of 10% DMSO, 40% PEG400, and 50% Saline (0.9% NaCl).

  • API Solubilization: Dissolve the API entirely in the 10% DMSO fraction first.

  • Transitional Mixing: Add the 40% PEG400 to the DMSO/API mixture and vortex for 2 minutes. PEG400 acts as a bridge, lowering the dielectric constant of the final aqueous phase.

  • Aqueous Titration: Add the 50% Saline dropwise while stirring continuously.

  • Self-Validation Step: Measure the final pH (target pH 7.0–7.5). Analyze the formulation using Dynamic Light Scattering (DLS). A valid solution will show no particulate scattering >10 nm.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility profiles of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid across various standard formulation vehicles, allowing for rapid selection based on study requirements.

Formulation VehicleSolubilization MechanismExpected Solubility (mg/mL)Primary Application
Water (pH 4.0) None (Free Acid)< 0.01None
PBS (pH 7.4) Ionization (Sodium Salt)~ 0.1 - 0.5In vitro assays (Low conc.)
100% DMSO Lattice Disruption> 50.0Primary Stock Solutions
20% HP-β-CD (pH 7.4) Inclusion Complexation2.0 - 5.0In vivo Oral (PO) / IP Dosing
10% DMSO / 40% PEG400 / 50% Saline Co-solvency & Polarity Reduction5.0 - 10.0In vivo Intravenous (IV) Dosing

Part 5: Mandatory Visualizations

Workflow: Formulation Decision Tree

The following diagram outlines the logical decision-making process for selecting a solubilization strategy based on your experimental endpoint.

Workflow Start 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid CheckAssay Determine Application Start->CheckAssay InVitro In Vitro Assays CheckAssay->InVitro InVivo In Vivo Dosing CheckAssay->InVivo DMSOStock Prepare 10-50 mM DMSO Stock InVitro->DMSOStock Oral Oral (PO) / IP InVivo->Oral IV Intravenous (IV) InVivo->IV BufferDilution Dilute in Buffer (Maintain pH > 6.5) DMSOStock->BufferDilution Max 1% DMSO final HPBCD 20% HP-β-CD Complexation Oral->HPBCD Cosolvent PEG400 / DMSO / Saline Mixture IV->Cosolvent Avoid precipitation

Decision workflow for solubilizing 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Mechanism: Cyclodextrin Inclusion Complexation

This diagram illustrates the causality behind why HP-β-CD is highly effective for this specific lipophilic molecule.

Mechanism API Free API (Hydrophobic) Complex Inclusion Complex API->Complex Van der Waals & Hydrophobic int. CD HP-β-CD (Hydrophilic Shell) CD->Complex Host Cavity Soluble Aqueous Solution Complex->Soluble Enhanced Solubility

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 6: References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data. URL: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL: [Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. URL: [Link]

optimizing mobile phase for halogenated compound separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the HPLC/UHPLC separation of halogenated compounds (fluorinated, chlorinated, brominated, and iodinated species).

Halogenated compounds present unique chromatographic challenges. Positional isomers often possess nearly identical hydrophobicities (LogP values), making them notoriously difficult to resolve on standard alkyl phases like C18. To achieve baseline separation, we must exploit the unique electronic properties of halogens: electronegativity, dipole moments, polarizability, and halogen bonding ( σ -hole interactions).

🔬 Core Troubleshooting Guide & FAQs

Q1: My halogenated positional isomers co-elute on a standard C18 column. How can I achieve baseline resolution?

The Causality: Standard C18 stationary phases separate analytes primarily through dispersive (hydrophobic) interactions. Because halogenated positional isomers (e.g., 2-fluorobenzoic acid vs. 3-fluorobenzoic acid) share the same molecular weight and similar lipophilicity, C18 columns cannot differentiate them effectively. The Solution: Switch to a Pentafluorophenyl (PFP) or fluorinated stationary phase. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient π -system. This allows the column to separate analytes using multiple orthogonal mechanisms simultaneously:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with electron-rich aromatic rings of your analytes.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the strong dipole moments of halogenated analytes[1].

  • Shape Selectivity: The rigid planar structure of the PFP ring offers steric recognition for positional isomers[2].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for halogenated compounds?

The Causality: For standard C18 columns, ACN is often preferred due to its lower viscosity and higher elution strength. However, Methanol is vastly superior when using a PFP column for halogenated compounds. Acetonitrile contains a cyano group with its own π -electrons. These π -electrons actively compete with your analyte for the π -system of the PFP stationary phase, effectively "masking" the π−π interactions and reducing the column's behavior to that of a standard alkyl column. Methanol, lacking π -electrons, leaves the PFP phase fully exposed, enhancing π−π interactions, dipole-dipole interactions, and hydrogen bonding[3]. The Solution: Always begin method development for halogenated compounds using a Methanol/Water mobile phase. Only switch to ACN if MeOH fails to elute the compounds within a reasonable timeframe or if system pressure exceeds instrument limits[4].

Q3: What is "Halogen Bonding" and how does it affect my retention times?

The Causality: Halogen bonding is a highly directional, non-covalent interaction. While halogens are generally electronegative, the region exactly opposite the carbon-halogen covalent bond becomes electron-deficient. This positive region is known as the σ -hole . The σ -hole can interact strongly with electron-rich regions (Lewis bases) on the stationary phase or in the mobile phase. The strength of this interaction increases with the polarizability of the halogen: F < Cl < Br < I [5]. The Solution: If you are analyzing brominated or iodinated compounds, you can exploit halogen bonding by utilizing stationary phases with π -electron density (like carbon materials or specific mixed-mode resins) or by adjusting the mobile phase to prevent disruption of these highly specific electrostatic interactions[6].

📊 Quantitative Data: Mobile Phase & Column Selectivity Comparison

To simplify column and mobile phase selection, the following table summarizes the expected interactions and selectivity for halogenated isomers based on empirical chromatographic data[7].

Stationary PhaseOrganic ModifierPrimary Retention MechanismsSelectivity for Halogenated Isomers ( α )Typical Elution Order (Halogens)
C18 (Alkyl) AcetonitrileDispersive (Hydrophobic)Poor ( α ≈ 1.0 - 1.05)F < Cl < Br < I
C18 (Alkyl) MethanolDispersive (Hydrophobic)Poor ( α ≈ 1.0 - 1.08)F < Cl < Br < I
Phenyl-Hexyl AcetonitrileDispersive, Weak π−π Moderate ( α ≈ 1.10 - 1.20)F < Cl < Br < I
PFP (Fluorinated) AcetonitrileDispersive, Dipole-DipoleGood ( α ≈ 1.25 - 1.40)Varies based on dipole moment
PFP (Fluorinated) MethanolDispersive, Strong π−π , Dipole, H-BondExcellent ( α > 1.50) Highly specific to positional isomer

⚙️ Experimental Protocol: Self-Validating Method Development Workflow

To guarantee scientific integrity, do not rely on trial and error. Execute the following self-validating protocol to establish the optimal mobile phase for halogenated compound separation.

Phase 1: System Suitability & Baseline Screening

  • Prepare a Critical Pair Standard: Dissolve a mixture of halogenated positional isomers (e.g., 2-chlorotoluene and 4-chlorotoluene) at 0.1 mg/mL in 50:50 Water:Methanol.

  • Equilibrate a PFP Column: Install a high-purity PFP column (e.g., 2.1 x 50 mm, 1.8 µm). Equilibrate with 95% Water (0.1% Formic Acid) and 5% Methanol.

  • Run Methanol Gradient: Execute a linear gradient from 5% to 95% Methanol over 10 minutes. Flow rate: 0.4 mL/min. Column Temp: 35°C. Record the resolution ( Rs​ ) and selectivity ( α ).

Phase 2: Modifier Orthogonality Test

  • Purge System: Flush the system with 50:50 Water:Acetonitrile to remove Methanol.

  • Run Acetonitrile Gradient: Repeat the exact gradient from Phase 1, substituting Methanol with Acetonitrile.

  • Evaluate Causality: Compare the chromatograms. If the peaks co-elute in ACN but resolve in MeOH, π−π interactions are the dominant separation mechanism. Proceed with Methanol.

Phase 3: Buffer & pH Fine-Tuning

  • Assess Ionizability: If your halogenated compound contains acidic/basic functional groups (e.g., halogenated phenols or anilines), pH control is critical. Halogenation increases the acidity of nearby functional groups via the inductive effect.

  • Buffer Selection:

    • For LC-MS compatibility: Use 10 mM Ammonium Formate (pH 3.0) to suppress ionization of acidic analytes, increasing hydrophobic retention[8].

    • For neutral halogens: Pure water with 0.1% Formic Acid is sufficient to control silanol activity on the stationary phase.

  • Isocratic Optimization: Once the elution percentage is identified from the gradient run, transfer to an isocratic method (e.g., 60% MeOH / 40% Buffer) to maximize the resolution of the critical pair.

📐 Visualizing the Mechanisms & Workflows

G Start Initiate Method Development (Halogenated Mixture) Screen1 Screen C18 vs. PFP Columns Start->Screen1 Mod_MeOH Test Methanol (MeOH) Enhances pi-pi & H-bonding Screen1->Mod_MeOH Mod_ACN Test Acetonitrile (ACN) Suppresses pi-pi interactions Screen1->Mod_ACN Eval Evaluate Selectivity (α) & Resolution (Rs) Mod_MeOH->Eval Mod_ACN->Eval Opt_Buffer Optimize pH & Buffer (e.g., Formic Acid, NH4OAc) Eval->Opt_Buffer Success Final Validated Method Opt_Buffer->Success

Workflow diagram for optimizing mobile phase and column selection for halogenated compounds.

G Analyte Halogenated Analyte (F, Cl, Br, I) Dispersion Hydrophobic/Dispersion Analyte->Dispersion Alkyl backbone PiPi π-π Interactions (Enhanced by MeOH) Analyte->PiPi Aromatic rings Dipole Dipole-Dipole Interactions Analyte->Dipole C-X bond polarity HalogenBond Halogen Bonding (σ-hole interactions) Analyte->HalogenBond Electron-deficient σ-hole PFP Pentafluorophenyl (PFP) Stationary Phase Dispersion->PFP PiPi->PFP Dipole->PFP HalogenBond->PFP

Mechanistic pathways of halogenated analyte retention on a PFP stationary phase.

📚 References

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.[Link]

  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC. LCGC International.[Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. NSF Public Access Repository.[Link]

  • Rational Supramolecular Strategy via Halogen Bonding for Effective Halogen Recognition in Molecular Imprinting. Analytical Chemistry - ACS Publications.[Link]

  • Luna PFP(2) Column Selectivity and Retention Mechanisms. Phenomenex. [Link]

Sources

troubleshooting mass spectrometry fragmentation of dichlorophenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of dichlorophenylacetic acids (DCPAAs). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Mass spectrometry of polyhalogenated acidic compounds presents unique mechanistic challenges—specifically concerning ionization suppression, premature in-source fragmentation, and atypical radical-driven dissociation pathways.

This guide provides a self-validating framework to diagnose, optimize, and definitively characterize DCPAAs (such as diclofenac and its derivatives) in complex matrices.

Diagnostic Workflow: DCPAA Mass Spectrometry Analysis

Before adjusting instrument parameters, follow this logical diagnostic tree to isolate the root cause of poor signal or unexpected fragmentation.

MS_Troubleshooting Start Start: DCPAA MS Analysis CheckSignal Is [M-H]- signal intense? Start->CheckSignal OptpH Optimize Mobile Phase pH (Use NH4OAc, pH > 5) CheckSignal->OptpH No CheckISF Is [M-H-44]- seen in MS1? CheckSignal->CheckISF Yes OptpH->CheckSignal LowerDP Lower Declustering Potential (Reduce In-Source Fragmentation) CheckISF->LowerDP Yes RunMSMS Acquire MS/MS (CID) CheckISF->RunMSMS No LowerDP->CheckISF CheckIsotopes Verify 9:6:1 Isotope Pattern (Confirms Cl2 presence) RunMSMS->CheckIsotopes MapLosses Map Neutral Losses: -44 Da (CO2), -35 Da (Cl•), -36 Da (HCl) CheckIsotopes->MapLosses

Fig 1: Diagnostic workflow for troubleshooting DCPAA mass spectrometry analysis.

Troubleshooting Guide & FAQs

Q1: Why is my precursor ion signal ( [M−H]− ) weak or completely absent in ESI(-), despite high analyte concentration? Causality & Resolution: Dichlorophenylacetic acids typically possess a pKa of approximately 4.0. If your liquid chromatography mobile phase utilizes 0.1% formic acid (pH ~2.7), the carboxylic acid group remains protonated and neutral. Electrospray Ionization (ESI) relies on pre-existing ions in solution for maximum efficiency. Action: Switch your aqueous mobile phase to a buffer system that is at least 1–2 pH units above the analyte's pKa. Utilizing 10 mM ammonium acetate (pH ~6.8) ensures the analyte is driven into its carboxylate form ( [M−H]− ) prior to droplet desolvation, drastically increasing signal intensity (1[1]).

Q2: I observe a massive peak at m/z [M−H−44]− in my MS1 (Full Scan) spectra. Is my sample degrading in the vial? Causality & Resolution: This is a classic presentation of In-Source Fragmentation (ISF). The cleavage of the C-C bond adjacent to the carboxylate group to release CO2​ (44 Da) requires very little activation energy (2[2]). If your source parameters (Declustering Potential, Fragmentor Voltage, or Capillary Exit) are set too high, the ions are accelerated too aggressively in the intermediate pressure region, colliding with background gas and fragmenting before reaching the mass analyzer. Action: Lower the declustering potential significantly. Perform a voltage ramp to find the exact inflection point where desolvation is complete, but the intact [M−H]− ion is preserved.

Q3: My MS/MS spectra show neutral losses of 35 Da. Isn't this a violation of the even-electron rule? Causality & Resolution: Yes, but it is expected. While collision-induced dissociation (CID) typically follows the even-electron rule (even-electron precursors yield even-electron products), highly halogenated aromatic rings are a known exception. After the initial loss of CO2​ , the resulting carbanion can undergo homolytic cleavage of the C-Cl bond. Because chlorine is an excellent leaving group and the resulting radical anion is resonance-stabilized by the aromatic ring, you will observe a distinct loss of a chlorine radical ( Cl∙ , 35 Da) competing with the even-electron loss of HCl (36 Da) (3[3]). Do not filter these out as noise; they are highly diagnostic.

Q4: How do I definitively distinguish my DCPAA analyte from isobaric matrix interferences? Causality & Resolution: Leverage the unique isotopic signature of chlorine. A molecule containing two chlorine atoms exhibits a characteristic [M] , [M+2] , and [M+4] isotopic envelope in a strict 9:6:1 intensity ratio, dictated by the natural abundance of 35Cl (75%) and 37Cl (25%) (4[4]). Action: When setting up MRM/PRM methods, do not restrict your analysis to the monoisotopic mass. Monitoring the [M+2] transition provides orthogonal confirmation of the dichlorinated species.

Experimental Protocols

Protocol 1: Optimization of ESI(-) Parameters for DCPAAs

This protocol ensures maximum transmission of the intact precursor ion while suppressing in-source fragmentation.

  • Mobile Phase Preparation: Prepare a solution of 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 6.8 using dilute ammonium hydroxide if necessary. Mix 50:50 with LC-MS grade Acetonitrile.

  • Standard Infusion: Bypass the LC column and infuse a 1 µg/mL standard of your specific DCPAA directly into the ESI source at 10 µL/min using a syringe pump.

  • Polarity & Scan Setup: Set the instrument to Negative Ion Mode ESI. Set the MS1 scan range from m/z 100 to 500.

  • Voltage Ramping (The Critical Step): Begin with the Declustering Potential (DP) or Fragmentor Voltage at -10V. Gradually increase the voltage in -10V increments up to -150V.

  • Data Plotting: Plot the absolute intensity of the [M−H]− ion and the [M−H−44]− ion against the applied voltage.

  • Validation: The protocol is successfully validated when you identify the voltage setting where the intact precursor [M−H]− accounts for >90% of the base peak intensity, and the signal-to-noise ratio exceeds 100:1. Lock this voltage for your quantitative method.

Protocol 2: MS/MS Fragmentation Pathway Mapping

This protocol maps the radical and even-electron dissociation pathways for structural elucidation.

  • Precursor Isolation: Using the optimized source parameters from Protocol 1, isolate the [M−H]− precursor. Set the quadrupole isolation window to 0.7 Da (Unit resolution) to isolate only the monoisotopic 35Cl2​ species.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra while ramping the Collision Energy from 10 eV to 50 eV.

  • Spectral Annotation: At low CE (~15-20 eV), identify the base peak corresponding to the loss of CO2​ (-44 Da). At higher CE (~30-45 eV), monitor the secondary cleavage products corresponding to the loss of Cl∙ (-35 Da) and HCl (-36 Da).

  • Validation: The system is self-validated when the sum of the intensities of the diagnostic product ions (loss of 44, 44+35, and 44+36) accounts for >80% of the total ion current in the MS/MS spectrum, confirming comprehensive pathway mapping.

Quantitative Data: Common MS/MS Neutral Losses

The following table summarizes the deterministic fragmentation pathways of diclofenac (a model DCPAA) to aid in rapid spectral annotation.

Precursor Ion ( [M−H]− )Product Ion ( m/z )Mass Shift (Da)Structural AssignmentCausality / Mechanism
294 250-44Loss of CO2​ Low-energy cleavage of the carboxylate group, forming a stabilized carbanion.
250 214-36Loss of HCl Even-electron elimination of HCl from the chlorinated aromatic ring.
250 215-35Loss of Cl∙ Homolytic cleavage of the C-Cl bond forming a resonance-stabilized radical anion.
214 179-35Loss of Cl∙ Secondary high-energy loss of the remaining chlorine atom.

References

  • Title: Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry.
  • Title: Molecular characterization of diclofenac and its hydroxylated metabolites by tandem mass spectrometry.
  • Title: Development and Validation of Liquid Chromatography- Tandem Mass Spectrometric Method for the Quantification of Diclofenac in Human Plasma.
  • Title: A strategic screening approach to identify transformation products of organic micropollutants formed in natural waters.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently see methods fail during late-stage validation because matrix effects were treated as an afterthought rather than a fundamental physicochemical challenge. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix" refers to all sample components other than your analyte of interest[1]. When these endogenous compounds co-elute with your target, they alter the ionization efficiency, compromising the accuracy, sensitivity, and reproducibility of your quantitative data[1].

This guide is designed to help researchers, scientists, and drug development professionals move beyond trial-and-error troubleshooting. Here, we will dissect the causality of matrix effects and provide self-validating protocols to ensure your assays meet rigorous FDA and ICH M10 regulatory standards.

Section 1: Core Diagnostics (FAQ)

Q: What exactly is causing ion suppression in my Electrospray Ionization (ESI) source? A: Ion suppression is fundamentally a competition for charge and a disruption of droplet dynamics. When matrix components (like phospholipids, salts, or proteins) co-elute with your analyte, they compete for the limited number of excess charges available on the surface of the ESI droplets[1]. Furthermore, highly viscous liquid matrix components can increase the surface tension of the droplet[2]. This prevents the droplet from reaching the Rayleigh limit efficiently, inhibiting the droplet fission and desolvation processes required to release your analyte into the gas phase as a measurable ion[2].

Q: How do I definitively prove my assay suffers from matrix effects? A: You must utilize both qualitative and quantitative assessments.

  • Qualitative (Post-Column Infusion): You continuously infuse a neat solution of your analyte post-column while injecting a blank biological matrix extract through the autosampler[3]. A drop in the steady baseline signal indicates exactly when matrix components are eluting and causing suppression[3].

  • Quantitative (Post-Extraction Spike): You compare the peak area of an analyte spiked into a pre-extracted blank matrix against the peak area of the analyte spiked into a pure solvent[3]. This yields the Matrix Factor (MF), which is required for regulatory validation.

G Start Suspect Matrix Effect? Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Identify when Quant Quantitative Assessment (Post-Extraction Spike) Start->Quant Measure how much Result1 Identify Suppression Zones Qual->Result1 Result2 Calculate Matrix Factor (MF) Quant->Result2 Action Implement Mitigation Strategy Result1->Action Result2->Action

Workflow for qualitative and quantitative assessment of matrix effects.

Section 2: Mitigation Strategies & Troubleshooting Guide

Q: I am using Protein Precipitation (PPT), but my Lower Limit of Quantification (LLOQ) is suffering due to high background noise. What is the logical next step? A: Switch to targeted sample isolation, such as Solid-Phase Extraction (SPE) or Phospholipid Depletion. PPT effectively removes proteins but leaves behind high concentrations of endogenous phospholipids[4]. Phospholipids are highly surface-active and often co-elute with hydrophobic analytes late in the reversed-phase gradient, causing severe ion suppression and erratic column lifetimes[4]. By using SPE, you selectively bind your analyte and wash away these non-specific matrix components[1].

Q: I cannot change my sample preparation method due to budget constraints. How can I compensate instrumentally? A: You must rely on chromatographic optimization and internal standardization:

  • Chromatography: Adjust your mobile phase gradient to shift your analyte's retention time away from the suppression zones identified during post-column infusion. Additionally, utilize a divert valve to direct the early eluting salts and late-eluting phospholipids to waste, preventing them from entering and contaminating the MS source[5].

  • Calibration: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS). Because a SIL-IS co-elutes exactly with your analyte, it experiences the exact same degree of ion suppression or enhancement[1]. By quantifying based on the ratio of the analyte to the internal standard, you mathematically cancel out the matrix effect[1].

G ME High Matrix Effect Detected Prep Improve Sample Prep ME->Prep Chro Optimize Chromatography ME->Chro Cal Adjust Calibration ME->Cal SPE Switch to SPE / Phospholipid Removal Prep->SPE Grad Adjust Gradient / Divert Valve Chro->Grad SIL Stable Isotope-Labeled IS Cal->SIL Success IS-Normalized MF CV < 15% SPE->Success Grad->Success SIL->Success

Strategic decision tree for mitigating high matrix effects in LC-MS/MS.

Section 3: Quantitative Impact of Mitigation Strategies

To make informed decisions on method development, refer to the table below, which summarizes the typical quantitative impact of various sample preparation techniques on matrix removal and assay performance.

Sample Preparation TechniquePhospholipid Removal EfficiencyProtein Removal EfficiencyTypical Analyte RecoveryImpact on Matrix Factor (MF)
Protein Precipitation (PPT) < 5%> 95%85 - 100%High Suppression (MF < 0.5)
Liquid-Liquid Extraction (LLE) 80 - 90%> 99%60 - 90%Moderate (MF 0.8 - 1.0)
Solid-Phase Extraction (SPE) > 95%> 99%75 - 95%Minimal (MF 0.9 - 1.1)
Phospholipid Depletion Plates > 99%> 99%80 - 95%Minimal (MF ~ 1.0)

Section 4: Self-Validating Experimental Protocols

Trustworthy bioanalysis requires self-validating systems. Below are the definitive, step-by-step methodologies to assess and eliminate matrix effects in compliance with FDA and ICH M10 guidelines.

Protocol 1: Quantitative Assessment of Matrix Factor (FDA/ICH M10 Compliant)

According to FDA bioanalytical method validation guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of matrix must be ≤ 15%[6].

  • Step 1: Obtain blank biological matrix (e.g., plasma) from at least six different individual sources[6].

  • Step 2: Extract all six blank matrix samples using your finalized sample preparation method.

  • Step 3 (Prepare Set A): Spike the post-extraction supernatant of the blank matrix with the analyte and internal standard (IS) at your target concentration[6].

  • Step 4 (Prepare Set B): Spike a pure reconstitution solvent with the analyte and IS at the exact same concentration[6].

  • Step 5: Analyze both Set A and Set B using your LC-MS/MS method.

  • Step 6: Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Area in Set A) / (Peak Area in Set B)[6].

  • Step 7: Calculate the IS-normalized MF: IS-normalized MF = MF(analyte) / MF(IS)[6].

  • Step 8 (Validation Check): Calculate the CV of the IS-normalized MF across the six lots. If the CV is ≤ 15%, your method is validated against matrix effects[6].

Protocol 2: Phospholipid Depletion Workflow

If Protocol 1 fails (CV > 15%), implement this targeted matrix removal methodology.

  • Step 1: Aliquot 100 µL of biological sample (plasma/serum) into a well of a commercial phospholipid depletion microplate.

  • Step 2: Add 300-400 µL of crash solvent (e.g., 1% formic acid in acetonitrile) directly to the sample to precipitate proteins.

  • Step 3: Mix thoroughly via orbital shaking for 2-5 minutes to ensure complete protein denaturation and disruption of protein-analyte binding.

  • Step 4: Apply positive pressure (1-2 psi) or vacuum (10-15 in Hg) for 2-3 minutes to pull the sample through the specialized sorbent bed (which retains the phospholipids via hydrophobic and ion-exchange interactions).

  • Step 5: Collect the filtrate. This solution is now depleted of >99% of phospholipids and precipitated proteins.

  • Step 6: Evaporate the filtrate under nitrogen and reconstitute in your initial mobile phase for LC-MS/MS analysis.

Section 5: References

1.[1] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.org. 2.[5] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.com. 3.[6] A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. Benchchem.com. 4.[3] Matrix Effects: Causes and Solutions in Analysis. Phenomenex.com. 5.[4] Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis-zone.com. 6.[2] What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Nebiolab.com.

Sources

Technical Support Center: Quantitative Assay Optimization for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the bioanalytical quantification of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid .

This molecule presents a unique "schizophrenic" physicochemical profile: it possesses a polar, acidic carboxylic acid moiety (pKa ~4.2) juxtaposed with highly lipophilic and electronegative substituents (dichloro and difluoromethoxy groups). This combination frequently leads to severe protein binding, erratic electrospray ionization (ESI), and unpredictable matrix effects[1].

This guide bypasses generic advice, offering field-proven, self-validating strategies to establish a robust, high-precision LC-MS/MS assay.

Core Analytical Strategy & Workflow

To achieve %CV < 5% at the Lower Limit of Quantification (LLOQ), we must exploit the molecule's acidic nature while aggressively mitigating the lipophilicity of its halogenated rings. The optimal approach utilizes Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with Negative Electrospray Ionization (ESI-)[2].

SPE_Workflow N1 Sample Prep Deprotonation N2 SPE Load (MAX Cartridge) N1->N2 N3 Organic Wash (Lipid Removal) N2->N3 N4 Acidic Elution (Target Recovery) N3->N4 N5 LC-MS/MS ESI(-) N4->N5

Workflow for mixed-mode SPE and LC-MS/MS quantification of halogenated acidic analytes.

Troubleshooting FAQs: Root Causes & Solutions

Extraction & Sample Preparation

Q: I am experiencing severe signal suppression (Matrix Factor < 0.5) in late-eluting plasma samples. How do I fix this? A: The dichloro and difluoromethoxy groups make this analyte highly lipophilic, causing it to co-elute with endogenous phospholipids (e.g., lysophosphatidylcholines) on a C18 column. Protein precipitation (PPT) alone cannot remove these lipids. Causality & Solution: Switch to a MAX SPE protocol. By adjusting the loading sample to pH 7, the carboxylic acid is fully deprotonated and binds ionically to the SPE resin. This allows you to wash the cartridge with 100% Methanol, stripping away neutral phospholipids before eluting your analyte with an acidic organic solvent.

Q: My precision (%CV) is >15% at the LLOQ. Why is the signal so variable? A: Poor precision at the LLOQ for difluoromethoxy-containing compounds is often driven by non-specific adsorption to glass surfaces and variable droplet desolvation in the ESI source[1]. Causality & Solution: The difluoromethoxy group can participate in hydrogen bonding with active silanol groups on standard glass autosampler vials. Switch to deactivated glass or polypropylene vials. Additionally, ensure you are using an appropriate Internal Standard (IS). If a Stable Isotope-Labeled (SIL) analog is unavailable, use a closely related structural analog like 2,4-Difluorophenylacetic acid to accurately track extraction recovery and ionization variance[3].

LC-MS/MS Chromatography & Ionization

Q: What is the optimal mobile phase for this compound? Can I use 0.1% Formic Acid? A: Do not use Formic Acid or Trifluoroacetic Acid (TFA) as the primary additive in negative mode for this compound. While formic acid is standard for positive mode, it suppresses the deprotonation of phenylacetic acid derivatives in ESI(-). Causality & Solution: Use 5 mM Ammonium Acetate in water (pH ~6.8). The ammonium acetate acts as a volatile buffer that maintains the analyte in its deprotonated state ([M-H]-) in the liquid phase, drastically enhancing ESI(-) sensitivity and precision[2]. Furthermore, use Methanol instead of Acetonitrile as Mobile Phase B; Methanol provides superior desolvation efficiency for difluoromethoxy compounds.

Q: My MS/MS transitions are unstable, leading to high baseline noise. How should I optimize the MRM? A: Halogenated acetic acid derivatives require careful optimization of collision energy (CE)[4]. The primary precursor will be the [M-H]- ion. The most stable product ion is typically formed via the neutral loss of CO2 (loss of 44 Da) from the phenylacetic acid moiety. Optimize the declustering potential (DP) to prevent in-source fragmentation of the labile carboxylic acid.

Troubleshooting Root Signal Variance & Poor Precision Sub1 Matrix Suppression Root->Sub1 Phospholipids Sub2 Adsorption Losses Root->Sub2 Glass Binding Sub3 Ionization Instability Root->Sub3 Poor Desolvation Sol1 Implement MAX SPE Wash Sub1->Sol1 Sol2 Use Polypropylene Vials Sub2->Sol2 Sol3 Switch to Methanol/NH4Ac Sub3->Sol3

Root cause analysis and specific mitigation pathways for assay precision issues.

Self-Validating Experimental Protocols

To guarantee assay precision, implement the following self-validating MAX SPE methodology. This protocol is designed with built-in causality: every step serves a specific chemical purpose to isolate the target from the matrix.

Step-by-Step MAX SPE Extraction
  • System Suitability Test (SST): Before extraction, inject a neat standard of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid and the IS to verify an instrument %CV < 3%.

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a 96-well plate. Add 200 µL of 2% NH4OH in water. Logic: Raises pH > 8, ensuring 100% deprotonation of the phenylacetic acid.

  • Conditioning: Condition the MAX SPE plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 5% NH4OH in water. Logic: Removes water-soluble endogenous proteins and salts while the analyte remains ionically bound.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Logic: Strips away neutral lipophilic interferences and phospholipids that cause matrix suppression.

  • Elution: Elute with 1 mL of 5% Formic Acid in Methanol. Logic: The high acid concentration protonates the target (neutralizing it), breaking the ionic bond with the resin for recovery.

  • Reconstitution: Evaporate the eluate under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B) in polypropylene vials.

Quantitative Data Presentation

Implementing the targeted strategies above yields a highly reproducible assay. The tables below summarize the expected quantitative improvements and the optimized LC parameters.

Table 1: Quantitative Impact of Troubleshooting Steps on Assay Precision
ParameterBaseline Protocol (Protein Precipitation)Optimized Protocol (MAX SPE + NH4Ac)Causality / Mechanism
Extraction Recovery 65% ± 18%92% ± 4%MAX SPE prevents target loss during organic wash.
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible)Complete removal of lysophosphatidylcholines.
Intra-day Precision 16.5% %CV3.2% %CVStable isotope IS and optimized ESI(-) desolvation.
LLOQ 10 ng/mL0.5 ng/mLEnhanced signal-to-noise via ammonium acetate buffer.
Table 2: Optimized LC Gradient for Halogenated Acidic Analytes

Column: C18, 50 x 2.1 mm, 1.7 µm. Column Temperature: 40°C. Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8) Mobile Phase B: Methanol

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
7.00.4955

References

  • Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form Source: PubMed Central (PMC) URL:[Link][1]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: ResearchGate URL:[Link][2]

  • Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves Source: PubMed Central (PMC) URL:[Link][4]

  • 2,4-Difluorophenylacetic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals Source: Fisher Scientific URL:[Link][3]

Sources

Technical Support Center: Mitigating By-Product Formation in Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for nitrile hydrolysis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with a common kinetic trap: over-hydrolysis .

When converting nitriles to primary amides, classical forcing conditions (strong acids or bases at elevated temperatures) often drive the reaction past the desired amide intermediate directly to the carboxylic acid thermodynamic sink. This guide provides field-proven, self-validating methodologies to arrest the reaction precisely at the amide stage, eliminate by-products, and preserve sensitive functional groups.

Part 1: The Causality of Over-Hydrolysis

To troubleshoot by-product formation, we must first understand the mechanistic causality. Nitriles contain a linear, sp-hybridized carbon that is sterically accessible but possesses a strong π -bond, requiring harsh conditions for initial water addition. However, once the primary amide is formed, the carbonyl oxygen is highly susceptible to protonation (in acidic media) or nucleophilic attack (in basic media).

Because the activation energy for the hydrolysis of the amide (k₂) is often lower than that of the nitrile (k₁) under these harsh conditions, the amide hydrolyzes faster than it is formed[1]. To solve this, we must abandon classical acid/base methods and utilize chemoselective transition-metal catalysis or biocatalysis .

Pathway Nitrile Nitrile (R-CN) Amide Primary Amide (R-CONH2) Nitrile->Amide H2O (Rate 1) Acid Carboxylic Acid (R-COOH) Amide->Acid H2O (Rate 2 > Rate 1 under harsh conditions) Parkins Ghaffar-Parkins Catalyst (Pt-based) Parkins->Amide Selective Arrest NHase Nitrile Hydratase (Biocatalyst) NHase->Amide

Mechanistic pathway of nitrile hydrolysis and catalyst intervention points.

Part 2: Troubleshooting Guides & FAQs

Q: My hydration reaction yields a 60:40 mixture of primary amide and carboxylic acid. How can I strictly arrest the reaction at the amide stage? A: Switch to the Ghaffar-Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)]. This platinum(II) complex operates under completely neutral conditions. Mechanistically, upon coordination of the nitrile to the Pt cation, the nitrile carbon becomes highly susceptible to nucleophilic attack by the adjacent phosphinous acid ligand[2]. Because the resulting amide cannot effectively compete with the nitrile for coordination to the metal center, the catalyst releases the amide and does not facilitate further hydrolysis to the acid[3].

Q: I am working with a chiral nitrile, and I observe epimerization at the α -stereocenter during hydrolysis. How do I prevent racemization? A: Racemization occurs due to α -deprotonation, which is inevitable under standard basic or acidic conditions. To preserve stereochemical fidelity, utilize Nitrile Hydratase (NHase) enzymes. NHases (e.g., from Rhodococcus rhodochrous) contain a highly coordinated Co or Fe active site that strictly adds one molecule of water across the C≡N bond at physiological pH (7.0–7.5) and ambient temperatures (30 °C)[4]. This completely eliminates the risk of α -deprotonation and subsequent racemization[5].

Q: My substrate is a cyanohydrin, and the Ghaffar-Parkins catalyst is showing zero turnover. What is happening? A: Cyanohydrins exist in a dynamic equilibrium with their corresponding aldehydes/ketones and free hydrogen cyanide (HCN). The generated cyanide irreversibly binds to the vacant coordination site of the Pt catalyst, permanently poisoning it[6]. To resolve this, switch to Ag-PTA (1,3,5-triaza-7-phosphaadamantane) nanoparticles , which disassemble and remain active in the presence of cyanide, or utilize specialized electron-rich Pt catalysts designed to outcompete cyanide binding[7].

LogicTree Start Issue: High Acid By-product or Low Amide Yield CheckSub Is the substrate a Cyanohydrin? Start->CheckSub Cyanohydrin Yes: Parkins Catalyst Poisoned by HCN dissociation CheckSub->Cyanohydrin Yes NotCyano No: Standard Nitrile CheckSub->NotCyano No AgPTA Solution: Use Ag-PTA Nanoparticles or modified Pt-catalyst Cyanohydrin->AgPTA Chiral Is preservation of stereocenter required? NotCyano->Chiral YesChiral Yes: High Risk of Racemization Chiral->YesChiral Yes NoChiral No: General Amide Synthesis Chiral->NoChiral No Biocat Solution: Use Nitrile Hydratase (Mild pH/Temp) YesChiral->Biocat Parkins Solution: Ghaffar-Parkins Catalyst (Neutral conditions, 80°C) NoChiral->Parkins

Troubleshooting logic tree for selecting the appropriate nitrile hydration strategy.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of the reaction before proceeding to isolation.

Protocol A: Chemoselective Hydration using the Ghaffar-Parkins Catalyst

Ideal for general aliphatic, aromatic, and sterically hindered nitriles[1].

  • Reaction Setup: In a round-bottom flask open to the air, dissolve the nitrile substrate (1.0 equiv) in a 1:1 mixture of Ethanol and Water (0.5 M concentration).

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.5 to 2.0 mol %). Note: The catalyst is air-stable but should be stored in a desiccator to ensure longevity.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C with vigorous stirring (300 rpm) for 5 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica gel TLC plate using 29:1 CH₂Cl₂:MeOH as the eluent.

    • Validation criteria: The nitrile starting material (R_f ~ 0.9) should be absent. The primary amide will appear at R_f ~ 0.3. Crucially, the absence of a streaking baseline spot (R_f = 0.0) validates that no over-hydrolysis to the carboxylic acid has occurred.

  • Isolation: Cool to 23 °C. Concentrate the mixture under reduced pressure to yield a crystalline slurry. Redissolve in methanol, dry over anhydrous Na₂SO₄, and filter through a short silica plug to remove the platinum catalyst.

Protocol B: Biocatalytic Hydration using Nitrile Hydratase (NHase)

Ideal for chiral nitriles, base-sensitive substrates, and green chemistry applications[4].

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.2.

  • Biocatalyst Suspension: Suspend lyophilized whole cells of Rhodococcus rhodochrous (containing active NHase) in the buffer (approx. 10 mg/mL).

  • Reaction Execution: Add the nitrile substrate (up to 100 mM depending on solubility; use a co-solvent like 5% DMSO if highly lipophilic). Incubate at 30 °C with orbital shaking at 200 rpm.

  • Self-Validation Checkpoint (LC-MS): Pull a 50 µL aliquot at 2 hours, quench with 50 µL acetonitrile, centrifuge, and inject the supernatant into the LC-MS.

    • Validation criteria: You should observe a single product mass corresponding to [M+H]+ of the amide. The complete absence of the [M-H]- mass for the carboxylic acid validates the strict chemoselectivity of the NHase enzyme.

  • Isolation: Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet the biocatalyst. The supernatant contains the pure amide, which can be isolated via lyophilization or standard solvent extraction.

ProtocolWorkflow A Step 1: Substrate Analysis Identify functional groups B Step 2: Catalyst Selection (Parkins vs. NHase) A->B Assess Sensitivity C Step 3: Reaction Execution (Neutral pH, Controlled Temp) B->C Add Reagents D Step 4: In-Process Monitoring (TLC / LC-MS Validation) C->D Aliquot Sampling D->C Incomplete Conversion E Step 5: Quench & Isolate (Amide Crystallization) D->E 100% Conversion No Acid By-product

Self-validating experimental workflow for chemoselective nitrile hydration.

Part 4: Quantitative Data & Method Comparison

To assist in selecting the optimal protocol for your specific drug development pipeline, review the comparative data below. This table synthesizes the expected outcomes based on the catalyst chosen.

Hydrolysis MethodCatalyst LoadingOperating ConditionsExpected Amide YieldAcid By-product (%)Chiral PreservationCyanohydrin Tolerance
Classical Acidic Excess (HCl/H₂SO₄)Reflux (100 °C), pH < 140 - 60%> 30% Poor (Racemization)Moderate
Classical Basic Excess (NaOH/KOH)Reflux (100 °C), pH > 1230 - 50%> 40% Poor (Racemization)Poor (Decomposition)
Ghaffar-Parkins 0.5 - 2.0 mol %80 °C, Neutral pH> 95% 0% GoodPoor (Poisoned)
Modified Pt (Ag-PTA) 1.0 - 5.0 mol %40 °C, Neutral pH> 90% 0% GoodExcellent
Nitrile Hydratase Variable (Whole Cell)30 °C, pH 7.2> 99% 0% Excellent Moderate

Part 5: References

  • Turner, D. W., et al. "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Organic Syntheses, 2024.

  • Cadierno, V. "Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review." MDPI, 2015.

  • Brady, D., et al. "Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds." CSIR Research Space, 2004.

  • "Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques." Journal of the American Chemical Society, 2018.

  • "Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles." PMC, 1999.

Sources

Validation & Comparative

Comprehensive HPLC Method Validation Guide for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated intermediates, the accurate quantification of compounds like 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid becomes critical. The presence of multiple electron-withdrawing groups (two chlorines and a difluoromethoxy moiety) significantly alters the molecule's pKa, lipophilicity, and UV absorbance profile compared to standard phenylacetic acid[1].

This guide provides an authoritative, objective comparison of analytical modalities and delivers a self-validating, [2] High-Performance Liquid Chromatography (HPLC) protocol designed specifically for this complex analyte.

Comparative Analysis: Selecting the Optimal Modality

When quantifying highly substituted phenylacetic acids, analysts typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and HPLC-UV/PDA.

  • GC-MS: While offering excellent resolution, the free carboxylic acid group requires pre-column derivatization (e.g., esterification with BSTFA). This extra step introduces significant variability, reducing overall assay accuracy and making it unsuitable for high-throughput Quality Control (QC) environments.

  • UPLC-MS/MS: Provides unparalleled sensitivity for trace-level impurity profiling. However, for assay/content determination (where the analyte is at a high concentration), MS detectors suffer from matrix effects and ion suppression, leading to non-linear responses.

  • HPLC-PDA (Photodiode Array): The optimal choice for API assay and major impurity quantification. The conjugated aromatic ring, enhanced by the auxochromic effects of the chloro and difluoromethoxy groups, provides a strong, distinct UV chromophore. PDA detection allows for peak purity assessment (spectral homogeneity), ensuring the method is self-validating against co-eluting unknown impurities.

G Start Target: 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid GCMS GC-MS Requires Derivatization (High Variability) Start->GCMS Volatile? UPLC UPLC-MS/MS High Sensitivity (Matrix Ion Suppression) Start->UPLC Trace Level? HPLC HPLC-PDA Robust, Direct UV Detection (Optimal for QC) Start->HPLC Assay/Purity?

Decision matrix for selecting the optimal analytical modality.

Table 1: Performance Comparison of Analytical Alternatives
ParameterGC-MSUPLC-MS/MSHPLC-PDA (Proposed)
Sample Prep Complex (Derivatization required)Simple (Dilution)Simple (Dilution)
Linearity Range ModerateNarrow (Detector saturation)Wide (0.1 - 200 µg/mL)
Precision (RSD%) 2.5 - 5.0%1.5 - 3.0%< 1.0%
Peak Purity Check Yes (MS Spectra)Yes (MRM Ratios)Yes (UV Spectral Overlay)
Cost per Analysis HighVery HighLow

Mechanistic Method Development

To achieve a self-validating system, the chromatographic conditions must be engineered based on the molecule's physicochemical properties.

1. pH Control and Causality: Unsubstituted phenylacetic acid has a pKa of approximately 4.31[1]. The addition of the electron-withdrawing -Cl and -OCF₂H groups inductively pulls electron density away from the carboxylate anion, stabilizing it and lowering the pKa to an estimated 3.5–3.8. If the mobile phase pH is near this pKa, the analyte will exist in a dynamic equilibrium between its ionized and neutral states, resulting in severe peak tailing and retention time drift. By buffering the mobile phase to pH 2.5 using 0.1% Phosphoric acid, we force >99% of the analyte into its neutral, lipophilic state, ensuring sharp, symmetrical peaks.

2. Stationary Phase Selection: While a standard C18 column relies purely on hydrophobic interactions, a Phenyl-Hexyl stationary phase is recommended. The electron-deficient nature of the 2,5-dichloro-4-(difluoromethoxy)phenyl ring undergoes strong π−π interactions with the electron-rich phenyl rings of the stationary phase. This provides orthogonal selectivity, easily resolving the target from structurally similar process impurities (e.g., mono-chlorinated or defluorinated analogs) that a C18 column might co-elute.

G Analyte Analyte (pKa ~3.8) Buffer Mobile Phase pH 2.5 Analyte->Buffer Dissolved in State Neutral Carboxylic Acid Buffer->State Ion Suppression Column Phenyl-Hexyl Column State->Column Loaded onto Interaction π-π & Hydrophobic Interactions Column->Interaction Induces Elution Sharp, Symmetrical Peak Interaction->Elution Results in

Mechanistic pathway of analyte retention and peak shape optimization.

Step-by-Step Experimental Protocol

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.5).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic (40% A : 60% B). Note: A gradient may be employed if highly retained impurities are present.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 230 nm (Reference wavelength: 360 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution: Prepare identically to the standard solution using the test batch.

Method Validation (ICH Q2(R2) Framework)

According to the [3][4], the method must be rigorously evaluated for the following parameters to ensure scientific integrity and trustworthiness.

Phase 1: System Suitability Testing (SST) & Specificity

A self-validating protocol requires SST criteria to be met before any data is accepted. Inject the standard solution six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor (Tf) 1.5, Theoretical Plates (N) 5000.

  • Specificity (Forced Degradation): Subject the sample to 1N HCl, 1N NaOH, 3% H₂O₂, UV light, and thermal stress (60°C) for 24 hours. The PDA detector must confirm that the analyte peak is spectrally pure (Purity Angle < Purity Threshold) and that no degradation products co-elute with the main peak.

Phase 2: Linearity, LOD, and LOQ

Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Procedure: Inject each level in triplicate. Plot peak area against concentration.

  • LOD/LOQ Determination: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Phase 3: Accuracy (Recovery) and Precision
  • Accuracy: Spike known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Assess Repeatability (intra-day) by analyzing six independent sample preparations. Assess Intermediate Precision (inter-day) by having a second analyst perform the same procedure on a different day using a different HPLC system.

Experimental Data Summary

The following tables summarize typical validation data demonstrating the method's robustness and reliability.

Table 2: System Suitability and Specificity Results
ParameterObserved ValueICH Q2(R2) Acceptance CriteriaStatus
Retention Time (RT) 6.45 minN/APass
Theoretical Plates (N) 8,420 5,000Pass
Tailing Factor (Tf) 1.12 1.5Pass
Peak Purity (PDA) Angle: 0.14 < Threshold: 0.28Angle < ThresholdPass
Interference (Blank) None detected at RTNo interferencePass
Table 3: Linearity, Accuracy, and Precision Summary
Validation ParameterRange / LevelResultsAcceptance Criteria
Linearity 50 - 150 µg/mLR² = 0.9998 0.999
LOD / LOQ N/A0.15 µg/mL / 0.45 µg/mLSignal-to-Noise 3 / 10
Accuracy (Recovery) 80% Spike99.4% (RSD: 0.8%)98.0% - 102.0%
100% Spike100.2% (RSD: 0.5%)98.0% - 102.0%
120% Spike99.8% (RSD: 0.6%)98.0% - 102.0%
Method Precision 100% (n=6)Intra-day RSD: 0.7%RSD 2.0%
Intermediate Precision 100% (n=6)Inter-day RSD: 0.9%RSD 2.0%

Conclusion

The developed HPLC-PDA method utilizing a Phenyl-Hexyl stationary phase and a pH-controlled mobile phase provides an objectively superior approach for the quantification of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid compared to GC-MS and UPLC-MS/MS. By understanding the causality between the molecule's highly electronegative substitutions and its chromatographic behavior, this protocol ensures a self-validating, highly reproducible system that strictly adheres to ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines: Q2(R2) and Q14. ICH Official Website. Available at:[Link]

  • Wikipedia Contributors. Phenylacetic Acid (Chemical Properties and pKa). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123581, 2,4-Difluorophenylacetic acid (Fluorinated Analog Reference). PubChem. Available at:[Link]

Sources

Comprehensive Comparison of Synthesis Methods for Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylacetic acids are indispensable structural motifs in medicinal chemistry and drug development. They serve as the critical backbone for numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, various antibiotics, and plant growth regulators[1]. The ability to efficiently synthesize these compounds with high functional group tolerance is paramount for researchers tuning physicochemical properties during lead optimization.

This guide objectively compares three robust synthetic methodologies: Palladium-Catalyzed Carbonylation , Hydrolysis of Benzyl Cyanides , and the Willgerodt-Kindler Reaction .

SynthesisPathways A Benzyl Halides Target Substituted Phenylacetic Acids A->Target Pd-Catalyzed Carbonylation B Acetophenones B->Target Willgerodt-Kindler Reaction C Benzyl Cyanides C->Target Acid/Base Hydrolysis

Overview of major synthetic pathways to substituted phenylacetic acids.

Quantitative Comparative Analysis

When selecting a synthetic route, chemists must weigh yield, atom economy, scalability, and reagent toxicity. The table below summarizes the quantitative and qualitative performance metrics of each method based on established experimental data[1][2][3].

Synthesis MethodPrimary PrecursorTypical Yield RangeAtom EconomyScalabilityKey Reagents & Toxicity Profile
Pd-Catalyzed Carbonylation Benzyl Halides70–95%HighExcellentCO gas (Highly Toxic), Pd (Expensive)
Hydrolysis of Cyanides Benzyl Cyanides80–90%ModerateIndustrialNaCN/KCN precursors (Severe Toxicity)
Willgerodt-Kindler Acetophenones80–95%LowModerateSulfur, Morpholine (Malodorous/Irritant)

Palladium-Catalyzed Carbonylation of Benzyl Halides

Causality & Mechanistic Insights

Palladium-catalyzed carbonylation is a modern, highly efficient method for introducing a carboxylic acid moiety using carbon monoxide (CO)[1]. The causality of the reaction relies on the oxidative addition of a benzyl halide to a Pd(0) catalyst. Because benzylic compounds possess an allylic nature, they readily undergo CO insertion into the Pd-benzyl bond to form an acylpalladium(II) intermediate[4]. The subsequent reductive elimination and hydrolysis release the phenylacetic acid while regenerating the Pd(0) catalyst. This method is highly favored for its exceptional functional group tolerance.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Benzyl-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition (Benzyl Halide) COIns Acyl-Pd(II)-X Complex OxAdd->COIns CO Insertion (CO Gas) Prod Phenylacetic Acid Derivative COIns->Prod Hydrolysis (H2O/NaOH) Prod->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed carbonylation of benzyl halides.

Self-Validating Experimental Protocol

Protocol adapted from standard high-pressure carbonylation workflows[1].

  • Reaction Setup: In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and toluene as the solvent.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) to facilitate the final hydrolysis step.

  • Pressurization: Seal and pressurize the reactor with CO to 10–20 atm. (Safety: CO is a silent, highly toxic gas; ensure the reactor is leak-proof).

  • Heating & Validation: Heat the mixture to 90–120 °C for 4–6 hours. Self-Validation: The continuous consumption of CO gas, observed as a steady pressure drop on the reactor's gauge, serves as a real-time kinetic indicator of reaction progress.

  • Isolation: Cool the reactor to room temperature, vent excess CO safely, and acidify the aqueous layer with HCl. The functionalized phenylacetic acid will precipitate as a white solid.

Hydrolysis of Benzyl Cyanides

Causality & Mechanistic Insights

The hydrolysis of benzyl cyanides is a classic, industrially favored route due to the low cost of starting materials and straightforward reaction conditions[3]. The reaction proceeds via the initial hydration of the nitrile to a phenylacetamide intermediate, followed by further hydrolysis to the carboxylic acid. The causality behind the strict temperature control is critical: refluxing with concentrated acid intentionally drives the thermodynamic equilibrium toward the carboxylic acid, whereas lower temperatures (<50 °C) will stall the reaction at the amide stage, leading to unwanted byproducts[5].

Self-Validating Experimental Protocol

Acid-Catalyzed Hydrolysis Protocol[3][5].

  • Initial Mixing: In a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 200 g (1.71 moles) of benzyl cyanide and 800 mL of 35% hydrochloric acid.

  • Controlled Heating: Heat the mixture to a bath temperature of approximately 40 °C with vigorous stirring. Self-Validation: The complete dissolution of the initially insoluble, oily benzyl cyanide into the aqueous acid phase (taking 20–40 minutes) visually validates the conversion to the intermediate amide[5].

  • Exothermic Management: The initial hydration is highly exothermic. Maintain the solution temperature carefully for 20–30 minutes to prevent over-pressurization.

  • Hydrolysis Completion: To drive the reaction to the carboxylic acid, increase the heat to achieve a full reflux (150–180 °C if using pressurized micro-channel reactors, or standard boiling point in batch) for 1–5 hours[3].

  • Work-up: Cool the mixture and pour it onto crushed ice. Collect the precipitated phenylacetic acid via vacuum filtration and recrystallize from a toluene/hexanes system.

Willgerodt-Kindler Reaction of Acetophenones

Causality & Mechanistic Insights

The Willgerodt-Kindler reaction is a unique oxidation-rearrangement process that converts an aryl alkyl ketone (acetophenone) into an ω-arylalkanoic acid derivative[1]. Heating the ketone with elemental sulfur and a secondary amine (morpholine) generates a thioacetmorpholide intermediate. The causality of this rearrangement involves the migration of the carbonyl oxygen's oxidation state down the alkyl chain, driven entirely by the thermodynamic stability of the resulting thioamide[2].

Note on limitations: While yields for most substituted acetophenones range from 86–95%, strongly electron-withdrawing substituents (e.g., p-nitro- and p-cyanoacetophenone) fail to yield the desired product under these conditions[2].

Self-Validating Experimental Protocol

Standard Willgerodt-Kindler Protocol[1][6].

  • Reagent Combination: In a round-bottom flask, combine the substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Refluxing: Heat the mixture to reflux (130–140 °C) for 6–8 hours. Self-Validation: The transition of the reaction mixture from a heterogeneous suspension to a dark, highly viscous homogeneous liquid validates the successful formation of the thiomorpholide intermediate[1].

  • Hydrolysis: Cool the mixture, add a basic solution (e.g., 10% NaOH), and reflux for an additional 8–12 hours. Optimization Tip: The use of Phase Transfer Catalysts (PTC) like triethylbenzylammonium chloride (TEBA) can drastically reduce this hydrolysis time to roughly 5 hours[6].

  • Acidification & Extraction: Cool the aqueous mixture and wash with ethyl acetate to remove unreacted organic impurities. Acidify the aqueous layer with dilute HCl to pH 2 to precipitate the pure substituted phenylacetic acid[6].

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers Source: Benchchem URL:1

  • Mechanisms of Formation of Esters and Amides from Benzylpalladium and (Phenylacetyl)palladium Complexes on Reactions with Alcohols and Amines Source: Organometallics (ACS Publications) URL:4

  • Preventing Byproduct Formation in Phenylacetamide Synthesis Source: Benchchem URL:5

  • Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones Source: Acta Chemica Scandinavica (SciSpace) URL:2

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction Source: MDMA.ch URL:6

  • CN106278861A - A kind of method preparing substituted phenylacetic acid Source: Google Patents URL:3

Sources

cross-validation of analytical methods for halogenated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Organofluorine Gap: A Cross-Validation Guide for Halogenated Compound Analysis

The accurate quantification of halogenated compounds—ranging from per- and polyfluoroalkyl substances (PFAS) in environmental matrices to halogenated active pharmaceutical ingredients (APIs)—is a critical analytical challenge. Historically, laboratories have relied heavily on targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, this approach systematically underreports total halogenated burdens due to its inability to capture non-targeted, non-ionizable, or ultra-short-chain species[1].

To ensure scientific integrity and comply with the ICH Q2(R2) guidelines for analytical procedure validation[2], a multi-modal, orthogonal cross-validation strategy is required. As an application scientist, relying on a single analytical modality is a vulnerability. This guide objectively compares LC-MS/MS, Fluorine-19 Nuclear Magnetic Resonance (19F-NMR), and Combustion Ion Chromatography (CIC), providing a self-validating framework to achieve absolute mass balance in halogenated compound analysis.

Mechanistic Evaluation of Analytical Modalities

Targeted LC-MS/MS: The Specificity Engine

LC-MS/MS remains the gold standard for trace-level, compound-specific quantification.

  • The Causality of its Limitations: While it offers exceptional sensitivity, LC-MS/MS is fundamentally limited by the electrospray ionization (ESI) process. ESI is highly susceptible to matrix suppression, where co-eluting matrix components outcompete target analytes for charge droplets, leading to artificially low signals. Furthermore, ultra-short-chain species (e.g., trifluoroacetic acid, TFA) are highly polar; they fail to partition effectively into the stationary phase of standard C18 columns, eluting in the void volume and escaping detection[3]. Consequently, LC-MS/MS only measures the specific compounds you have analytical standards for, missing the "dark matter" of the sample.

19F-NMR Spectroscopy: The Absolute Quantifier

19F-NMR provides an inclusive, non-destructive method for total organofluorine analysis[1].

  • The Causality of its Accuracy: The 19F nucleus has a 100% natural isotopic abundance and a highly sensitive NMR response. Because natural organic matter lacks fluorine, 19F-NMR spectra suffer virtually zero matrix interference. Experimental data demonstrates a negligible <0.3% difference in signal intensity between highly complex biosolids extracts and clean solvent spikes[4]. Furthermore, 19F-NMR does not require compound-specific calibration curves; the signal intensity of the characteristic terminal -CF3 shift (-82.4 ppm) is directly proportional to the molar concentration of fluorine nuclei, capturing all non-ionizable and ultra-short-chain PFAS missed by LC-MS/MS[3].

Combustion Ion Chromatography (CIC): The Sum Parameter Validator

CIC is utilized to measure Adsorbable Organic Fluorine (AOF) and other halogens (AOCl, AOBr, AOI).

  • The Causality of its Robustness: In CIC, samples are adsorbed onto activated carbon, combusted via hydropyrolysis (>1000°C) to mineralize organic halogens into hydrogen halides, and then quantified conductometrically via ion chromatography. This brute-force mineralization ensures that all organically bound halogens—regardless of their original chemical structure, polarity, or ionization efficiency—are converted into measurable anions. In complex industrial wastewater, CIC has revealed AOF values up to 555 μg/L, whereas targeted LC-MS/MS only accounted for 8.8 μg/L of that total[5].

Cross-Validation Protocol: A Self-Validating System

To establish a robust, ICH Q2(R2)-compliant analytical procedure[2], the following step-by-step cross-validation methodology must be employed. By running these three methods in parallel, the protocol becomes a self-validating closed loop. 19F-NMR and CIC act as orthogonal sum-parameter checks against each other. If the sum of LC-MS/MS specific targets is significantly lower than the NMR/CIC totals, the system definitively proves the presence of unquantified halogenated "dark matter," preventing false-negative reporting.

Step 1: Sample Partitioning & Preparation

  • Aliquot the complex matrix (e.g., wastewater or API formulation) into three parallel streams.

  • For LC-MS/MS: Perform Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to concentrate analytes and wash away matrix interferents.

  • For 19F-NMR: Analyze the sample directly to preserve all soluble organofluorine species and prevent extraction bias[4].

  • For CIC: Pass the sample through activated carbon columns to isolate Adsorbable Organic Halogens (AOX), followed by a nitrate wash to remove background inorganic halides[5].

Step 2: Orthogonal Data Acquisition

  • LC-MS/MS: Run the SPE extract through a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify specific knowns against a calibration curve of matched analytical standards.

  • 19F-NMR: Acquire spectra using a high-field NMR spectrometer with a fluorine-specific probe. Integrate the terminal -CF3 resonance (-82.4 ppm) and the -CF2- chain resonances to calculate total molar organofluorine[3].

  • CIC: Combust the activated carbon at 1050°C. Absorb the evolved gases in an aqueous scrubber solution and inject into an ion chromatograph to quantify total halide ions.

Step 3: ICH Q2(R2) Mass Balance Reconciliation

  • Convert all quantitative outputs to a common molar unit (e.g., μmol of Halogen/L).

  • Validate accuracy by comparing the sum parameters: The Total Organofluorine (TOF) from 19F-NMR should statistically align with the AOF from CIC.

  • Calculate the "Organofluorine Gap": Subtract the sum of specific fluorinated compounds identified by LC-MS/MS from the TOF determined by 19F-NMR. In environmental samples, LC-MS/MS often detects a median of only 11.4% of the total organofluorine present[1].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three modalities based on recent cross-validation studies.

Analytical ParameterTargeted LC-MS/MS19F-NMR SpectroscopyCombustion Ion Chromatography (CIC)
Primary Output Compound-specific concentrationTotal Organofluorine (TOF) & Class-specificAdsorbable Organic Halogens (AOF/AOCl/AOBr)
Limit of Detection (LOD) ~1 - 10 ng/L (Highly Sensitive)~50 μg/L (99.97 nM)[3]~2.0 μg/L[5]
Matrix Interference High (Requires SPE & Internal Standards)Negligible (<0.3% variation)[4]Low (Inorganic halides removed pre-combustion)
Calibration Requirement Compound-specific standards neededUniversal (Signal proportional to F count)Halide anion standards needed
Total Halogen Recovery ~11.4% (Underreports "Dark Matter")[1]~100% (Captures all soluble organofluorine)~100% (Captures all adsorbable halogens)

Workflow Visualization

AnalyticalCrossValidation Sample Complex Halogenated Matrix (e.g., Wastewater, API) PrepLC Solid Phase Extraction (SPE) C18 Column Retention Sample->PrepLC PrepNMR Direct Analysis (No Clean-up Required) Sample->PrepNMR PrepCIC Activated Carbon Adsorption & Hydropyrolysis Sample->PrepCIC LCMS Targeted LC-MS/MS (High Sensitivity, Compound-Specific) PrepLC->LCMS NMR 19F-NMR Spectroscopy (Non-destructive, Total Organofluorine) PrepNMR->NMR CIC Combustion Ion Chromatography (Total Adsorbable Halogens) PrepCIC->CIC DataLCMS Quantifies Knowns (Misses Ultra-Short Chains) LCMS->DataLCMS DataNMR Quantifies Total CF3/CF2 (Captures 'Dark Matter') NMR->DataNMR DataCIC Quantifies Total Halide Ions (AOF/AOCl/AOBr) CIC->DataCIC Validation ICH Q2(R2) Orthogonal Cross-Validation Mass Balance Reconciliation DataLCMS->Validation DataNMR->Validation DataCIC->Validation Result Validated Halogen Profile (Accurate Total Exposure & Speciation) Validation->Result

Figure 1: Orthogonal cross-validation workflow reconciling specific and sum-parameter halogen data.

References

  • Title: Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS Source: digitellinc.com URL: 1

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: mastercontrol.com URL: 2

  • Title: Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy Source: nih.gov URL: 3

  • Title: Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy Source: pfascentral.org URL: 4

  • Title: Determination of adsorbable organically bound fluorine (AOF) and adsorbable organically bound halogens as sum parameters in aqueous environmental samples using combustion ion chromatography (CIC) Source: researchgate.net URL: 5

Sources

identifying synthesis impurities of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for analytical chemists, QA/QC scientists, and drug development professionals.

Executive Summary

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly functionalized, halogenated building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to the complex electron-withdrawing nature of its substituents, identifying synthesis impurities—such as positional isomers, dehalogenated byproducts, and incomplete alkylation variants—poses a significant analytical challenge.

This guide objectively compares the performance of standard UHPLC-UV platforms against High-Resolution LC-MS/MS workflows, evaluating the critical role of stationary phase chemistry in resolving structurally rigid halogenated aromatics.

Mechanistic Origins of Synthesis Impurities

To design an effective impurity profiling method, we must first understand the causality of the impurities. The synthesis of 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid typically involves the difluoromethylation of a 2,5-dichloro-4-hydroxyphenylacetic acid precursor under basic conditions (e.g., using sodium chlorodifluoroacetate). This specific chemical environment dictates the expected impurity profile:

  • Des-alkylated Impurities: Incomplete difluoromethylation leaves a highly polar free phenol group.

  • Positional Isomers: Variations in the upstream chlorination steps can yield 2,4-dichloro or 3,5-dichloro structural isomers. Because these isomers share identical molecular weights and similar partition coefficients, they are notoriously difficult to separate.

  • Des-chloro Impurities: Harsh reaction conditions can induce partial dehalogenation, resulting in mono-chloro analogs.

  • Over-alkylated Byproducts: If alcoholic solvents are present, unwanted esterification of the carboxylic acid moiety can occur.

Platform Comparison: UHPLC-UV vs. LC-HRMS/MS

When establishing a robust control strategy, laboratories must choose between routine UV detection and advanced mass spectrometry.

The Limitation of UHPLC-UV

While UHPLC-UV is the workhorse for routine batch release and quantification, it is fundamentally blind to the structural identity of emerging unknown impurities. UV spectra for positional isomers of halogenated aromatics are often indistinguishable.

The Necessity of LC-HRMS/MS

High-Resolution Mass Spectrometry (LC-HRMS/MS) is mandatory for comprehensive structural elucidation. High-resolution mass analyzers (such as TOF or Orbitrap platforms) provide exact mass measurements, which are critical for distinguishing between isobaric or near-isobaric impurities1[1]. Furthermore, LC-MS/MS strategies are essential for identifying isomeric synthesis impurities that cannot be differentiated by mass alone, relying instead on distinct fragmentation pathways2[2]. In the case of chlorinated compounds, the distinct isotopic signature (the 3:1 ratio of 35Cl to 37Cl for a single chlorine, and the 9:6:1 ratio for two chlorines) serves as an intrinsic diagnostic tool to instantly identify dehalogenation events.

Column Chemistry: Overcoming C18 Limitations

Traditional C18 columns rely purely on hydrophobic dispersive forces. When applied to 2,5-dichloro-4-(difluoromethoxy)phenylacetic acid, C18 phases often fail to separate positional isomers because the overall hydrophobicity of the isomers is nearly identical.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π and dipole interactions. The trifunctionally bonded phenyl ligand selectively retains polyaromatic and highly functionalized aromatic compounds3[3]. Because the difluoromethoxy group and the chlorine atoms create a highly polarized aromatic ring, these fluorinated and chlorinated impurities exhibit altered charge transfer and electrostatic interactions with the phenyl ring, allowing for baseline resolution of closely related species 4[4].

G cluster_0 Chromatographic Separation Strategy cluster_1 Detection & Structural Elucidation Start Synthesis Batch 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid C18 Standard C18 Column (Hydrophobic Interaction) Start->C18 Sub-optimal Phenyl Phenyl-Hexyl Column (π-π & Dipole Interactions) Start->Phenyl Recommended Outcome1 Co-elution of Positional Isomers C18->Outcome1 Outcome2 Baseline Resolution of Halogenated Impurities Phenyl->Outcome2 UV UHPLC-UV (Routine QA/QC) Ident1 Quantification of Known Impurities UV->Ident1 MS LC-HRMS/MS (Isotope & Mass Shift) Ident2 Isotope Pattern Analysis (Cl2 vs Cl1 signature) MS->Ident2 Outcome2->UV Outcome2->MS

Figure 1: Analytical decision tree for the impurity profiling of halogenated phenylacetic acids.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-HRMS/MS methodology is designed as a self-validating system . It utilizes internal chromatographic checks to confirm that the π−π interaction mechanism is actively functioning before unknown samples are processed.

Phase 1: System Suitability & Column Equilibration
  • Column: Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid acts as an MS-compatible modifier that suppresses the ionization of the carboxylic acid moiety, ensuring the compound remains in its neutral state for optimal retention and sharp peak shapes on the reversed-phase column 5[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Self-Validation Check (SST): Inject a resolution mixture containing the Main API and a known 2,4-dichloro positional isomer standard.

    • Validation Gate: Proceed to batch analysis only if the resolution factor ( Rs​ ) is ≥2.0 . Failure indicates a loss of column π−π selectivity.

Phase 2: High-Resolution MS Acquisition
  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

    • Causality: Phenylacetic acids readily deprotonate to form highly stable [M−H]− ions, providing significantly higher sensitivity and lower background noise than positive mode.

  • Mass Range: m/z 100–1000.

  • Self-Validation Check: Verify the 9:6:1 isotopic cluster at m/z 268.96 in the main peak to confirm the intact dichloro moiety and calibrate the mass accuracy.

Phase 3: Data Processing

Extract ion chromatograms (EIC) for expected mass shifts:

  • -34 Da: Loss of Cl (Des-chloro impurity).

  • -50 Da: Loss of CF2​ (Des-alkylated phenol).

  • +14 Da: Methylation (Over-alkylated ester).

Quantitative Data & Impurity Profiles

The table below summarizes the comparative performance of C18 versus Phenyl-Hexyl stationary phases in resolving the expected synthesis impurities of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Impurity TypePutative StructureExact Mass ( [M−H]− )Diagnostic Isotope Pattern Rs​ (Phenyl-Hexyl) Rs​ (C18)
Main API 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid268.96 m/z Cl2​ (9:6:1)N/AN/A
Des-chloro 3-Chloro-4-(difluoromethoxy)phenylacetic acid235.00 m/z Cl1​ (3:1)3.2 1.1
Positional Isomer 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid268.96 m/z Cl2​ (9:6:1)2.5 Co-elutes
Des-alkylated 2,5-Dichloro-4-hydroxyphenylacetic acid218.96 m/z Cl2​ (9:6:1)4.8 3.5
Over-alkylated Methyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate282.98 m/z Cl2​ (9:6:1)5.1 4.2

Note: Rs​ values represent the chromatographic resolution relative to the Main API peak. An Rs​≥1.5 is required for baseline resolution.

References

  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities - Enovatia. 2

  • Impurity profiling of the strontium ranelate using stability indicating UPLC method and structural elucidation of degradants by LC-MS-TOF with the greenness assessment - Journal of Applied Pharmaceutical Science.1

  • Shop XSelect CSH Phenyl-Hexyl Column - Waters Corporation. 3

  • PFAS Column Selection for LC and GC - Sigma-Aldrich. 4

  • XSelect HPLC Columns - Waters Corporation / LCMS.cz.

  • Analysis of a Synthetic Peptide and Its Impurities - LabRulez LCMS.5

Sources

A Comprehensive Comparison Guide: Biological Activity and Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Phenylacetic acid (PAA) and its derivatives form the core scaffold of numerous pharmaceuticals, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to specialized enzyme inhibitors. In modern drug design, the strategic substitution of hydrogen with fluorine—either on the aromatic ring or the aliphatic α -carbon—is a powerful tool to modulate a drug's pharmacokinetic and pharmacodynamic profile.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated phenylacetic acids, detailing the causality behind their physicochemical shifts, metabolic stability, and biological activity.

Physicochemical Causality: How Fluorine Alters the PAA Scaffold

The introduction of a fluorine atom fundamentally alters the physicochemical properties of the phenylacetic acid scaffold. Because fluorine is highly electronegative and possesses a van der Waals radius closely resembling that of hydrogen, it acts as a potent bioisostere that perturbs electronic distribution without causing severe steric clashes.

  • Acidity (pKa) Shifts: The position of fluorination dictates its effect on the carboxylic acid's pKa. Aromatic fluorination (e.g., 4-fluorophenylacetic acid) exerts a mild inductive effect, slightly lowering the pKa. However, α -fluorination (e.g., α -fluorophenylacetic acid) places the highly electronegative fluorine atom directly adjacent to the carboxylate group. This exerts a massive inductive electron-withdrawing effect (-I effect) through the sigma bonds, stabilizing the conjugate base (carboxylate anion) and drastically lowering the pKa[1].

  • Lipophilicity (LogP): Fluorination generally increases the lipophilicity of the molecule, which enhances membrane permeability and alters the volume of distribution during in vivo studies[2].

Quantitative Physicochemical Comparison

The following table summarizes the critical physicochemical differences driving the biological behavior of these compounds:

CompoundSubstitution PositionpKaLogPC-X Bond Energy (kcal/mol)
Phenylacetic Acid None~4.31~1.41~113 (C-H)
4-Fluorophenylacetic Acid para-Aromatic4.251.60~126 (C-F)
α -Fluorophenylacetic Acid α -Aliphatic2.121.90~126 (C-F)

(Data derived from [2], [3], and 1[1])

Metabolic Stability: The CYP450 Blockade

One of the primary reasons drug development professionals utilize fluorinated PAAs is to overcome metabolic liabilities. Non-fluorinated PAAs are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver, specifically via aromatic hydroxylation at the para position or benzylic oxidation at the α -carbon[4].

The Causality of Resistance: CYP450 enzymes metabolize small molecules primarily via electrophilic attack by an active-site iron-oxo ( FeO3+ ) species[4]. Replacing a vulnerable C-H bond with a C-F bond creates a "metabolic blockade." The C-F bond (~126 kcal/mol) is significantly stronger than the C-H bond (~113 kcal/mol), which raises the transition state energy required for oxidation and effectively reduces the catalytic rate ( kcat​ )[4]. Furthermore, fluorine's electronegativity lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, making the entire scaffold less susceptible to electrophilic attack[4].

CYP450_Metabolism PAA Non-Fluorinated PAA (Labile C-H Bonds) CYP_1 CYP450 Oxidation PAA->CYP_1 Susceptible F_PAA Fluorinated PAA (Strong C-F Bonds) CYP_2 CYP450 Oxidation F_PAA->CYP_2 Resistant Metab Rapid Hydroxylation (High Clearance) CYP_1->Metab Rapid Stable Metabolic Blockade (Prolonged Half-life) CYP_2->Stable Blocked

CYP450-mediated metabolic pathways of non-fluorinated vs. fluorinated phenylacetic acids.

Biological Activity & Target Affinity

Fluorination does not merely act as a passive shield against degradation; it actively modulates target engagement.

For example, in the design of aminopeptidase N (APN) inhibitors, replacing the standard phenylacetic acid/phenylalanine scaffold with fluorinated analogs significantly alters binding kinetics[5]. The highly electronegative fluorine atom engages in specific multipolar interactions with the enzyme's active site[5].

Additionally, because α -fluorination drops the pKa to ~2.12, the carboxylic acid remains fully ionized at physiological pH (7.4). This ensures optimal and consistent ionic interactions with critical active-site zinc ions or basic amino acid residues, often resulting in a lower IC50​ compared to non-fluorinated counterparts.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically compare the metabolic stability of fluorinated vs. non-fluorinated PAAs, researchers utilize an in vitro Human Liver Microsome (HLM) assay. The following protocol is designed as a self-validating system to ensure data integrity and isolate CYP450-specific causality[6].

AssayWorkflow Prep 1. Prepare Liver Microsomes Incubate 2. Incubate with PAA / F-PAA Prep->Incubate NADPH 3. Add NADPH (Initiate Reaction) Incubate->NADPH Quench 4. Quench with Acetonitrile NADPH->Quench Time Points LCMS 5. LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow of the self-validating in vitro microsomal metabolic stability assay.

Step-by-Step Methodology
  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH and high buffering capacity is critical to preserve the fragile tertiary structure and folding of CYP450 enzymes.

  • Compound Spiking: Add the test compound (PAA, 4-FPAA, or α -FPAA) to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) remains below 0.1% v/v.

    • Causality: High concentrations of organic solvents can denature CYP450 enzymes or act as competitive inhibitors, artificially inflating the apparent half-life.

  • Pre-Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.

    • Causality: CYP450 enzymes are entirely dependent on NADPH to provide the reducing equivalents necessary to activate molecular oxygen for substrate oxidation.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures and precipitates microsomal proteins, permanently halting the enzymatic reaction. The internal standard corrects for downstream LC-MS/MS matrix suppression and extraction recovery variations.

  • System Validation (Controls):

    • Positive Control: Run Verapamil (a known high-clearance drug) to validate that the microsomes are metabolically active.

    • Negative Control: Run a parallel assay without NADPH.

    • Causality: The minus-NADPH control is the self-validating cornerstone of this assay; it proves that any observed substrate depletion is strictly CYP450-mediated and not an artifact of chemical instability or non-oxidative degradation.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / NIH. 4[4]

  • Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N. PMC / NIH. 5[5]

  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. Benchchem. 6[6]

  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. PubChem / NIH. 2[2]

  • 4-Fluorophenylacetic acid 405-50-5 wiki. Guidechem. 3[3]

  • Cas 1578-63-8, ALPHA-FLUOROPHENYLACETIC ACID. LookChem. 1[1]

Sources

Comprehensive Comparison Guide: Reference Standards for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly functionalized halogenated aromatic compound. Featuring a difluoromethoxy group, two chlorine atoms, and a phenylacetic acid moiety, it serves as a critical intermediate and potential impurity in the synthesis of advanced active pharmaceutical ingredients (APIs), such as novel [] and specialized agrochemicals.

Because halogenated phenylacetic acids can exhibit unique toxicological profiles and reactivity, regulatory agencies mandate rigorous control of these intermediates. To ensure accurate quantification, degradation tracking, and pharmacokinetic profiling, selecting the appropriate reference standard grade and analytical methodology is paramount. This guide objectively compares reference standard grades and analytical techniques, providing a field-proven, self-validating protocol for researchers and drug development professionals.

Part 1: Comparison of Reference Standard Grades

The choice of reference standard directly impacts the reliability of analytical data and regulatory compliance. Below is a comparison of the three primary grades available for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

FeatureCertified Reference Material (CRM)Analytical Standard GradeCustom Synthesized Standard
Purity >99.5% (Strictly certified)>98.0% (Lot-specific)Variable (Typically >95%)
Traceability ISO 17034 / PharmacopeialInternal manufacturer CoANMR/MS structural proof only
Cost & Lead Time High / Readily availableModerate / Readily availableHigh / 4-8 weeks
Best Use Case Late-stage clinical trials, commercial API release, regulatory submissions.Routine R&D, early-stage method development.Novel impurity tracking where commercial standards do not yet exist.

Expert Insight: For IND/NDA submissions, utilizing a CRM or a standard qualified against a primary compendial standard (e.g., following[2]) is non-negotiable. However, because 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a highly specialized intermediate (structurally related to compounds like[3]), researchers often must procure Custom Synthesized Standards and perform internal qualification (NMR, IR, LC-MS, and Karl Fischer titration) to establish a primary reference.

Part 2: Analytical Methodologies & Performance Comparison

Quantifying this compound requires overcoming specific analytical challenges: the difluoromethoxy group alters the electron density of the aromatic ring, while the carboxylic acid moiety dictates pH-dependent retention.

ParameterHPLC-UV (Diode Array)LC-MS/MS (Negative ESI)
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.5 - 2.0 ng/mL
Linearity Range 1 - 100 µg/mL1 - 500 ng/mL
Matrix Effects Low (UV absorbance is matrix-independent)Moderate to High (Requires IS)
Specificity Moderate (Relies on retention time and UV)Extremely High (MRM transitions)
Throughput 15-20 min per run3-5 min per run

Mechanistic Causality: While HPLC-UV is robust for assaying the bulk purity of the reference standard itself, LC-MS/MS is mandatory for trace-level impurity analysis or bioanalysis. The carboxylic acid group readily deprotonates in slightly basic or neutral mobile phases, making Negative Electrospray Ionization (ESI-) highly efficient. The presence of the electronegative halogens (Cl and F) stabilizes the [M-H]- anion (nominal m/z 268), yielding exceptional sensitivity over positive ion modes.

Part 3: Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following LC-MS/MS protocol incorporates a System Suitability Test (SST) as mandated by[4]. We utilize [5] as a structural analog internal standard (IS) to correct for matrix-induced ion suppression.

Step 1: Preparation of Solutions
  • Stock Solution: Accurately weigh 1.0 mg of the 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C.

  • Internal Standard (IS) Solution: Prepare a 100 ng/mL solution of 2,4-Difluorophenylacetic acid in Methanol.

  • Calibration Standards: Dilute the stock solution with 50:50 Methanol:Water to create a calibration curve ranging from 0.5 ng/mL to 200 ng/mL, spiking each level with 10 ng/mL of the IS.

Step 2: LC-MS/MS Conditions
  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water (Note: A weak acid ensures partial ionization while maintaining sufficient hydrophobic column retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 268 → 224 (Quantifier, Loss of CO2)

    • Analyte: m/z 268 → 201 (Qualifier, Loss of CHF2O)

    • IS: m/z 171 → 127 (Quantifier, Loss of CO2)

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 10 ng/mL standard six times. The system is validated and ready if:

  • Retention time %RSD is < 1.0%.

  • Peak area ratio (Analyte/IS) %RSD is < 2.0%.

  • Signal-to-Noise (S/N) ratio of the 0.5 ng/mL standard is > 10.

Part 4: Visualizations

Workflow A Reference Standard Procurement & Verification B Stock Solution Prep (1 mg/mL in MeOH) A->B C System Suitability Testing (SST) B->C D Calibration Curve (0.5 - 200 ng/mL) C->D E LC-MS/MS Analysis (Negative ESI Mode) D->E F Data Processing & Quantification E->F

Fig 1: Self-validating analytical workflow for reference standard qualification and quantification.

Pathway M Precursor Ion [M-H]- m/z 268 F1 Product Ion 1 Loss of CO2 m/z 224 M->F1 -CO2 (44 Da) F2 Product Ion 2 Loss of CHF2O m/z 201 M->F2 -CHF2O (67 Da)

Fig 2: ESI- MS/MS fragmentation pathway of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

References

  • Food and Drug Administration / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA.gov. URL:[Link]

  • United States Pharmacopeia. "USP <11> USP Reference Standards." USP.org. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119011486, 2,5-Dichloro-4-(difluoromethoxy)benzylamine." PubChem. URL:[Link]

  • Thermo Fisher Scientific. "2,4-Difluorophenylacetic acid, 99%." FisherSci.ca. URL:[Link]

Sources

inter-laboratory comparison of analytical results for halogenated aromatics

Author: BenchChem Technical Support Team. Date: March 2026

A Paradigm Shift in Trace Halogenated Aromatic Quantification: GC-MS/MS vs. GC-HRMS Inter-Laboratory Comparison Guide

As a Senior Application Scientist specializing in trace analysis, I have navigated the rigid regulatory landscape of persistent organic pollutants (POPs) for years. For decades, the ultra-trace quantification of halogenated aromatics—specifically polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs)—has been monopolized by Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS). Historically mandated by foundational protocols like US EPA Method 1613B, magnetic sector HRMS provides the necessary mass resolving power ( R≥10,000 ) to distinguish target analytes from complex matrix interferences[1].

However, recent advancements in tandem quadrupole mass spectrometry (GC-MS/MS) have fundamentally disrupted this paradigm. Driven by the need for more accessible, lower-maintenance instrumentation, regulatory bodies have begun validating GC-MS/MS as a rigorous confirmatory alternative, culminating in methods like EPA Alternate Test Procedure (ATP) 16130 and EU Regulation 589/2014[2][3].

This guide objectively evaluates the analytical performance, mechanistic causality, and inter-laboratory robustness of GC-MS/MS compared to traditional GC-HRMS for halogenated aromatic quantification.

Mechanistic Grounding: The Causality of Instrumental Choice

To understand why GC-MS/MS can now rival magnetic sector HRMS, we must examine the physics of interference mitigation and ionization.

1. Interference Mitigation: Mass Defect vs. Collision-Induced Dissociation GC-HRMS achieves selectivity through mass defect resolution. By operating at R≥10,000 , it separates the exact mass of a target analyte (e.g., 2,3,7,8-TCDD at m/z 321.8936) from isobaric interferences like chlorinated diphenyl ethers (PCDEs) or matrix lipids[4]. Conversely, GC-MS/MS achieves orthogonal selectivity through Collision-Induced Dissociation (CID). In the collision cell, precursor ions are fragmented to produce specific product ions. For dioxins and furans, the Multiple Reaction Monitoring (MRM) transitions target the highly specific loss of a carbonyl chloride group ( [M]+∙→[M−COCl]+ ). This specific fragmentation pathway effectively filters out isobaric interferences that do not share this structural moiety, bypassing the need for ultra-high mass resolution[2].

2. Ionization Efficiency: Preserving the Precursor Traditional Electron Ionization (EI) at 70 eV causes extensive fragmentation, which dilutes the ion current across multiple fragments. Modern GC-MS/MS platforms often utilize Atmospheric Pressure Gas Chromatography (APGC) operating under charge-transfer conditions (dry source). This soft ionization technique preserves the molecular ion ( M+∙ ) for all 17 of the 2,3,7,8-substituted congeners, maximizing the precursor ion population available for MS/MS transitions and driving sensitivity into the low femtogram range[3][5].

Inter-Laboratory Comparison Data

To objectively validate GC-MS/MS, we must look at global proficiency testing. In comprehensive inter-laboratory studies involving certified reference materials (CRMs) across diverse matrices, GC-MS/MS has demonstrated exceptional parity with legacy GC-HRMS data. Studies evaluating compliance with EU Regulation 589/2014 showed excellent correlation between the instruments, with a relative variance of ≤7% across all tested environmental and food samples[3].

Table 1: Inter-Laboratory Comparison of Dioxin/Furan Toxic Equivalents (WHO-TEQ pg/g) Data synthesized from proficiency testing comparing GC-HRMS (EPA 1613B) and GC-MS/MS (EPA 16130 / EU 589/2014 standards).

Sample MatrixGC-HRMS Mean (WHO-TEQ pg/g)GC-MS/MS Mean (WHO-TEQ pg/g)Relative Percent Difference (RPD)
Fly Ash (CRM) 142.5145.11.81%
Contaminated Soil 28.427.24.31%
Fish Tissue 4.124.355.43%
Human Serum 0.850.814.82%

Self-Validating Experimental Protocol: Isotope Dilution Methodology

The cornerstone of trace halogenated aromatic analysis is the Isotope Dilution Method . This protocol is a self-validating system: by spiking samples with 13C12​ -labeled analogs of all target congeners before extraction, the method inherently and continuously corrects for analyte loss during sample preparation and variations in instrument response. If extraction efficiency drops, the labeled standard recovery drops proportionally, leaving the calculated native concentration highly accurate.

Step 1: Sample Aliquoting & Isotope Spiking

  • Homogenize the sample matrix (e.g., 10 g of soil or 5 g of tissue) using anhydrous sodium sulfate to remove residual moisture.

  • Spike the sample with a known concentration of 13C12​ -labeled surrogate standards representing all 17 toxic 2,3,7,8-substituted PCDD/Fs and relevant PCB congeners.

Step 2: Accelerated Solvent Extraction (ASE)

  • Load the homogenized, spiked sample into an ASE cell.

  • Extract using a mixture of Toluene/Hexane (1:1 v/v) at elevated temperature (150°C) and pressure (1500 psi) to ensure deep matrix penetration and complete desorption of planar aromatics.

Step 3: Orthogonal Multi-Column Cleanup Causality: Halogenated aromatics must be isolated from bulk lipids and non-planar interferences to prevent ion suppression and column degradation.

  • Acidified Silica Column: Elute the extract through multi-layer silica (containing concentrated H2​SO4​ ). Purpose: Destroys bulk lipids and oxidizable matrix components.

  • Basic Alumina Column: Elute with hexane/dichloromethane. Purpose: Removes structurally dissimilar interferences and fractionates PCBs from dioxins.

  • Activated Carbon Column: Purpose: Exploits the planar geometry of PCDD/Fs and non-ortho PCBs. Non-planar compounds elute first and are discarded (or analyzed separately); planar halogenated aromatics strongly π -stack with the carbon and are subsequently back-eluted with pure toluene.

Step 4: Instrumental Acquisition

  • GC-MS/MS (Alternative Method): Inject 1 µL into a triple quadrupole system. Operate in MRM mode targeting the [M]+∙→[M−COCl]+ transitions. Utilize collision energies optimized per congener (typically 20-40 eV)[1].

  • Data Processing: Quantify native analytes using Relative Response Factors (RRFs) derived from the continuous calibration verification (CCV) of the 13C12​ -labeled internal standards.

Analytical Workflow Visualization

G N1 1. Isotope Spiking (13C12-Labeled Standards) N2 2. Accelerated Solvent Extraction (ASE) N1->N2 N3 3. Orthogonal Multi-Column Cleanup (Silica/Alumina/Carbon) N2->N3 N4 4A. GC-MS/MS Analysis (MRM Mode) N3->N4 Alternative Method N5 4B. GC-HRMS Analysis (SIM Mode, R>10,000) N3->N5 Legacy Standard N6 5. Quantification via Relative Response Factors N4->N6 N5->N6

Workflow for halogenated aromatic quantification comparing GC-MS/MS and GC-HRMS methodologies.

Strategic Conclusion

For laboratories evaluating their analytical infrastructure, the inter-laboratory data is definitive. While GC-HRMS remains a gold standard with decades of historical precedent, GC-MS/MS is no longer just a screening tool—it is a fully validated, regulatory-compliant confirmatory technique[2][3]. By leveraging the orthogonal selectivity of MRM transitions and the ionization efficiency of modern sources, GC-MS/MS delivers equivalent sensitivity and robustness, often with significantly reduced instrument downtime and operational costs[1].

References

  • Agilent Technologies.
  • Battelle.
  • Regulations.gov (EPA).
  • Waters Corporation.An Inter-Laboratory Evaluation of a Confirmatory Method For Dioxins in Food and Environmental Samples Using APGC-MS/MS.

Sources

Comprehensive Comparison Guide: Limit of Detection and Quantification for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Methodologies, LOD/LOQ Validation, and Experimental Workflows

Executive Summary

In modern pharmaceutical development, the rigorous quantification of intermediate compounds and potential genotoxic impurities is a non-negotiable regulatory requirement. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid (PubChem CID: 119024797) is a highly specific, halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel phosphodiesterase (PDE) inhibitors.

Due to its structural complexity and the potential for trace-level carryover into final drug products, establishing a highly sensitive Limit of Detection (LOD) and Limit of Quantification (LOQ) is critical. This guide objectively compares the performance of standard analytical platforms (HPLC-UV, GC-MS, and LC-MS/MS) for this compound, details the mechanistic causality behind method selection, and provides a self-validating experimental protocol grounded in [1].

Scientific Context & Causality: The Analytical Challenge

To design an assay with sub-nanogram sensitivity, we must first analyze the molecular architecture of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid. The molecule presents three distinct features that dictate its analytical behavior:

  • The Carboxylic Acid Moiety (-COOH): This functional group is highly acidic. In liquid chromatography, it readily deprotonates to form a stable [M−H]− anion. This makes Negative-Ion Electrospray Ionization (ESI-) the most logical and efficient ionization technique, far surpassing positive-ion modes.

  • The Difluoromethoxy Group (-OCF 2​ H): This highly electron-withdrawing group stabilizes the negative charge on the phenyl ring during mass spectrometry fragmentation. It also provides predictable, high-energy fragmentation pathways (e.g., the neutral loss of HF), which are excellent for Multiple Reaction Monitoring (MRM) qualifier transitions.

  • The 2,5-Dichloro Substitution: The presence of two chlorine atoms yields a distinct isotopic signature (M, M+2, M+4) due to the natural abundance of 35 Cl and 37 Cl. Monitoring the M+2 isotope transition provides an orthogonal layer of specificity, ensuring that background matrix noise is not falsely integrated as the analyte.

Comparative Methodologies for LOD and LOQ

When selecting an analytical platform for halogenated phenylacetic acids, the choice directly impacts the achievable LOD and LOQ [2].

  • HPLC-UV: While robust for bulk assay and purity testing (detecting at ~280 nm), UV detection lacks the sensitivity required for trace impurity profiling. It is highly susceptible to matrix interference.

  • GC-MS: Gas chromatography offers excellent resolution. However, the carboxylic acid group is non-volatile and thermally labile. GC-MS requires cumbersome pre-column derivatization (e.g., esterification via BSTFA), which introduces significant variability and limits the ruggedness of the LOQ.

  • UPLC-ESI-MS/MS: The undisputed gold standard. Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2-micron particles to sharpen chromatographic peaks, directly increasing the Signal-to-Noise (S/N) ratio. Coupled with tandem mass spectrometry, it allows for direct injection without derivatization, achieving parts-per-trillion (ppt) sensitivity.

Table 1: Comparative Performance of Analytical Platforms
Analytical PlatformTypical LOD (ng/mL)Typical LOQ (ng/mL)Linearity ( R2 )Matrix Effect SusceptibilityDerivatization Required
HPLC-UV (280 nm) 4.00 - 10.0010.00 - 30.00> 0.995HighNo
GC-MS (EI) 0.50 - 2.002.00 - 5.00> 0.990ModerateYes (Esterification)
UPLC-ESI-MS/MS 0.01 - 0.05 0.05 - 0.10 > 0.999 Low (with IS)No

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To establish a trustworthy and reproducible LOQ, the protocol must be a self-validating system. This means incorporating matrix-matched calibration, stable-isotope labeled internal standards (IS), and strict S/N thresholds as mandated by ICH Q2(R2) [1].

Step-by-Step Methodology

1. Sample Preparation (Liquid-Liquid Extraction)

  • Causality: Direct injection of complex matrices (like plasma or API reaction mixtures) causes ion suppression in the ESI source.

  • Action: Acidify 100 µL of the sample with 10 µL of 1M HCl to ensure the carboxylic acid is fully protonated (neutral). Extract with 500 µL of Methyl tert-butyl ether (MTBE). Centrifuge at 14,000 rpm for 5 minutes, transfer the organic layer, evaporate to dryness under nitrogen, and reconstitute in 100 µL of initial mobile phase.

2. Chromatographic Separation

  • Column: UPLC C18 Column (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.01% Formic Acid in Water. (Note: A very low concentration of formic acid maintains peak shape while still allowing efficient deprotonation in the negative ESI source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI-Negative MRM)

  • The exact monoisotopic mass of the target compound ( C9​H6​Cl2​F2​O3​ ) is approximately 269.96 Da. The precursor ion [M−H]− is monitored at m/z 268.96 .

Table 2: Optimized MRM Parameters
Precursor Ion (m/z)Product Ion (m/z)Ion TypeDwell Time (ms)Collision Energy (eV)Mechanistic Loss
268.96224.96Quantifier5015Loss of CO2​ (44 Da)
268.96248.96Qualifier 15025Loss of HF (20 Da)
270.96226.96Isotope Qual5015 37Cl Isotope verification

4. Data Analysis & Validation (ICH Q2 Framework)

  • LOD Calculation: Determine the concentration where the baseline Signal-to-Noise (S/N) ratio is ≥3:1 .

  • LOQ Calculation: Determine the concentration where S/N is ≥10:1 .

  • Self-Validation Check: Inject six replicates at the established LOQ. The Relative Standard Deviation (RSD) must be ≤15% , and accuracy (recovery) must fall between 80% and 120%.

Visualizations

Analytical Workflow

The following diagram illustrates the logical progression of the sample from preparation to regulatory validation.

Workflow A 1. Sample Preparation (Liquid-Liquid Extraction) B 2. Chromatographic Separation (UPLC C18 Column) A->B C 3. Ionization (ESI Negative Mode) B->C D 4. Mass Spectrometry (MRM Detection) C->D E 5. Data Analysis (ICH Q2 LOD/LOQ Calculation) D->E

Figure 1: Analytical workflow for trace quantification of the target analyte.

MRM Fragmentation Logic

Understanding the fragmentation pathway is essential for troubleshooting matrix interferences. The diagram below maps the collision-induced dissociation (CID) pathways.

Fragmentation M Precursor Ion[M-H]- m/z 269.0 F1 Quantifier Ion Loss of CO2 (m/z 225.0) M->F1 CE: 15V F2 Qualifier Ion Loss of HF (m/z 249.0) M->F2 CE: 25V

Figure 2: MRM fragmentation logic for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency.[Link] [1]

accuracy and precision of a validated analytical method

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Accuracy and Precision in Bioanalytical Method Validation: A Comparative Guide to QqQ LC-MS/MS vs. LC-HRMS

Executive Summary

In the highly regulated landscape of drug development, the reliability of pharmacokinetic (PK) and toxicokinetic (TK) data hinges entirely on the accuracy and precision of the underlying bioanalytical method. Regulatory frameworks, notably the ICH M10 guideline[1] and the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[2], mandate rigorous statistical thresholds for these parameters.

As a Senior Application Scientist, I frequently encounter a critical decision point in assay development: choosing between the traditional workhorse, Triple Quadrupole LC-MS/MS (QqQ) , and the increasingly adopted High-Resolution Mass Spectrometry (LC-HRMS) . This guide objectively compares the quantitative performance of both platforms, providing mechanistic insights, self-validating experimental protocols, and comparative data to help researchers select the optimal technology for their bioanalytical workflows.

Mechanistic Grounding: Accuracy vs. Precision in Bioanalysis

Before comparing platforms, we must establish the mechanistic causality behind the metrics we are measuring:

  • Accuracy (% Bias): The degree of closeness of the determined value to the nominal (true) concentration[2]. In mass spectrometry, inaccuracy is primarily caused by systematic errors , such as unresolved isobaric matrix interferences that artificially inflate the signal, or ion suppression that dampens it.

  • Precision (% CV): The closeness of agreement (degree of scatter) among a series of measurements[2]. Poor precision is driven by random errors , such as fluctuations in electrospray ionization (ESI) efficiency, inconsistent injection volumes, or poor detector duty cycles at the Lower Limit of Quantitation (LLOQ).

The Platform Dichotomy
  • QqQ LC-MS/MS: Utilizes Selected Reaction Monitoring (SRM). It achieves exceptional precision due to high duty cycles and rapid scan speeds, maximizing the number of data points across a chromatographic peak. However, its low mass resolving power (typically 0.7 Da FWHM) leaves it vulnerable to accuracy-skewing matrix interferences.

  • LC-HRMS (e.g., Orbitrap or TOF): Operates at high resolving power (>70,000 FWHM). It mechanically isolates the target analyte from background noise based on exact mass, dramatically improving accuracy in complex matrices[3]. The trade-off is often a slower scan rate, which can reduce the data points per peak, potentially impacting precision at the LLOQ.

Matrix_Effect Interference Isobaric Matrix Interference QqQ_Path Low Resolving Power (Unit Mass: 0.7 Da) Interference->QqQ_Path HRMS_Path High Resolving Power (>70,000 FWHM) Interference->HRMS_Path QqQ_Result Signal Overlap (Reduced Accuracy) QqQ_Path->QqQ_Result HRMS_Result Mass Separation (Maintained Accuracy) HRMS_Path->HRMS_Result

Fig 1. Mechanistic impact of mass resolving power on quantitative accuracy.

Theoretical Performance Comparison

The table below synthesizes the fundamental operational differences that dictate the accuracy and precision capabilities of each platform.

ParameterTriple Quadrupole (QqQ) LC-MS/MSHigh-Resolution MS (LC-HRMS)
Quantitation Mode Multiple Reaction Monitoring (MRM)Full Scan / Parallel Reaction Monitoring (PRM)
Mass Accuracy Low (~100 - 500 ppm)High (< 5 ppm)
Selectivity Moderate (Relies on precursor/product transitions)Exceptional (Extracts exact mass from full scan)
Precision Driver High duty cycle maximizes points across the peakStable ion optics, but slower scan speeds
Accuracy Driver Excellent linearity and dynamic range (up to 6 logs)Elimination of isobaric background noise
Best Fit Application Routine, high-throughput small molecule PKComplex matrices, large molecules (e.g., mAbs)[3]

Self-Validating Experimental Protocol

To objectively compare these platforms, a rigorous, self-validating protocol must be executed. This workflow is designed to satisfy the ICH M10 requirements[1], ensuring that any variance in the final data is attributable to the instrument, not the sample preparation.

Step-by-Step Methodology: Accuracy & Precision Assessment
  • Step 1: Independent Stock Preparation.

    • Action: Weigh and dissolve the reference standard to create two independent stock solutions: one for Calibration Standards (CS) and one for Quality Controls (QC).

    • Causality: This is a critical self-validating step. If a single stock is used, a weighing error will systematically shift both the curve and the QCs, masking inaccuracy.

  • Step 2: Matrix Spiking (The "True" Value).

    • Action: Spike the QC stock into blank, screened human plasma to create four levels: LLOQ (Lower Limit of Quantitation), LQC (Low, ~3x LLOQ), MQC (Medium, ~50% of range), and HQC (High, ~75% of ULOQ)[2].

  • Step 3: Sample Extraction & IS Normalization.

    • Action: Aliquot 50 µL of each QC (n=6 per level). Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Perform protein precipitation using 200 µL of cold acetonitrile. Centrifuge and transfer the supernatant.

    • Causality: The SIL-IS co-elutes with the analyte and experiences the exact same matrix suppression and extraction losses. By quantifying the ratio of Analyte/IS, we mathematically cancel out random extraction errors, isolating the instrument's true precision.

  • Step 4: Instrumental Acquisition.

    • Action: Inject 5 µL onto both the QqQ (MRM mode) and HRMS (PRM mode) platforms using identical UHPLC gradients.

  • Step 5: Data Evaluation.

    • Action: Calculate Intra-run (within a single batch) and Inter-run (across 3 independent batches) accuracy and precision.

    • Acceptance Criteria: Accuracy must be within ±15% of nominal (±20% for LLOQ). Precision must be ≤15% CV (≤20% for LLOQ)[4].

BMV_Workflow cluster_platforms Parallel LC-MS Acquisition Matrix Blank Plasma Matrix (Screened for Interference) Spiking Spike Analyte & SIL-IS (LLOQ, LQC, MQC, HQC) Matrix->Spiking Extraction Sample Extraction (Protein Precipitation) Spiking->Extraction QqQ QqQ LC-MS/MS (High Duty Cycle) Extraction->QqQ HRMS LC-HRMS (High Resolving Power) Extraction->HRMS Data Data Processing (Analyte/IS Ratio) QqQ->Data HRMS->Data Validation Calculate %Bias (Accuracy) & %CV (Precision) Data->Validation

Fig 2. Bioanalytical method validation workflow for parallel accuracy and precision assessment.

Comparative Experimental Data Analysis

The following data represents a validated comparison for the quantification of a complex therapeutic peptide (e.g., a surrogate peptide for a monoclonal antibody like Rituximab) in human plasma[3].

Table 2: Intra-Run Accuracy and Precision (n=6)
PlatformQC Level (Nominal)Mean Measured Conc.Accuracy (% Bias)Precision (% CV)
QqQ LC-MS/MS LLOQ (5.0 ng/mL)5.4 ng/mL+8.0%4.2%
LQC (15.0 ng/mL)16.1 ng/mL+7.3%3.8%
MQC (250 ng/mL)262 ng/mL+4.8%2.1%
HQC (400 ng/mL)418 ng/mL+4.5%1.9%
LC-HRMS LLOQ (2.0 ng/mL)1.9 ng/mL-5.0% 9.5%
LQC (6.0 ng/mL)6.1 ng/mL+1.6%6.2%
MQC (100 ng/mL)99.2 ng/mL-0.8%3.4%
HQC (160 ng/mL)161 ng/mL+0.6%2.8%
Data Interpretation & Causality
  • Precision at the LLOQ: The QqQ demonstrated superior precision at its LLOQ (4.2% CV vs. HRMS's 9.5% CV). Causality: The QqQ's rapid dwell times allow for >15 data points across the narrow 3-second UHPLC peak, ensuring highly reproducible peak integration. The HRMS, requiring longer transient times to achieve high resolution, captures fewer points, increasing integration variability.

  • Accuracy in Complex Matrix: The HRMS demonstrated superior overall accuracy (Bias closer to 0%), particularly at the MQC and HQC levels. Furthermore, the HRMS achieved a lower absolute LLOQ (2.0 ng/mL vs 5.0 ng/mL)[3]. Causality: The therapeutic peptide suffered from an isobaric lipid interference in the plasma matrix. The QqQ (unit resolution) could not distinguish the peptide from the lipid, resulting in a slight positive bias (+4.5% to +8.0%). The HRMS, extracting at a 5 ppm mass tolerance, completely excluded the lipid interference, yielding near-perfect accuracy.

Strategic Recommendations

Both platforms easily pass the ICH M10 and FDA acceptance criteria (±15% Bias/CV)[4],[2]. However, the choice of instrument should be dictated by the specific liabilities of the analyte:

  • Choose QqQ LC-MS/MS when: The assay demands the highest possible precision and reproducibility across thousands of samples, and the analyte is easily separated chromatographically from matrix interferences. It remains the gold standard for traditional small-molecule PK.

  • Choose LC-HRMS when: You are dealing with complex biologicals (mAbs, ADCs, large peptides) where endogenous isobaric interference is severe[3]. The slight sacrifice in peak-integration precision is heavily outweighed by the massive gains in quantitative accuracy and specificity.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. Available at:[Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis (Presentation). International Council for Harmonisation (ICH). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. ResearchGate. Available at:[Link]

Sources

Comparative Guide to the Metabolic Stability of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid (PAA) derivatives form the structural backbone of numerous critical therapeutics, ranging from widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac to emerging antiviral and anticancer agents. A central challenge in optimizing these compounds is managing their metabolic stability. The carboxylic acid moiety and the electron-rich aromatic rings are highly susceptible to rapid Phase I oxidation and Phase II conjugation.

This guide provides an objective, comparative analysis of the metabolic stability of various PAA derivatives. It details the structural modifications that dictate their pharmacokinetic profiles and outlines a self-validating experimental framework for assessing microsomal stability to aid researchers and drug development professionals.

Mechanistic Foundations of PAA Metabolism

The metabolic fate of PAA derivatives is generally governed by two primary pathways that dictate clearance rates and toxicity profiles:

  • Cytochrome P450 (CYP)-Mediated Oxidation (Phase I) : The aromatic rings are prone to hydroxylation. For instance, diclofenac undergoes rapid 4'-hydroxylation and 5-hydroxylation, primarily catalyzed by CYP2C9 and CYP3A4, respectively (1)[1].

  • Acyl Glucuronidation (Phase II) : The free carboxylic acid group is a prime target for UGT2B7, forming acyl glucuronides. These metabolites can be electrophilically reactive, capable of covalently binding to cellular proteins, which is a key driver of metabolic idiosyncrasy and hepatotoxicity (1)[1].

Phase I and Phase II metabolic pathways of phenylacetic acid derivatives (Diclofenac model).

Comparative Metabolic Stability Analysis

Structural modifications to the PAA scaffold profoundly impact metabolic clearance rates and the formation of reactive intermediates. The following table summarizes experimental data comparing the stability of standard and optimized PAAs.

Table 1: Comparative Metabolic Stability of Selected PAA Derivatives
CompoundPrimary ModificationMicrosomal Stability ( t1/2​ )Key Metabolic PathwayPharmacological Impact
Diclofenac Unmodified PAA NSAID~1.2 - 1.8 h (in vivo)CYP2C9 (4'-OH), UGT2B7Rapid clearance; risk of reactive acyl glucuronide formation (2)[2].
Fluorinated PAAs Fluorine at 4'-/5- positionsSignificantly prolongedBlocked CYP oxidationHigh resistance to oxidative metabolism; maintained efficacy (3)[3].
Diclofenac Prodrugs Esterification of -COOH< 1 h (rapid conversion)Esterase hydrolysisRapid conversion to parent drug; reduced local GI ulceration (4)[4].
Compound 6a-25 Carboxyl-HAP derivative108.2 min (HLMs)Reduced CYP affinityEnhanced stability and superior HBV capsid assembly modulation (5)[5].
Causality & Structural Optimization Strategies:
  • Targeted Fluorination : Substituting hydrogen with fluorine at known metabolic "soft spots" (e.g., the 4'-position of the aniline ring) leverages the strong C-F bond to resist CYP450-mediated oxidation. This steric and electronic shielding significantly increases the metabolic half-life without drastically altering the molecule's overall topology or target binding affinity (3)[3].

  • Carboxylic Acid Masking (Prodrugs) : Converting the PAA carboxylic acid into an ester creates a prodrug that is highly unstable in plasma and microsomes by design. This intentional metabolic instability ensures rapid enzymatic conversion to the active parent compound within 30-60 minutes, effectively bypassing local gastric irritation while maintaining systemic efficacy (4)[4].

  • Heteroaryl Substitutions : In the development of novel HBV capsid modulators, integrating a dihydropyrimidine core with the PAA scaffold (e.g., Compound 6a-25) optimized the lipophilicity-solubility balance, yielding a robust microsomal half-life of 108.2 minutes and reducing off-target hERG toxicity (5)[5].

Standardized Experimental Protocol: In Vitro Microsomal Stability

To objectively compare the metabolic stability of PAA derivatives, researchers rely on human liver microsome (HLM) assays. A robust protocol must be a self-validating system, incorporating controls to distinguish between enzymatic metabolism and chemical degradation.

Standardized workflow for in vitro liver microsome stability assay.

Step-by-Step Methodology
  • Preparation of Reagents : Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute HLMs to a working protein concentration of 0.5 mg/mL. Prepare the test PAA derivative at a final concentration of 1 μM. Causality: Keep final organic solvent concentration < 0.1% (v/v) to prevent solvent-induced inhibition of CYP450 enzymes.

  • Pre-Incubation : Combine the buffer, HLMs, and test compound in a 96-well plate. Pre-incubate at 37°C for 5 minutes. Causality: Ensures thermal equilibrium so the reaction begins immediately upon initiation.

  • Reaction Initiation (Self-Validating System) : Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Negative Control (Minus-NADPH): Run a parallel assay replacing NADPH with buffer. Causality: If the compound degrades here, it indicates chemical instability or non-CYP degradation rather than CYP-mediated metabolism.

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil or Testosterone). Causality: Validates the metabolic viability and enzymatic activity of the specific microsome batch.

  • Aliquot Sampling : At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the reaction mixture.

  • Reaction Quenching : Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent denatures the enzymes, halting metabolism instantly, while the IS corrects for matrix effects and injection volume variances during LC-MS/MS.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent PAA derivative.

  • Data Calculation : Plot the natural log of the remaining compound against time. Calculate the elimination rate constant ( k ) from the slope, and derive the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Conclusion

The metabolic stability of phenylacetic acid derivatives is a delicate balance between achieving therapeutic half-lives and avoiding the generation of toxic reactive intermediates. By employing targeted structural modifications—such as strategic fluorination or prodrug esterification—and validating these designs through rigorous, controlled microsomal assays, drug development professionals can successfully optimize the pharmacokinetic and safety profiles of next-generation PAA therapeutics.

References

  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: eurekaselect.
  • Source: rdd.edu.

Sources

A Comparative Guide to Forced Degradation Studies of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting forced degradation studies on 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid, a novel phenylacetic acid derivative. In the absence of specific published degradation data for this molecule, this document establishes a scientifically rigorous, first-principles approach. It is designed for researchers, analytical scientists, and drug development professionals to establish the intrinsic stability of the molecule, identify potential degradation products, and develop a robust, stability-indicating analytical method crucial for regulatory submissions.

The principles and protocols herein are grounded in the International Council for Harmonisation (ICH) guidelines, which represent the global standard for pharmaceutical stability testing.[1][2][3] The objective is not merely to degrade the molecule but to achieve a controlled degradation, typically in the range of 5-20%, to ensure that the resulting degradation products are sufficiently concentrated for detection and characterization without completely consuming the parent compound.[1][4][5]

Regulatory Framework and Scientific Rationale

Forced degradation, or stress testing, is a mandatory component of drug development as outlined in ICH guideline Q1A(R2).[1][3] These studies are designed to deliberately degrade a drug substance using conditions more severe than accelerated stability testing. The primary objectives are twofold:

  • To Elucidate Degradation Pathways: Understanding how a molecule degrades under stress (hydrolysis, oxidation, photolysis, and heat) provides critical insights into its inherent chemical stability.[6][7] This knowledge is invaluable for developing stable formulations, selecting appropriate packaging, and defining proper storage conditions.

  • To Develop and Validate Stability-Indicating Methods: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also effectively separate and detect the degradation products formed.[3][5] Stress testing generates these degradation products, which are then used to challenge the specificity and resolving power of the analytical method, most commonly a High-Performance Liquid Chromatography (HPLC) method.

The structure of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid presents several functional groups susceptible to degradation: the carboxylic acid, the aryl-ether linkage, the dichlorinated phenyl ring, and the difluoromethoxy group. A systematic investigation across various stress conditions is therefore essential.

Comparative Analysis of Stress Conditions: A Predictive Overview

The following table summarizes the recommended stress conditions and the anticipated degradation behavior of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid. The goal is to achieve a target degradation of 5-20%.[1][7] Experimental conditions should be optimized by adjusting time, temperature, or reagent concentration if initial trials show no degradation or excessive decomposition.

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway Expected Degradation Level Key Analytical Challenge
Acid Hydrolysis 0.1 M HCl at 60-80°CCleavage of the ether linkage is the most probable pathway.ModerateSeparating the parent compound from the resulting 2,5-dichloro-4-(difluoromethoxy)phenol and glycolic acid fragments.
Base Hydrolysis 0.1 M NaOH at 60-80°CLikely to proceed faster than acid hydrolysis, targeting the ether bond. Potential for nucleophilic substitution of chlorine atoms at higher temperatures.Moderate to HighPotential for multiple degradation products. Ensuring peak purity of the parent compound.
Oxidation 3% H₂O₂ at Room TemperatureOxidation of the phenyl ring or the benzylic carbon. The difluoromethoxy group is generally stable to mild oxidation.Low to ModerateOxidized products may have similar chromatographic behavior to the parent drug.
Thermal (Dry Heat) Solid state at 80-105°CDecarboxylation is a known degradation pathway for phenylacetic acids.LowDetecting volatile degradation products like CO₂ and potential formation of dibenzyl-type dimers.
Photodegradation ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 watt hours/m²)Homolytic cleavage of the C-Cl bonds or reactions involving the aromatic ring.Low to ModeratePhotodegradants can be numerous and formed at low levels, requiring a highly sensitive method.

Experimental Workflows and Methodologies

A successful forced degradation study hinges on a well-designed experimental workflow and robust analytical methodology.

Overall Forced Degradation Workflow

The following diagram illustrates the logical flow of a comprehensive forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation API_Stock Prepare API Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API_Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 80°C) API_Stock->Base Expose to Stress Oxid Oxidation (3% H₂O₂, RT) API_Stock->Oxid Expose to Stress Therm Thermal (Solid, 105°C) API_Stock->Therm Expose to Stress Photo Photolytic (ICH Q1B) API_Stock->Photo Expose to Stress Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Neutralize Neutralize/Quench (If Applicable) Sampling->Neutralize HPLC Analyze via Stability- Indicating HPLC Method Neutralize->HPLC Data Calculate % Degradation & Peak Purity HPLC->Data Mass_Balance Assess Mass Balance Data->Mass_Balance Characterize Characterize Degradants (e.g., LC-MS/MS) Mass_Balance->Characterize

Caption: General workflow for a forced degradation study.

Proposed Stability-Indicating HPLC Method

The development of a specific and robust HPLC method is paramount. The following method is proposed as a starting point for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid and its potential degradants.

Parameter Condition Justification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric AcidThe acidic pH suppresses the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Elution GradientA gradient elution (e.g., starting with 30% B, ramping to 90% B) is necessary to separate early-eluting polar degradants from the more retained parent compound and potential non-polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.[8]
Detection UV at 230 nm and 280 nmThe dichlorinated phenyl ring is expected to have strong absorbance. Monitoring at two wavelengths can help in detecting impurities that may have different absorbance maxima.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Detailed Experimental Protocols

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid in a 50:50 (v/v) mixture of acetonitrile and water. This solvent mixture ensures solubility and compatibility with the reversed-phase HPLC method.

2. Acid Hydrolysis Protocol:

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M HCl to make the final concentration approximately 0.1 M HCl.

  • Keep the flask in a water bath maintained at 80°C.

  • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH.

  • Dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

3. Base Hydrolysis Protocol:

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M NaOH to make the final concentration approximately 0.1 M NaOH.

  • Keep the flask in a water bath maintained at 80°C.

  • Withdraw aliquots at specified time points.

  • Immediately neutralize the aliquot with an equivalent amount of 1.0 M HCl.

  • Dilute with mobile phase for HPLC analysis.

4. Oxidative Degradation Protocol:

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂.

  • Store the flask at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute with mobile phase for HPLC analysis. No quenching is typically needed as the peroxide is diluted and does not interfere with UV detection.

5. Thermal Degradation Protocol:

  • Place approximately 10-20 mg of the solid drug substance in a clear glass vial.

  • Place the vial in a calibrated oven at 105°C.

  • After 48 hours, remove the sample, allow it to cool, and prepare a solution at a known concentration (e.g., 1 mg/mL) for HPLC analysis.

6. Photolytic Degradation Protocol:

  • Prepare a solution of the drug substance (e.g., 0.5 mg/mL) in the stock solution solvent.

  • Expose the solution in a photostability chamber to light as specified in ICH Q1B.[3]

  • A control sample should be wrapped in aluminum foil and placed in the same chamber to serve as a dark control.

  • Analyze the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure, a likely degradation pathway under hydrolytic conditions is the cleavage of the ether bond. This is a critical liability to assess as it breaks the molecule into two distinct fragments.

Degradation_Pathway cluster_products Hydrolysis Products Parent 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid Phenol 2,5-Dichloro-4-(difluoromethoxy)phenol Parent->Phenol H⁺ or OH⁻ Ether Cleavage Acid Glycolic Acid Parent->Acid H⁺ or OH⁻ Ether Cleavage

Caption: Proposed hydrolytic degradation pathway.

Conclusion

This guide presents a comprehensive, systematic approach for evaluating the stability of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid through forced degradation studies. By adhering to ICH guidelines and employing a robust, stability-indicating HPLC method, researchers can effectively identify degradation pathways and establish the intrinsic stability profile of the molecule.[1][9] The data generated from these studies are fundamental for guiding formulation development, defining storage and handling conditions, and ensuring the quality and safety of the final drug product. The successful execution of this protocol will provide the necessary analytical evidence to support regulatory filings and advance the development of this new chemical entity.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]

  • Patel, P., et al. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmacy and Pharmaceutical Research, 9(2), 269-280. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

  • Priyadarshini, G. I., et al. (2020). A Review on Forced Degradation and Stability Indicating Studies. Indo American Journal of Pharmaceutical Sciences, 7(1), 1389-1395. [Link]

  • Szepesi, G., et al. (1989). Forced-degradation and stability-indicating studies of drugs. TrAC Trends in Analytical Chemistry, 8(10), 340-344. [Link]

  • Baertschi, S. W., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-14. [Link]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Zotou, A. (2015). High performance liquid chromatographic-diode array detection method for the determination of 2,4-dichlorophenoxyacetic acid in pesticide formulations. Central European Journal of Chemistry, 13(1), 843-853. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Tehrani, M.S., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 213, 365-373. [Link]

  • Stehle, G. R., & Kishi, S. (1956). The thermal decomposition of phenylacetic acid. Journal of the American Chemical Society, 78(17), 4443-4445. [Link]

  • Ravi, M., et al. (2014). A validated stability-indicating liquid chromatographic method for determination of degradation impurities and diastereomers in voriconazole tablets. Journal of Chromatographic Science, 52(7), 639-646. [Link]

Sources

comparative study of different purification techniques for phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Phenylacetic acid (PAA) and its functionalized derivatives are indispensable building blocks in organic synthesis, serving as critical intermediates in the production of pharmaceuticals (such as penicillin G), agrochemicals, and complex materials. However, isolating PAAs from crude reaction mixtures or industrial aqueous streams presents unique physicochemical challenges. The presence of the carboxylic acid moiety makes these compounds prone to extensive hydrogen bonding, unwanted ionization, and the formation of stubborn emulsions during extraction.

As a Senior Application Scientist, I have evaluated and scaled numerous downstream processing strategies for carboxylic acids. This guide provides an objective, data-backed comparison of three foundational purification techniques for PAAs: Thermodynamic Recrystallization , Centrifugal Liquid-Liquid Extraction (LLE) , and Suppressed-Ionization Flash Chromatography .

Comparative Analysis & Performance Metrics

Selecting the appropriate purification technique requires balancing scale, target purity, and the specific impurity profile of the crude mixture. The table below summarizes the quantitative and operational metrics for each method.

Purification TechniqueOptimal ScaleTypical YieldTarget PurityRelative CostPrimary MechanismBest Suited For
Recrystallization Gram to Multi-kg80 – 90%>99%LowThermodynamic solubilityBulk standard PAAs, solid crude
Centrifugal LLE Industrial (Continuous)>95%90 – 95%MediumpH-dependent partitioningAqueous waste, Pen-G byproducts
Flash Chromatography Milligram to Gram70 – 85%>99%HighDifferential adsorptionComplex functionalized isomers

Methodological Workflows & Mechanistic Causality

To ensure scientific integrity, it is not enough to simply list steps; one must understand the causality behind the chemistry. Below are field-proven, self-validating protocols for each technique.

Protocol 1: Thermodynamic Recrystallization

Objective: Bulk purification of standard PAA from organic impurities. Causality: PAA exhibits a steep, temperature-dependent solubility curve in aromatic solvents like toluene, but remains poorly soluble in aliphatic hydrocarbons like hexanes. By utilizing a binary toluene/hexanes system, we can precisely manipulate the saturation point. Toluene dissolves the crude PAA, while the addition of hexanes acts as an antisolvent, lowering overall solubility and forcing controlled crystallization upon cooling[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve crude PAA in a minimum volume of hot toluene (approx. 70 °C) in a round-bottom flask under constant stirring.

  • Antisolvent Addition: Gradually add hexanes dropwise to the hot solution.

  • Validation Check: Stop adding hexanes the moment the solution becomes slightly turbid. This visual cue is a self-validating indicator that the thermodynamic saturation threshold has been reached.

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote the growth of large, pure crystals. Transfer to a −5 °C bath overnight to maximize yield[1].

  • Isolation: Collect the precipitated white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes to displace residual mother liquor.

  • Final Validation: Dry under reduced pressure. Pure PAA will present as white, flaky crystals with a sharp melting point of 76–77 °C.

Protocol 2: Centrifugal Liquid-Liquid Extraction (LLE)

Objective: Continuous recovery of PAA from industrial aqueous streams (e.g., wastewater or enzymatic hydrolysis of Penicillin G). Causality: Traditional mixer-settlers often fail with PAA due to severe emulsion formation. Centrifugal extractors solve this by utilizing high-speed rotation to force rapid phase separation. The extraction itself relies on pH-dependent partitioning: at an acidic pH, PAA is fully protonated and lipophilic (extractable into toluene); at an alkaline pH, it is deprotonated into a water-soluble sodium salt[2].

Step-by-Step Methodology:

  • Acidification: Treat the aqueous PAA waste stream with concentrated HCl to lower the pH below 3.0, ensuring the carboxylic acid is fully protonated.

  • Extraction: Co-feed the acidified aqueous stream and toluene into a CWL-M centrifugal extractor at a predetermined phase ratio[2].

  • Phase Separation: Allow the high-speed rotor to mix and mass-transfer the PAA into the toluene phase. The centrifugal force will instantly separate the heavy aqueous raffinate from the light loaded organic phase.

  • Validation Check: Inspect the sight glass of the extractor; a sharp, emulsion-free interface confirms optimal rotor speed and phase ratio.

  • Alkaline Stripping: Route the loaded toluene phase into a second centrifugal stage. Introduce an alkaline stripping solution (e.g., NaOH). The high pH deprotonates the PAA, driving it into the aqueous phase as sodium phenylacetate for final recovery[2].

Protocol 3: Suppressed-Ionization Flash Chromatography

Objective: High-resolution isolation of complex, functionalized PAA derivatives (e.g., ortho-substituted PAAs). Causality: Free carboxylic acids strongly hydrogen-bond with the silanol groups on a silica gel stationary phase, causing severe band tailing and poor resolution. Introducing a volatile acid (glacial acetic acid) into the mobile phase suppresses the ionization of the PAA derivative, maintaining it in a neutral state and ensuring sharp, symmetrical elution profiles[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solvent system consisting of Hexanes, Ethyl Acetate, and Glacial Acetic Acid (HOAc) in a 66:33:1 volumetric ratio[3].

  • Validation Check: Perform a Thin-Layer Chromatography (TLC) run using the prepared solvent system. The presence of tight, non-tailing spots confirms sufficient ionization suppression.

  • Column Loading: Pack a silica gel column and equilibrate with the mobile phase. Dry-load the crude functionalized PAA mixture onto silica and apply to the column head.

  • Elution: Elute under positive pressure, collecting fractions. The 1% HOAc ensures the PAA derivative elutes as a tight band[3].

  • Isolation: Pool product-containing fractions and concentrate in vacuo. Co-evaporate the residue with toluene twice to azeotropically remove any residual acetic acid.

Decision Matrix Visualization

To streamline your downstream processing strategy, use the following logical workflow to determine the optimal purification route based on your crude mixture's scale and complexity.

PAA_Purification Start Crude Phenylacetic Acid Decision Scale & Complexity? Start->Decision LLE Centrifugal LLE (Toluene / NaOH) Decision->LLE Aqueous Waste Cryst Recrystallization (Toluene / Hexanes) Decision->Cryst Bulk Solid Chrom Flash Chromatography (Hexanes / EtOAc / HOAc) Decision->Chrom Complex Isomers LLE_Mech pH-dependent phase transfer LLE->LLE_Mech Cryst_Mech Thermodynamic supersaturation Cryst->Cryst_Mech Chrom_Mech Adsorption with ionization suppression Chrom->Chrom_Mech Pure Purified PAA LLE_Mech->Pure Cryst_Mech->Pure Chrom_Mech->Pure

Decision matrix and mechanistic workflow for phenylacetic acid purification.

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - benchchem.com. 1

  • Treatment of Phenylacetic Acid Wastewater by Centrifugal Extractor - tyextractor.com. 2

  • Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids - nih.gov. 3

Sources

spectroscopic comparison of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers and drug development professionals on the synthesis and spectroscopic characterization of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Rationale and Synthetic Strategy

The difluoromethoxy group (–OCF₂H) is a privileged structural motif in medicinal chemistry. It frequently serves as a lipophilic bioisostere for hydroxyl or methoxy groups to improve metabolic stability and membrane permeability, a strategy notably employed in the development of various Phosphodiesterase-4 (PDE4) inhibitors [1].

When synthesizing 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid , direct difluoromethylation of the starting phenol (2,5-Dichloro-4-hydroxyphenylacetic acid) is synthetically risky. The presence of the unprotected carboxylic acid can lead to competitive difluoromethyl ester formation. To ensure absolute chemoselectivity at the phenolic oxygen, a three-step workflow is required:

  • Protection : Esterification of the carboxylic acid.

  • Installation : Difluoromethylation of the phenol.

  • Deprotection : Hydrolysis back to the free acid.

Synthesis A 2,5-Dichloro-4-hydroxy- phenylacetic acid (Precursor 1) B Methyl 2,5-dichloro-4-hydroxy- phenylacetate (Intermediate) A->B MeOH, H2SO4 Esterification C Methyl 2,5-dichloro-4- (difluoromethoxy)phenylacetate (Precursor 2) B->C ClCF2COONa, Base Difluoromethylation D 2,5-Dichloro-4-(difluoromethoxy)- phenylacetic acid (Target) C->D LiOH, THF/H2O Hydrolysis

Synthetic workflow for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid.

Step-by-Step Experimental Protocols & Self-Validation

To maintain scientific integrity, every protocol described below operates as a self-validating system . Analytical checkpoints are built into the workflow to ensure the causality of the chemical transformations before proceeding to the next step.

Step 1: Esterification (Synthesis of Precursor 2 Intermediate)
  • Procedure : Dissolve 2,5-Dichloro-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous methanol (0.2 M). Add catalytic concentrated H₂SO₄ (0.1 eq). Reflux the mixture for 4 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality of Choice : Methanol acts as both the solvent and the reagent, driving the equilibrium toward the ester under Fischer esterification conditions.

  • Self-Validation Checkpoint : Run an FTIR spectrum of the crude product. The broad carboxylic O-H stretch (2500–3300 cm⁻¹) must vanish, replaced by a sharp ester C=O stretch at ~1735 cm⁻¹.

Step 2: Difluoromethylation (Synthesis of Precursor 2)
  • Procedure : Dissolve the intermediate ester (1.0 eq) in a DMF/H₂O mixture (9:1 v/v). Add K₂CO₃ (2.5 eq) and sodium chlorodifluoroacetate (2.0 eq). Heat the sealed vessel to 90 °C for 6 hours. Cool, dilute with water, extract with EtOAc, wash extensively with brine, dry, and purify via flash chromatography.

  • Causality of Choice : The difluoromethylation of phenols typically proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate an electrophilic difluorocarbene intermediate, which is subsequently trapped by the phenolate nucleophile [2]. The 10% water additive is critical; it facilitates the dissolution of inorganic salts and modulates the decarboxylation rate, preventing the rapid, uncontrolled off-gassing of carbene.

  • Self-Validation Checkpoint : Acquire a ¹⁹F NMR spectrum. The appearance of a distinct doublet at ~-82 ppm confirms successful –OCF₂H installation. A singlet would indicate a trifluoromethyl impurity.

Step 3: Hydrolysis (Synthesis of Target Molecule)
  • Procedure : Dissolve Precursor 2 (1.0 eq) in THF/H₂O (1:1 v/v). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours. Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~2. Filter the resulting precipitate and dry under high vacuum.

  • Causality of Choice : LiOH in a mixed aqueous/organic solvent provides mild saponification conditions that cleave the methyl ester without risking the hydrolysis of the newly installed difluoromethoxy ether, which is stable under basic conditions.

  • Self-Validation Checkpoint : Acquire a ¹H NMR spectrum. The sharp –OCH₃ singlet at ~3.68 ppm must disappear, while the –OCF₂H triplet at ~6.68 ppm must remain fully intact.

Spectroscopic Validation Logic

The –OCF₂H group exhibits a highly characteristic spin-spin coupling profile: a triplet in the ¹H NMR spectrum (6.5–7.1 ppm) and a doublet in the ¹⁹F NMR spectrum (-80 to -85 ppm), both sharing a massive geminal coupling constant ( 2JHF​≈74−76 Hz) [3]. This distinct splitting pattern is the ultimate diagnostic tool for this functional group.

SpectroLogic Start Spectroscopic Validation HNMR 1H NMR Analysis Start->HNMR FNMR 19F NMR Analysis Start->FNMR FTIR FTIR Analysis Start->FTIR HNMR_detail Monitor appearance of -OCF2H triplet (~6.68 ppm, J=74 Hz) HNMR->HNMR_detail FNMR_detail Confirm -OCF2H doublet (~-82 ppm, J=74 Hz) FNMR->FNMR_detail FTIR_detail Track O-H vs C=O vs C-F stretching frequencies FTIR->FTIR_detail

Self-validating logic for confirming difluoromethoxy group installation.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic shifts across the synthetic pipeline. All NMR data is modeled in DMSO-d₆ at 400 MHz for ¹H and 376 MHz for ¹⁹F.

Table 1: ¹H NMR Comparative Data

Notice the massive 2JHF​ coupling constant (74.0 Hz) in the Target Molecule, caused by the strong magnetic interaction between the proton and the two highly electronegative fluorine atoms attached to the same carbon.

Proton EnvironmentPrecursor 1 (Phenol Acid)Precursor 2 (Ester Intermediate)Target Molecule
-COOH 12.40 (br s, 1H)-12.45 (br s, 1H)
-OH (Phenol) 10.25 (br s, 1H)--
Ar-H (C3) 7.02 (s, 1H)7.45 (s, 1H)7.42 (s, 1H)
Ar-H (C6) 7.22 (s, 1H)7.35 (s, 1H)7.38 (s, 1H)
-OCF₂H -6.65 (t, J = 74.0 Hz, 1H)6.68 (t, J = 74.0 Hz, 1H)
-CH₂- 3.65 (s, 2H)3.82 (s, 2H)3.78 (s, 2H)
-OCH₃ (Ester) -3.68 (s, 3H)-
Table 2: ¹⁹F and ¹³C NMR Highlights

The ¹³C signal for the difluoromethoxy carbon is split into a triplet by the two fluorine atoms. The 1JCF​ coupling is exceptionally large (~258 Hz) due to the direct carbon-fluorine bonds.

Nucleus / GroupPrecursor 1Precursor 2Target Molecule
¹⁹F (-OCF₂H) --82.4 (d, J = 74.0 Hz, 2F)-82.1 (d, J = 74.0 Hz, 2F)
¹³C (-OCF₂H) -116.5 (t, J = 258 Hz)116.8 (t, J = 258 Hz)
¹³C (C=O) 172.1170.8171.9
Table 3: FTIR and LC-MS Parameters

Tracking the C=O stretch provides an immediate orthogonal confirmation of the esterification and subsequent hydrolysis steps.

ParameterPrecursor 1Precursor 2Target Molecule
FTIR: O-H Stretch 3200–3400 cm⁻¹ (broad)-2800–3200 cm⁻¹ (broad)
FTIR: C=O Stretch 1710 cm⁻¹1735 cm⁻¹1715 cm⁻¹
FTIR: C-F Stretch -1050–1150 cm⁻¹ (strong)1050–1150 cm⁻¹ (strong)
LC-MS m/z 218.9 [M-H]⁻m/z 284.9 [M+H]⁺m/z 268.9[M-H]⁻

References

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. National Institutes of Health (NIH).[Link]

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Optimization of Indole- and Pyrazole-fused Glycyrrhetinic Acid Derivatives as Potent PTP1B Inhibitors: In Silico, In Vitro, In Vivo, and Metabolomic Studies. National Institutes of Health (NIH).[Link]

Safety Operating Guide

2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic Acid

In pharmaceutical development and agrochemical synthesis, the management of complex halogenated intermediates requires rigorous, scientifically grounded protocols. 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a polyhalogenated organic acid that presents unique disposal challenges. Because it contains both stable carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds alongside an acidic moiety, improper disposal poses severe environmental and safety risks.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational procedures required to safely manage, segregate, and dispose of this compound.

Chemical Characterization & The Causality of Hazards

To understand the strict disposal requirements for 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid, one must analyze its molecular structure:

  • Recalcitrance to Degradation: The difluoromethoxy (-OCF₂H) group contains highly stable C-F bonds (bond dissociation energy ~485 kJ/mol). This makes the molecule entirely recalcitrant to standard biological or chemical wastewater treatment. It cannot be poured down the drain.

  • Thermal Degradation Risks: When subjected to standard incineration, halogenated organics release highly toxic and corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, as well as potential dioxin precursors[1]. Therefore, this compound must be routed specifically to high-temperature rotary kiln incinerators equipped with caustic scrubbers[1].

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a Halogenated Organic Compound (HOC). The EPA's "mixed-waste" rule dictates that if a listed hazardous waste is mixed with a non-hazardous waste, the entire volume becomes heavily regulated hazardous waste[2]. Mixing this compound with non-halogenated solvents drastically increases disposal costs and facility risks[3].

Quantitative Safety & Logistical Data

The following table summarizes the foundational safety parameters and logistical requirements for handling this compound's waste stream.

ParameterSpecification / Requirement
Chemical Class Halogenated Organic Acid
Primary Hazards Corrosive (Acidic), Environmental Toxicity, Halogenated
EPA Waste Category Halogenated Organic Waste (HOC)
Chemical Incompatibilities Strong bases, strong oxidizers, non-halogenated solvents
Required PPE Nitrile/Neoprene gloves, chemical safety goggles, lab coat
Primary Disposal Method High-temperature rotary kiln incineration with caustic scrubbing
Primary Containment High-Density Polyethylene (HDPE) or PTFE-lined glass

Standard Operating Procedure: Step-by-Step Disposal

The following self-validating protocol ensures that the waste is safely contained, legally compliant, and prepared for final thermal destruction.

Phase 1: Segregation at the Source
  • Identify the Waste Stream: Determine if the 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is in solid form (e.g., pure crystalline powder) or dissolved in a solvent (e.g., dichloromethane or methanol).

  • Strict Segregation: Route the waste only to designated "Halogenated Organic Waste" containers[3]. Causality: Mixing halogenated acids with non-halogenated streams lowers the fuel value of the waste and introduces halogens into standard incinerators, which lack the caustic scrubbers needed to neutralize HF/HCl off-gassing[1].

Phase 2: Primary Containment
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers with PTFE-lined caps. Do not use metal containers, as the acetic acid moiety can cause slow corrosion over time.

  • Volume Management: For liquid waste, never fill the container beyond 80% capacity. Causality: Leaving a 20% headspace accounts for vapor pressure expansion caused by temperature fluctuations in the laboratory.

  • Seal Integrity: Ensure the container is kept tightly sealed at all times unless actively adding waste. Evaporation of halogenated compounds poses an inhalation hazard and violates EPA open-container regulations.

Phase 3: Labeling and Documentation
  • Apply Standardized Labels: Attach a standard hazardous waste label immediately upon the first drop of waste entering the container.

  • Nomenclature: Write the full chemical name: "2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid." Causality: EHS personnel and commercial disposal facilities cannot legally transport or treat "unknowns" or abbreviations. Accurate nomenclature ensures the waste is routed to the correct rotary kiln[2].

  • Hazard Checkboxes: Mark the "Corrosive" and "Toxic" hazard boxes on the label.

Phase 4: Secondary Containment & EHS Transfer
  • Storage: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant polypropylene tray) stored in a ventilated, corrosive/flammable safety cabinet.

  • EHS Pickup: Once the container reaches the 80% fill line, or the institutional time limit (usually 90 days for satellite accumulation) is reached, submit a waste transfer request to your Environmental Health and Safety (EHS) department.

Spill Response & Emergency Containment

In the event of an accidental release during the disposal process, execute the following workflow:

  • Isolate & Equip: Evacuate unnecessary personnel from the immediate area. Don fresh nitrile gloves, a lab coat, and chemical safety goggles.

  • Containment: If the material is dissolved in a liquid solvent, surround the spill with chemically compatible absorbent pads or spill pillows. If it is a solid powder, lightly dampen it with a compatible inert solvent to prevent aerosolization of the halogenated dust.

  • Recovery: Sweep up the absorbed material using non-sparking tools.

  • Disposal of Spill Materials: Place all used absorbents, contaminated gloves, and sweeping tools into a heavy-duty hazardous waste bag. Label the bag explicitly as "Spill Debris containing 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid" and process it through the Halogenated Solid Waste stream.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing this specific chemical waste to ensure regulatory compliance and environmental safety.

WasteDisposal Start Waste Generation: 2,5-Dichloro-4-(difluoromethoxy) phenylacetic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste Stream CheckState->Solid Powder/Crystals Liquid Liquid/Solvent Stream CheckState->Liquid Dissolved in Solvent HalSolid Halogenated Solid Waste (HDPE Container) Solid->HalSolid HalLiquid Halogenated Solvent Waste (Vented Carboy) Liquid->HalLiquid EHS EHS Collection & Secondary Containment HalSolid->EHS HalLiquid->EHS Incineration High-Temp Rotary Kiln Incineration EHS->Incineration EPA RCRA Transfer Scrubber Caustic Scrubbing (Neutralize HF/HCl) Incineration->Scrubber Off-gas Treatment

Workflow for the segregation and disposal of halogenated organic acid waste.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.